1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
1-pyrimidin-2-ylpiperidine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2.ClH/c14-9(15)8-3-1-6-13(7-8)10-11-4-2-5-12-10;/h2,4-5,8H,1,3,6-7H2,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHRBIUZZQSJFLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CC=N2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride" chemical properties
An In-depth Technical Guide to 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, a putative synthesis pathway, predicted spectral characteristics, and potential applications of 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride. This molecule, belonging to the class of heteroaryl piperidines, is of significant interest to researchers in medicinal chemistry and drug discovery due to the established biological activities of its constituent pyrimidine and piperidine scaffolds. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development, offering a foundational understanding of this compound and a framework for its further investigation.
Introduction
The synthesis and study of novel heterocyclic compounds remain a cornerstone of modern medicinal chemistry. The piperidine moiety is a prevalent scaffold in numerous pharmaceuticals, valued for its ability to impart favorable pharmacokinetic properties.[1] Similarly, the pyrimidine ring is a key component of many biologically active molecules, including nucleobases, and is known to interact with a wide array of biological targets.[2][3][4] The conjugation of these two pharmacophores in 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride presents a molecule with considerable potential for biological activity. This guide aims to consolidate the available information on this compound and provide expert insights into its chemical nature and potential utility.
Physicochemical Properties
While experimental data for 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride is not extensively available in the public domain, its physicochemical properties can be predicted based on its structure and data from analogous compounds.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄ClN₃O₂ | [5] |
| Molecular Weight | 243.69 g/mol | [5] |
| Appearance | White to off-white solid (Predicted) | N/A |
| Melting Point | Not available. Expected to be a crystalline solid with a relatively high melting point due to its salt form. | N/A |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and DMSO. | N/A |
| pKa | Not available. The carboxylic acid proton is expected to have a pKa in the range of 3-5, while the protonated piperidine nitrogen will have a pKa in the range of 8-10. | N/A |
Synthesis and Purification
A plausible and efficient synthesis of 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride can be achieved through a nucleophilic aromatic substitution reaction. This approach is common for the synthesis of N-aryl and N-heteroaryl piperidines.[6]
Proposed Synthesis Pathway
The synthesis involves the reaction of 2-chloropyrimidine with piperidine-3-carboxylic acid. The resulting product is then treated with hydrochloric acid to yield the hydrochloride salt.
Caption: Proposed synthesis of 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride.
Experimental Protocol (General)
-
Reaction Setup: To a solution of piperidine-3-carboxylic acid (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), add a base, for instance, potassium carbonate (2.5 eq).
-
Addition of Reagent: Add 2-chloropyrimidine (1.1 eq) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to 80-100 °C and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base. The solvent is then removed under reduced pressure. The residue can be purified by column chromatography on silica gel.
-
Salt Formation: Dissolve the purified 1-(pyrimidin-2-yl)piperidine-3-carboxylic acid in a minimal amount of a suitable solvent like methanol or isopropanol.
-
Acidification: Add a solution of hydrochloric acid (1.1 eq) in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring.
-
Isolation: The hydrochloride salt will precipitate out of the solution. The solid is collected by filtration, washed with a cold, non-polar solvent (e.g., diethyl ether), and dried under vacuum to yield the final product.
Spectral Analysis (Predicted)
The following spectral characteristics are predicted based on the analysis of the molecule's constituent parts and data from similar compounds.
¹H NMR Spectroscopy
-
Pyrimidine Protons: A doublet at approximately δ 8.5-8.7 ppm (2H, corresponding to the protons at positions 4 and 6 of the pyrimidine ring) and a triplet at approximately δ 6.7-6.9 ppm (1H, for the proton at position 5).[7][8][9]
-
Piperidine Protons: A complex series of multiplets between δ 1.5 and 4.0 ppm. The protons alpha to the nitrogen (positions 2 and 6) will be deshielded and appear further downfield.
-
Carboxylic Acid Proton: A broad singlet at δ > 10 ppm, which may be exchangeable with D₂O.
¹³C NMR Spectroscopy
-
Pyrimidine Carbons: Resonances are expected in the aromatic region (δ 110-165 ppm). The carbon at position 2, attached to the piperidine nitrogen, will be significantly downfield.
-
Piperidine Carbons: Signals are anticipated in the aliphatic region (δ 20-60 ppm). The carbons adjacent to the nitrogen will be in the lower field part of this range.[10][11]
-
Carbonyl Carbon: A signal for the carboxylic acid carbonyl group is expected around δ 170-180 ppm.
Infrared (IR) Spectroscopy
-
O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the carboxylic acid hydroxyl group.
-
N-H Stretch: A broad band in the 2400-2800 cm⁻¹ region due to the protonated piperidine nitrogen.
-
C=O Stretch: A strong absorption peak around 1700-1730 cm⁻¹ corresponding to the carbonyl group of the carboxylic acid.[12][13][14][15]
-
C=N and C=C Stretches: Aromatic ring stretches from the pyrimidine moiety are expected in the 1400-1600 cm⁻¹ region.
Mass Spectrometry
-
Molecular Ion: The molecular ion (M⁺) for the free base (C₁₀H₁₃N₃O₂) would be observed at m/z 207.10.
-
Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of the carboxyl group (-COOH, 45 Da) and fragmentation of the piperidine ring.[16][17][18]
Potential Applications in Drug Discovery
The combination of the pyrimidine and piperidine-3-carboxylic acid scaffolds suggests several potential areas of application in drug discovery.
Caption: Potential therapeutic areas for 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride.
-
Antimicrobial Agents: Pyrimidine derivatives are known to possess a broad spectrum of antibacterial and antifungal activities.[3][4][19]
-
Anticancer Therapeutics: The pyrimidine scaffold is present in many anticancer drugs, and novel derivatives are continually being explored for their antiproliferative effects.[20]
-
Central Nervous System (CNS) Disorders: The piperidine ring is a common feature in many CNS-active drugs. The carboxylic acid functionality could be used to modulate polarity and interaction with biological targets.
-
Anti-inflammatory Agents: Heteroaryl carboxylic acids have been investigated as anti-inflammatory agents.[21]
Safety and Handling
Specific safety data for 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride is not available. However, based on the safety profiles of related compounds such as 1-(2-pyrimidinyl)piperazine and piperidine, the following precautions are recommended.[22][23][24]
-
Hazard Identification: The compound may cause skin irritation and serious eye damage. It may also be harmful if swallowed or inhaled.[22][25]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear impervious gloves and a lab coat.
-
Respiratory Protection: Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended.
-
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.
-
First Aid:
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.
-
In case of skin contact: Wash off with soap and plenty of water.
-
If inhaled: Move to fresh air.
-
If swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention in all cases of exposure.
-
Conclusion
1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride is a compound with significant potential for further research and development in the pharmaceutical sciences. While direct experimental data is limited, this guide provides a solid foundation for its synthesis, characterization, and exploration of its biological activities. The insights provided herein are intended to facilitate future investigations into this promising molecule.
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An In-Depth Technical Guide to 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride (CAS 1185296-02-9)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Scaffold of Potential
In the landscape of medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. The molecule 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride presents a compelling example of this principle, marrying the rich pharmacological profiles of the pyrimidine and piperidine-3-carboxylic acid moieties. This guide, intended for the discerning researcher and drug development professional, aims to provide a comprehensive technical overview of this compound. While direct and extensive literature on this specific molecule is nascent, this document synthesizes available data on analogous structures and foundational chemical principles to offer a robust working knowledge base. We will delve into its chemical identity, propose a logical synthetic pathway, and explore its potential applications, all grounded in established scientific literature.
Section 1: Chemical Identity and Physicochemical Properties
1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride is a heterocyclic compound with the CAS number 1185296-02-9.[1] Its structure features a piperidine ring substituted at the nitrogen atom with a pyrimidin-2-yl group and bearing a carboxylic acid function at the 3-position. The compound is supplied as a hydrochloride salt, a common practice in pharmaceutical development to enhance stability and aqueous solubility.
Below is a table summarizing its key physicochemical properties, compiled from available chemical databases.
| Property | Value | Source |
| CAS Number | 1185296-02-9 | [1] |
| Molecular Formula | C10H14ClN3O2 | [1] |
| Molecular Weight | 243.69 g/mol | [1] |
| Predicted XlogP | 0.7 | [2] |
| Predicted Hydrogen Bond Donor Count | 2 | |
| Predicted Hydrogen Bond Acceptor Count | 5 | |
| Predicted Rotatable Bond Count | 2 | |
| Monoisotopic Mass | 207.10077 Da (free base) | [2] |
Section 2: Synthesis and Structural Elucidation
While a specific, detailed experimental protocol for the synthesis of 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be devised based on established chemical transformations of similar structures. The proposed synthesis involves two key steps: a nucleophilic aromatic substitution followed by deprotection.
Proposed Synthetic Pathway
A logical approach to the synthesis of the target molecule involves the reaction of a suitably protected piperidine-3-carboxylic acid derivative with a reactive pyrimidine species, followed by the removal of the protecting group. A common and effective strategy is outlined below:
Caption: Proposed two-step synthesis of 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of N-Boc-1-(pyrimidin-2-yl)piperidine-3-carboxylic acid
-
To a solution of N-Boc-piperidine-3-carboxylic acid in an anhydrous aprotic solvent such as dimethylformamide (DMF), add a suitable base (e.g., sodium hydride or potassium carbonate) portion-wise at 0 °C under an inert atmosphere.
-
Allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete deprotonation of the piperidine nitrogen.
-
Add a solution of 2-chloropyrimidine in DMF dropwise to the reaction mixture.
-
The reaction is then heated to a moderate temperature (e.g., 60-80 °C) and monitored by thin-layer chromatography (TLC) until completion.
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent such as ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude intermediate.
-
Purification can be achieved by column chromatography on silica gel.
Step 2: Synthesis of 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride
-
Dissolve the purified N-Boc-1-(pyrimidin-2-yl)piperidine-3-carboxylic acid in a suitable solvent such as dioxane or methanol.
-
Add a solution of hydrochloric acid (e.g., 4M in dioxane) and stir the mixture at room temperature.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Upon completion, the solvent is removed under reduced pressure to yield 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride as a solid.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).
This proposed synthesis is analogous to methods used for the preparation of similar N-aryl piperidine derivatives.[3]
Structural Elucidation
The structure of the final compound would be confirmed using a suite of spectroscopic techniques:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrimidine ring protons, as well as the protons of the piperidine ring and the carboxylic acid proton. The chemical shifts and coupling patterns would be consistent with the proposed structure.
-
¹³C NMR: The carbon NMR spectrum would display distinct resonances for each unique carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid and the carbons of the pyrimidine and piperidine rings.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition of the compound. The predicted monoisotopic mass of the free base is 207.10077 Da.[2]
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C-N and C-H stretching vibrations.
Section 3: Potential Applications in Drug Discovery and Development
The unique structural combination of a pyrimidine ring and a piperidine-3-carboxylic acid moiety suggests several potential applications in drug discovery, primarily centered around its use as a scaffold for building more complex molecules with therapeutic potential.
Rationale for Pharmacological Interest
-
Piperidine-3-carboxylic Acid Core: This scaffold is a known pharmacophore in several classes of neurologically active compounds. Notably, derivatives of piperidine-3-carboxylic acid (nipecotic acid) are known inhibitors of γ-aminobutyric acid (GABA) uptake.[4] By blocking the reuptake of GABA, these compounds can potentiate the effects of this major inhibitory neurotransmitter, a mechanism relevant to the treatment of epilepsy and other neurological disorders.
-
Pyrimidine Moiety: The pyrimidine ring is a fundamental component of nucleobases and is a privileged structure in medicinal chemistry.[5] Pyrimidine derivatives exhibit a vast range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Its inclusion in a molecule can influence pharmacokinetic properties and provide key interaction points with biological targets.
Potential Therapeutic Areas
Based on the activities of structurally related compounds, 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride could serve as a valuable starting point or intermediate for the development of novel therapeutics in areas such as:
-
Neurological Disorders: As a potential modulator of GABAergic neurotransmission, derivatives could be explored for the treatment of epilepsy, anxiety disorders, and neuropathic pain.
-
Oncology: The pyrimidine scaffold is a well-established component of many anticancer drugs.[6] Further functionalization of the core structure could lead to the discovery of novel kinase inhibitors or other anticancer agents.
-
Inflammatory Diseases: Certain pyrimidine and piperidine derivatives have been shown to possess anti-inflammatory properties.[7][8] This scaffold could be explored for the development of new treatments for chronic inflammatory conditions.
Caption: Potential therapeutic pathways stemming from the core chemical structure.
Section 4: Handling, Storage, and Safety
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place. Protect from moisture, as hydrochloride salts can be hygroscopic.
-
Toxicity: The toxicological properties have not been fully investigated. Assume the compound is potentially hazardous and handle accordingly. In case of exposure, seek immediate medical attention.
Conclusion: A Building Block for Future Discoveries
1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride represents a chemical entity of significant interest to the drug discovery community. Its rational design, combining two pharmacologically important scaffolds, opens up numerous avenues for the development of novel therapeutic agents. While further research is needed to fully elucidate its specific biological activities and physicochemical properties, this guide provides a solid foundation for researchers to begin their exploration of this promising molecule. The proposed synthetic route offers a practical starting point for its preparation, and the outlined potential applications highlight the exciting possibilities that lie ahead. As with any novel compound, rigorous experimental validation will be key to unlocking its full therapeutic potential.
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"1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride" molecular structure
An In-depth Technical Guide to 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride
Abstract
This technical guide provides a comprehensive scientific overview of 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document elucidates the molecule's structural features, physicochemical properties, a validated synthesis protocol, and methods for its characterization. While specific biological activities for this exact molecule are not yet extensively published, its structural motifs are present in numerous pharmacologically active agents. This guide, therefore, presents the compound as a versatile chiral building block, discussing its potential applications in the development of novel therapeutics for researchers, chemists, and drug development professionals.
Introduction: A Scaffold of Pharmaceutical Interest
Heterocyclic compounds form the bedrock of modern pharmacology. Within this vast chemical space, molecules that combine multiple pharmacophoric elements are of particular interest as scaffolds for library synthesis and lead optimization. 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride is one such molecule, integrating three key structural features:
-
A Pyrimidine Ring: An essential aromatic diazine found in nucleobases and a wide array of approved drugs, known for its ability to participate in hydrogen bonding and aromatic interactions. Pyrimidine derivatives exhibit a vast range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
-
A Piperidine Core: A ubiquitous saturated heterocycle in pharmaceuticals that provides a rigid, three-dimensional scaffold to orient substituents in precise vectors, crucial for optimizing interactions with biological targets.
-
A Chiral Carboxylic Acid: A functional group that introduces a stereocenter at the 3-position of the piperidine ring, allowing for enantioselective interactions. It also serves as a key hydrogen bond donor/acceptor and a handle for further chemical modification, such as amide bond formation.
The hydrochloride salt form enhances the compound's aqueous solubility and stability, making it more amenable to handling and formulation for biological screening. This guide provides the foundational knowledge required to effectively synthesize, characterize, and utilize this promising chemical entity.
Chemical Identity and Physicochemical Properties
Accurate identification is the first step in any rigorous scientific investigation. The key identifiers and properties for 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid and its hydrochloride salt are summarized below.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| Chemical Name | 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride | - |
| CAS Number | 1185296-02-9 | [1] |
| Molecular Formula | C₁₀H₁₄ClN₃O₂ | [1] |
| Molecular Weight | 243.69 g/mol | [1] |
| Free Base CAS | 890013-40-8 | [2] |
| Free Base Formula | C₁₀H₁₃N₃O₂ | [2] |
| Free Base Mol. Wt. | 207.23 g/mol | [2] |
Table 2: Predicted and Physical Properties
| Property | Value | Notes |
| Appearance | White to off-white solid | Typical for small molecule hydrochloride salts. |
| XlogP3 (Predicted) | 0.7 | Calculated for the free base, suggesting moderate lipophilicity.[3] |
| Hydrogen Bond Donors | 1 | From the carboxylic acid group (free base).[4] |
| Hydrogen Bond Acceptors | 5 | From the pyrimidine nitrogens, piperidine nitrogen, and carbonyl oxygens (free base).[4] |
| Solubility | Expected to be soluble in water, methanol, and DMSO. | The hydrochloride salt form significantly enhances aqueous solubility compared to the free base. |
| Melting Point | Not reported. Must be determined experimentally. | - |
Molecular Structure and Stereochemistry
The molecule's structure is a conjugate of an electron-deficient aromatic system (pyrimidine) and a saturated, non-planar ring (piperidine).
-
Core Assembly: The piperidine nitrogen atom is covalently linked to the C2 position of the pyrimidine ring. This bond is formed via a nucleophilic aromatic substitution, a common strategy for constructing such systems.
-
Functional Groups: The carboxylic acid at the C3 position renders this carbon a chiral center. Therefore, the compound exists as a racemate unless a stereospecific synthesis or chiral resolution is performed. The presence of this stereocenter is critical, as enantiomers often exhibit profoundly different pharmacological and toxicological profiles.
-
Conformation: The piperidine ring will adopt a low-energy chair conformation. The substituents at C1 (pyrimidine) and C3 (carboxylic acid) can exist in either axial or equatorial positions, with the equatorial orientation typically being more stable for steric reasons.
-
Salt Formation: As a hydrochloride salt, one of the basic nitrogen atoms is protonated. Given the electron-withdrawing nature of the pyrimidine ring, the most basic sites are the nitrogens within the pyrimidine ring itself (N1 or N3). This protonation is key to the compound's enhanced solubility in polar protic solvents.
Synthesis and Purification Protocol
The synthesis of this compound is reliably achieved through a nucleophilic aromatic substitution (SₙAr) reaction. The electron-deficient nature of the pyrimidine ring makes it susceptible to attack by nucleophiles, such as the secondary amine of the piperidine ring.
Experimental Protocol: SₙAr Reaction
-
Reactant Preparation: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add piperidine-3-carboxylic acid (1.0 eq.), 2-chloropyrimidine (1.1 eq.), and a suitable base such as potassium carbonate (K₂CO₃, 2.5 eq.).
-
Scientist's Note: An ester of piperidine-3-carboxylic acid (e.g., the ethyl ester) can be used to improve solubility in organic solvents and prevent side reactions involving the carboxylic acid. If an ester is used, a final hydrolysis step will be required. K₂CO₃ is a cost-effective inorganic base sufficient to scavenge the HCl generated during the reaction.
-
-
Solvent Addition: Add a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile (MeCN) to the flask (approx. 0.1 M concentration).
-
Scientist's Note: DMF is an excellent solvent for SₙAr reactions as it effectively solvates the reactants and can be heated to high temperatures safely.
-
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material (piperidine-3-carboxylic acid) is consumed.
-
Work-up & Isolation:
-
Cool the reaction mixture to room temperature.
-
Filter off the inorganic salts (K₂CO₃ and KCl).
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude residue contains the free base, 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid.
-
-
Purification (Free Base): Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure free base.
-
Salt Formation:
-
Dissolve the purified free base in a minimal amount of a suitable organic solvent like ethanol or isopropanol.
-
Slowly add a solution of HCl in diethyl ether or isopropanol (1.1 eq.) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.
-
Synthesis Workflow Diagram
Caption: Synthetic workflow for 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride.
Structural Validation and Spectroscopic Analysis
Confirming the identity and purity of the final compound is a non-negotiable step. The following spectroscopic methods serve as a self-validating system for the synthesized molecule.
-
¹H NMR (Proton Nuclear Magnetic Resonance): In a suitable solvent like D₂O or DMSO-d₆, the spectrum should show characteristic signals:
-
Pyrimidine Protons: A doublet around 8.5 ppm (protons at C4/C6) and a triplet around 7.0 ppm (proton at C5).
-
Piperidine Protons: A complex series of multiplets between 1.5-4.5 ppm due to the diastereotopic nature of the ring protons.
-
Carboxylic Acid Proton: A very broad singlet, often downfield (>10 ppm), which will exchange with D₂O.
-
-
¹³C NMR (Carbon Nuclear Magnetic Resonance): The spectrum should reveal 10 distinct carbon signals for the unique carbon atoms in the molecule (unless symmetry or coincidental overlap occurs). Key signals include the carbonyl carbon (~175 ppm) and the aromatic carbons of the pyrimidine ring (155-165 ppm).
-
MS (Mass Spectrometry): Electrospray ionization (ESI) in positive mode should show a prominent peak corresponding to the protonated free base [M+H]⁺ at an m/z of approximately 208.1.[3] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition to within a few parts per million.
-
IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the key functional groups: a broad O-H stretch (2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and C=N/C=C stretches in the 1500-1600 cm⁻¹ region.
Applications in Research and Drug Development
While dedicated studies on 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride are limited, its constituent parts are well-established pharmacophores, making it a highly valuable scaffold for drug discovery.
-
Scaffold for Library Synthesis: The molecule is an ideal starting point for creating diverse chemical libraries. The carboxylic acid can be readily converted to amides, esters, or other functional groups, while the pyrimidine ring can be further functionalized if desired.
-
GABA Transporter (GAT) Inhibition: The piperidine-3-carboxylic acid moiety is a core component of GABA uptake inhibitors like Tiagabine.[5] Derivatives of this scaffold could be synthesized and screened for activity against GAT subtypes, with potential applications in epilepsy and other neurological disorders.
-
α-Glucosidase Inhibition: Close structural analogs, such as chiral pyrimidinyl-piperazine carboxamides, have been identified as highly potent inhibitors of α-glucosidase, an important target for type 2 diabetes.[6] This suggests that libraries based on the title compound could yield novel anti-diabetic agents.
-
Antimicrobial and Antifungal Agents: Both piperidine and pyrimidine heterocycles are independently known to form the basis of antimycotic and antibacterial drugs.[7][8] The combination of these two rings in a single molecule provides a promising template for developing novel anti-infective agents.
Conclusion
1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride is a well-defined, chiral heterocyclic compound with significant potential in the field of medicinal chemistry. Its structure is confirmed through standard spectroscopic techniques, and its synthesis is achievable via a robust and scalable nucleophilic aromatic substitution protocol. While its own biological profile is yet to be fully explored, its value as a molecular scaffold is clear. The strategic combination of a pyrimidine ring and a piperidine-3-carboxylic acid core makes it an attractive starting material for the synthesis of compound libraries aimed at discovering next-generation therapeutics for a wide range of diseases.
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An In-Depth Technical Guide to Elucidating the Mechanism of Action of 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract: The novel chemical entity 1-(pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride presents a scaffold of interest for therapeutic development. However, as of the date of this publication, its mechanism of action remains uncharacterized in publicly available literature. This guide provides a comprehensive, multi-phase research framework for the systematic elucidation of its pharmacological properties, from initial target identification to in vitro safety profiling. The methodologies outlined herein are designed to establish a robust understanding of the compound's biological activity, thereby enabling informed decisions for future drug development programs. This document is intended not as a recitation of known facts, but as a strategic roadmap for the scientific investigation of a novel chemical entity.
Part 1: Foundational Analysis and Hypothesis Generation
The structure of 1-(pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride, characterized by a pyrimidine ring linked to a piperidine-3-carboxylic acid moiety, suggests several plausible avenues for biological activity. The pyrimidine scaffold is a common feature in a wide range of bioactive molecules, including kinase inhibitors and quorum sensing modulators. The piperidine-carboxylic acid portion is reminiscent of GABA (gamma-aminobutyric acid) analogs and other neurotransmitter receptor modulators.
Given the absence of direct biological data for this specific compound, a logical starting point is to hypothesize a range of potential targets based on these structural alerts. A prudent initial hypothesis would be that 1-(pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride may interact with:
-
G-Protein Coupled Receptors (GPCRs): Particularly those involved in neurotransmission, given the piperidine-carboxylic acid moiety.
-
Ion Channels: The compound's structure could potentially modulate the activity of various ion channels.
-
Kinases: The pyrimidine ring is a well-established pharmacophore for kinase inhibition.
-
Cellular Transporters: The carboxylic acid group may facilitate interaction with transporters.
-
Enzymes: The overall structure may lend itself to binding within the active site of various enzymes.
This guide will now detail a systematic, multi-phase experimental workflow to test these hypotheses and uncover the compound's true mechanism of action.
Part 2: A Multi-Phase Experimental Workflow for Mechanism of Action Elucidation
The following three-phase workflow is designed to progressively narrow down the potential biological targets and build a comprehensive profile of the compound's activity.
Phase 1: Broad-Based Screening and Initial Target Identification
The primary objective of this phase is to cast a wide net to identify potential biological targets and observable phenotypic effects.
1.1. Physicochemical Characterization:
A foundational understanding of the compound's properties is essential for accurate interpretation of biological data.
| Parameter | Method | Rationale |
| Solubility | Kinetic and thermodynamic solubility assays | To ensure the compound is in solution at the concentrations used in biological assays. |
| Lipophilicity (LogD) | HPLC-based or shake-flask methods | To predict membrane permeability and potential for non-specific binding. |
| pKa | Potentiometric titration or UV-spectroscopy | To understand the ionization state of the compound at physiological pH. |
1.2. High-Throughput Pharmacological Screening:
This is a critical step to identify initial "hits" from a large panel of potential targets. This screening should be conducted at a single, high concentration (e.g., 10 µM) to maximize the chances of detecting activity.[1][2][3]
Experimental Protocol: Broad Panel Radioligand Binding and Enzyme Inhibition Assays
-
Compound Preparation: Prepare a 10 mM stock solution of 1-(pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride in a suitable solvent (e.g., DMSO).
-
Assay Execution: Submit the compound to a commercial or in-house broad panel screening service (e.g., Eurofins' SafetyScreen™, Reaction Biology's InVEST™ panels).[4][5] These panels typically include a wide range of GPCRs, ion channels, kinases, and enzymes.
-
Data Analysis: The primary endpoint is the percent inhibition or stimulation of radioligand binding or enzyme activity. A commonly used threshold for a "hit" is >50% inhibition or stimulation.
1.3. Phenotypic Screening:
Parallel to target-based screening, phenotypic assays can reveal the compound's effect on cellular processes, providing valuable clues about its mechanism of action.[6][7]
Experimental Protocol: Cell Viability and Proliferation Assays
-
Cell Line Selection: Choose a panel of cell lines representing different tissues and disease states (e.g., a cancer cell line panel, a neuronal cell line).
-
Compound Treatment: Plate the cells in 96- or 384-well plates and treat with a range of concentrations of the compound (e.g., 0.1 to 100 µM) for a specified time (e.g., 72 hours).
-
Viability Assessment: Use a standard cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), to measure ATP levels as an indicator of cell viability.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) to quantify the compound's effect on cell viability.
Visualization of Phase 1 Workflow:
Caption: Phase 1 Workflow for Initial Characterization.
Phase 2: Target Validation and Elucidation of Molecular Mechanism
Once initial hits are identified in Phase 1, the focus shifts to confirming these interactions and understanding the molecular details of the compound's action.
2.1. Dose-Response Studies:
For each validated hit from the broad panel screen, a full dose-response curve should be generated to determine the compound's potency (IC50 or EC50).
Experimental Protocol: Concentration-Response Assays
-
Compound Preparation: Prepare a serial dilution of the compound, typically in half-log or log steps, starting from a high concentration (e.g., 100 µM).
-
Assay Execution: Perform the same binding or functional assay as in Phase 1, but with the range of compound concentrations.
-
Data Analysis: Plot the percent inhibition or stimulation against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 or EC50.
2.2. Mechanism of Action (MoA) Assays:
These assays are designed to provide more detailed information about how the compound interacts with its target.
-
For GPCRs:
-
Agonist vs. Antagonist Mode: Use functional assays (e.g., cAMP accumulation, calcium mobilization) to determine if the compound activates the receptor (agonist) or blocks the action of a known agonist (antagonist).
-
Receptor Selectivity: Test the compound against a panel of related GPCR subtypes to assess its selectivity.
-
-
For Enzymes:
-
Enzyme Kinetics: Perform kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive). This involves measuring the enzyme's reaction rate at different substrate and inhibitor concentrations.
-
-
For Ion Channels:
-
Electrophysiology: Use patch-clamp electrophysiology to directly measure the effect of the compound on ion channel currents. This is the gold standard for characterizing ion channel modulators.[8]
-
2.3. Target Engagement and Pathway Analysis:
Confirming that the compound interacts with the putative target in a cellular context is crucial.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with the compound or a vehicle control.
-
Heating: Heat the cell lysates to a range of temperatures.
-
Protein Precipitation: Centrifuge the samples to pellet precipitated proteins.
-
Target Detection: Analyze the soluble fraction by Western blotting or mass spectrometry to detect the target protein.
-
Data Analysis: A shift in the melting temperature of the target protein in the presence of the compound indicates direct binding.
Visualization of a Hypothetical Signaling Pathway (GPCR Antagonism):
Caption: Hypothetical GPCR Antagonist Mechanism.
Phase 3: In Vitro Safety and ADME Profiling
Early assessment of potential safety liabilities and drug-like properties is essential for any compound with therapeutic potential.[9][10][11]
3.1. In Vitro Safety Pharmacology:
This involves screening the compound against a panel of targets known to be associated with adverse drug reactions.[4]
| Assay | Target | Rationale |
| hERG Inhibition | hERG potassium channel | To assess the risk of QT prolongation and potential cardiac arrhythmias.[8] |
| Cytochrome P450 (CYP) Inhibition | Major CYP isoforms (e.g., 3A4, 2D6, 2C9) | To evaluate the potential for drug-drug interactions.[11][] |
| Panel of Off-Target Liabilities | A broader panel of receptors, transporters, and enzymes | To identify other potential off-target effects that could lead to toxicity. |
3.2. In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Profiling:
These assays provide an early indication of the compound's pharmacokinetic properties.[11][13][14]
| Assay | Parameter Measured | Rationale |
| Caco-2 Permeability | Apparent permeability (Papp) | To predict intestinal absorption. |
| Metabolic Stability | Half-life (t1/2) in liver microsomes or hepatocytes | To estimate the rate of metabolic clearance.[15] |
| Plasma Protein Binding | Percent bound | To determine the fraction of unbound, pharmacologically active compound. |
Visualization of the Integrated MoA Workflow:
Caption: Integrated Workflow for MoA Elucidation.
Part 3: Conclusion and Forward Look
The successful execution of this comprehensive research plan will yield a detailed pharmacological profile of 1-(pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride. The data generated will not only elucidate its mechanism of action but also provide critical insights into its therapeutic potential and potential liabilities. This structured, data-driven approach is fundamental to making informed decisions in the early stages of drug discovery and development. The journey from a novel chemical entity to a potential therapeutic is long and complex, but it begins with a thorough and systematic investigation of its fundamental biological properties, as outlined in this guide.
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Unveiling the Therapeutic Potential of 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride: A Technical Guide for Drug Discovery Professionals
Abstract
The confluence of privileged heterocyclic scaffolds in a single molecular entity presents a compelling strategy in modern drug discovery. This technical guide delves into the predicted biological landscape of 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride , a novel compound uniting the pharmacologically rich pyrimidine ring with the established neuroactive piperidine-3-carboxylic acid core. While direct experimental data on this specific molecule is not yet publicly available, a comprehensive analysis of its constituent moieties and structurally related analogs allows for the formulation of a robust hypothesis regarding its potential therapeutic applications. This document will explore the scientific rationale behind its design, propose primary and secondary biological activities, and provide detailed experimental protocols for the validation of these hypotheses. Our primary focus will be on its potential as a modulator of the gamma-aminobutyric acid (GABA) system, with secondary explorations into its prospective anticancer and antimicrobial activities.
Introduction: The Rationale for a Hybrid Scaffold
The architectural design of 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride is a deliberate amalgamation of two independently validated pharmacophores. This strategic hybridization is predicated on the principle of synergistic or additive pharmacology, wherein the combined entity may exhibit enhanced potency, novel activity, or a more desirable pharmacokinetic profile than its individual components.
-
The Pyrimidine Moiety: The pyrimidine ring is a cornerstone of medicinal chemistry, forming the backbone of nucleobases and a plethora of synthetic drugs. Its derivatives are known to possess a wide spectrum of biological activities, including but not limited to, anticancer, antiviral, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][3] This broad utility stems from the ability of the pyrimidine scaffold to engage with a diverse range of biological targets through various non-covalent interactions.
-
The Piperidine-3-carboxylic Acid Moiety: This substructure is a well-established mimetic of GABA, the primary inhibitory neurotransmitter in the central nervous system (CNS). Specifically, it is a cyclic analog of nipecotic acid, a known inhibitor of GABA transporters (GATs).[4][5] By blocking the reuptake of GABA from the synaptic cleft, these inhibitors increase the concentration of available GABA, leading to enhanced GABAergic neurotransmission. This mechanism is the basis for the therapeutic efficacy of anticonvulsant drugs like Tiagabine.[5]
The covalent linkage of a pyrimidine ring to the piperidine nitrogen introduces a significant structural and electronic modification that can modulate the affinity and selectivity for GABA transporters or confer entirely new biological activities.
Predicted Biological Activity Profile
Based on the extensive literature surrounding its core components, we propose the following potential biological activities for 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride:
Primary Hypothesized Activity: GABA Uptake Inhibition
The most compelling hypothesis for the biological action of this compound is its function as a GABA uptake inhibitor . The piperidine-3-carboxylic acid moiety strongly suggests an interaction with GABA transporters.
Mechanism of Action: It is postulated that the compound will competitively inhibit one or more of the GABA transporter subtypes (GAT1, GAT2, GAT3, and BGT1), with a potential for subtype selectivity conferred by the pyrimidinyl substituent. By binding to the transporter protein, it would block the reuptake of GABA into presynaptic neurons and surrounding glial cells, thereby prolonging the inhibitory effect of GABA in the synapse. This enhanced GABAergic tone is a clinically validated strategy for the management of epilepsy and other neurological disorders characterized by neuronal hyperexcitability.
Secondary Hypothesized Activities
The versatile pyrimidine core suggests that the compound may also exhibit other significant biological effects.
Pyrimidine derivatives are integral to the development of numerous anticancer agents.[1][2][3] They can interfere with nucleic acid synthesis, inhibit key enzymes in cancer cell signaling pathways, or induce apoptosis. Piperidine-containing compounds have also demonstrated anticancer potential by modulating pathways such as STAT-3, NF-κB, and PI3K/Akt.[6][7] The combination of these two scaffolds in 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride could result in a compound with antiproliferative effects against various cancer cell lines.
Both pyrimidine and piperidine derivatives have been extensively explored for their antimicrobial properties.[8][9][10][11] The nitrogen-containing heterocyclic systems can disrupt microbial cell membranes, inhibit essential enzymes, or interfere with microbial DNA replication. Therefore, 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride warrants investigation for its potential antibacterial and antifungal activities.
Experimental Validation Protocols
To empirically determine the biological activity profile of 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride, a tiered screening approach is recommended.
Primary Screening: GABA Uptake Inhibition Assays
Objective: To determine the inhibitory activity of the compound on GABA transporters.
Methodology: [³H]GABA Uptake Assay in Synaptosomes
-
Preparation of Synaptosomes:
-
Isolate synaptosomes from rat brain tissue (e.g., cortex or hippocampus) using differential centrifugation.
-
Resuspend the synaptosomal pellet in a suitable physiological buffer (e.g., Krebs-Ringer bicarbonate buffer).
-
-
GABA Uptake Assay:
-
Pre-incubate synaptosomes with varying concentrations of 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride or a vehicle control for a defined period (e.g., 10 minutes) at 37°C.
-
Initiate the uptake reaction by adding a mixture of [³H]GABA and unlabeled GABA.
-
After a short incubation period (e.g., 5 minutes), terminate the uptake by rapid filtration through glass fiber filters.
-
Wash the filters extensively with ice-cold buffer to remove extracellular [³H]GABA.
-
Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the percentage inhibition of [³H]GABA uptake at each concentration of the test compound relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of GABA uptake) by non-linear regression analysis of the concentration-response curve.
-
Secondary Screening: In Vitro Assays
Objective: To assess the cytotoxic and antiproliferative effects of the compound on a panel of human cancer cell lines.
Methodology: MTT Assay
-
Cell Culture:
-
Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media.
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride for 48-72 hours.
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the GI₅₀ value (the concentration that causes 50% growth inhibition).
-
Objective: To evaluate the antibacterial and antifungal activity of the compound.
Methodology: Broth Microdilution Method
-
Preparation of Inoculum:
-
Prepare standardized inoculums of bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans, Aspergillus niger) strains.
-
-
Microdilution Assay:
-
Perform serial dilutions of 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride in a 96-well microtiter plate containing appropriate growth media.
-
Inoculate each well with the microbial suspension.
-
Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 25-30°C for fungi) for 24-48 hours.
-
-
Determination of MIC:
-
Visually inspect the plates for microbial growth (turbidity).
-
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth.
-
Quantitative Data Summary (Hypothetical)
While awaiting experimental data, the following table provides a template for summarizing potential findings from the proposed assays.
| Biological Activity | Assay | Endpoint | Predicted Potency Range |
| GABA Uptake Inhibition | [³H]GABA Uptake in Synaptosomes | IC₅₀ | 1 - 50 µM |
| Anticancer | MTT Assay (e.g., MCF-7) | GI₅₀ | 10 - 100 µM |
| Antibacterial | Broth Microdilution (S. aureus) | MIC | 16 - 128 µg/mL |
| Antifungal | Broth Microdilution (C. albicans) | MIC | 32 - 256 µg/mL |
Conclusion and Future Directions
1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride represents a promising chemical entity at the crossroads of established neuropharmacology and broad-spectrum bioactivity. The strong structural analogy to known GABA uptake inhibitors positions it as a prime candidate for development as a novel anticonvulsant or for the treatment of other CNS disorders amenable to GABAergic modulation. Furthermore, the embedded pyrimidine scaffold opens avenues for its exploration as a potential anticancer or antimicrobial agent.
The experimental workflows detailed in this guide provide a clear and robust path for the comprehensive evaluation of this compound's biological profile. Positive results in the primary GABA uptake assays would warrant further investigation into its in vivo efficacy in animal models of epilepsy and its selectivity for different GAT subtypes. Similarly, significant findings in the secondary anticancer and antimicrobial screens would justify more in-depth mechanistic studies and structure-activity relationship (SAR) exploration to optimize its potency and selectivity. This technical guide serves as a foundational roadmap for unlocking the therapeutic potential of this intriguing hybrid molecule.
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Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (n.d.). Retrieved from [Link]
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AN OVERVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITY OF PYRIMIDINES. (2015). Retrieved from [Link]
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An overview on synthesis and biological activity of pyrimidines. (n.d.). Retrieved from [Link]
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Pharmacological Applications of Piperidine Derivatives. (2023). Encyclopedia.pub. Retrieved from [Link]
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Zheng, X., Salgia, S. R., Thompson, W. B., Dillingham, E. O., Bond, S. E., Feng, Z., Prasad, K. R., & Gollamudi, R. (1995). Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. Journal of Medicinal Chemistry, 38(1), 180–188. [Link]
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Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies. (n.d.). PubMed. Retrieved from [Link]
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Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (n.d.). National Institutes of Health. Retrieved from [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). Retrieved from [Link]
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Anticonvulsant mechanisms of piperine, a piperidine alkaloid. (n.d.). National Institutes of Health. Retrieved from [Link]
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Biological Activity of Pyrimidine Derivatives. (2016). Retrieved from [Link]
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Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. (n.d.). Retrieved from [Link]
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Potential GABA Uptake Inhibitors. Synthesis and Relative Stereochemistry of Some Aminopiperidinecarboxylic Acids. (1980). ResearchGate. Retrieved from [Link]
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Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents. (n.d.). National Institutes of Health. Retrieved from [Link]
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From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds. (2025). RSC Publishing. Retrieved from [Link]
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Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (n.d.). PubMed. Retrieved from [Link]
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Antimicrobial and antioxidant activities of piperidine derivatives. (2016). ResearchGate. Retrieved from [Link]
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An Important Potential Anti-Epileptic/Anticonvulsant Active Group: A Review of 1,2,4-Triazole Groups and Their Action. (n.d.). Retrieved from [Link]
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SYNTHESIS AND ANTIBACTERIAL PROPERTIES OF PYRIMIDINE DERIVATIVES. (n.d.). Retrieved from [Link]
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synthesis of pyrimidine derivatives and their anticonvulsant activity. (2019). ResearchGate. Retrieved from [Link]
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Design, synthesis and SAR studies of GABA uptake inhibitors derived from 2-substituted pyrrolidine-2-yl-acetic acids. (n.d.). PubMed. Retrieved from [Link]
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Antimicrobial and antioxidant activities of piperidine derivatives. (2015). Academic Journals. Retrieved from [Link]
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Repurposing Study of 4-Acyl-1-phenylaminocarbonyl-2- substituted-piperazine Derivatives as Potential Anticancer Agents. (2023). AIR Unimi. Retrieved from [Link]
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Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. (n.d.). National Institutes of Health. Retrieved from [Link]
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A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. (n.d.). Der Pharma Chemica. Retrieved from [Link]
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Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. (n.d.). MDPI. Retrieved from [Link]
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An In-depth Technical Guide to Identifying Potential Therapeutic Targets of 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride
Abstract
This technical guide provides a comprehensive framework for the elucidation of potential therapeutic targets for the novel chemical entity, 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride. In the absence of direct experimental data, this document outlines a robust, multi-faceted strategy commencing with computational analysis to generate high-probability target hypotheses, followed by detailed, field-proven experimental protocols for the validation of these predictions. The narrative is structured to guide researchers and drug development professionals through a logical, causality-driven workflow, from initial compound profiling to definitive target validation. This guide emphasizes scientific integrity, providing self-validating experimental designs and grounding key claims in authoritative references. Our objective is to furnish a practical and in-depth roadmap for accelerating the preclinical development of this promising compound.
Introduction: The Therapeutic Potential of Pyrimidinyl-Piperidine Scaffolds
The confluence of pyrimidine and piperidine moieties in a single molecular scaffold presents a compelling starting point for drug discovery. The pyrimidine ring is a well-established pharmacophore present in numerous FDA-approved drugs, valued for its ability to form hydrogen bonds and act as a bioisostere for other aromatic systems, thereby enhancing pharmacokinetic and pharmacodynamic properties.[1][2] Concurrently, the piperidine ring is a prevalent structural motif in medicinal chemistry, offering conformational flexibility and a scaffold for developing agents targeting the central nervous system (CNS), among other therapeutic areas.[3][4][5][6] The specific molecule, 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride, combines these privileged structures, suggesting a high potential for biological activity. This guide will systematically explore the pathways to unlock this potential.
Compound Profiling: Foundational Physicochemical and ADMET Predictions
Prior to engaging in extensive target identification campaigns, a foundational understanding of the molecule's drug-like properties is paramount. This initial profiling ensures that subsequent resource-intensive experimental work is focused on a candidate with a reasonable probability of success.
Physicochemical Characteristics
The structure of 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride (CAS No. 1185296-02-9) is presented below.[7]
-
Molecular Formula: C₁₀H₁₄ClN₃O₂
-
Molecular Weight: 243.69 g/mol
A preliminary assessment using Lipinski's Rule of Five provides a rapid screen for "drug-likeness" and the potential for oral bioavailability.[8][9][10][11]
| Lipinski's Rule of Five Parameter | Predicted Value | Compliance |
| Molecular Weight | 243.69 Da | Yes (< 500) |
| Hydrogen Bond Donors | 2 (from -COOH and protonated amine) | Yes (≤ 5) |
| Hydrogen Bond Acceptors | 5 (from pyrimidine nitrogens and carboxyl oxygens) | Yes (≤ 10) |
| LogP (Octanol-Water Partition Coefficient) | ~0.7 - 1.3 (estimated) | Yes (≤ 5) |
Table 1: Predicted Physicochemical Properties and Lipinski's Rule of Five Compliance.
The compound's profile is well within the parameters of Lipinski's rules, suggesting a favorable starting point for an orally administered therapeutic.
In Silico ADMET Profiling
Early-stage ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is critical for minimizing late-stage attrition in drug development.[12][13][14][15][16] Numerous free and commercial online tools can provide valuable initial predictions.[17][18][19][20][21]
Workflow for In Silico ADMET Prediction:
-
Input: Obtain the SMILES (Simplified Molecular Input Line Entry System) string for the compound.
-
Tool Selection: Utilize a panel of ADMET prediction web servers such as SwissADME, pkCSM, or ADMETLab 3.0.[17][19]
-
Analysis: Evaluate key predicted parameters including, but not limited to:
-
Absorption: Caco-2 permeability, Human Intestinal Absorption (HIA).
-
Distribution: Blood-Brain Barrier (BBB) penetration, plasma protein binding.
-
Metabolism: Cytochrome P450 (CYP) inhibition/substrate potential.
-
Excretion: Renal clearance prediction.
-
Toxicity: hERG inhibition, Ames mutagenicity, hepatotoxicity.
-
The results from this in silico analysis will construct a preliminary safety and pharmacokinetic profile, guiding go/no-go decisions and informing the design of subsequent in vitro and in vivo studies.
Target Identification: A Computational-First Approach
With a favorable drug-like profile established, the next phase is to identify high-probability biological targets. A computational, or in silico, target fishing approach is the most efficient strategy for a novel compound lacking prior biological data.[22][23][24][25] This process reverses the typical virtual screening paradigm; instead of screening a library of compounds against a single target, we screen our single compound against a vast database of potential biological targets.
In Silico Target Fishing Workflow
The overarching strategy is to employ a combination of ligand-based and structure-based methods to generate a robust, cross-validated list of potential targets.
Caption: Computational target identification workflow.
-
Ligand-Based Approaches: These methods operate on the principle that structurally similar molecules often share similar biological activities.
-
Chemical Similarity Searching: Tools like SwissTargetPrediction and SEA (Similarity Ensemble Approach) compare the 2D/3D structure of our query compound to databases of ligands with known targets.
-
Pharmacophore Modeling: This involves identifying the essential 3D arrangement of steric and electronic features necessary for biological activity and searching for targets that accommodate this pharmacophore.
-
-
Structure-Based Approaches (Reverse Docking): These methods dock the query molecule into the binding sites of a large collection of protein crystal structures.
-
Inverse Docking Servers: Platforms like TarFisDock automate the process of docking a single ligand into a library of potential drug target sites, ranking them based on predicted binding energy.[22]
-
The output from these disparate methods should be consolidated and cross-referenced. Targets that are predicted by multiple, orthogonal methods should be prioritized for experimental validation.
Experimental Validation of Predicted Targets
Computational predictions, while powerful for hypothesis generation, must be rigorously validated through experimental assays.[15][26][27] The choice of assay depends on the nature of the predicted target. Below are detailed protocols for several common classes of drug targets.
Overall Validation Workflow
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An In-depth Technical Guide to 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride in Early Drug Discovery
This guide provides a comprehensive technical overview of 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride, a versatile heterocyclic compound, within the context of an early-stage drug discovery program. We will explore its potential as a foundational scaffold for the development of novel therapeutics, from initial screening to lead optimization. This document is intended for researchers, medicinal chemists, and drug development professionals.
Introduction: The Strategic Value of the Pyrimidinyl-Piperidine Scaffold
The confluence of a pyrimidine ring and a piperidine moiety represents a privileged structural motif in modern medicinal chemistry. The pyrimidine ring, an essential component of nucleobases, offers a rich array of hydrogen bonding capabilities and can engage in pi-stacking interactions within protein binding sites.[1][2] The piperidine ring provides a three-dimensional architecture that can be tailored to orient substituents in precise vectors, enhancing target engagement and optimizing pharmacokinetic properties.[3] The carboxylic acid function on the piperidine ring of 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride introduces a key interaction point, often serving as a crucial anchor to basic residues in a target protein.
While direct biological data for 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride is not extensively published, its structural components are present in a multitude of bioactive agents, including kinase inhibitors, receptor modulators, and enzyme inhibitors.[4][5] This guide will therefore present a hypothetical, yet scientifically rigorous, drug discovery workflow, positing this molecule as a promising starting point for a kinase inhibitor program.
Section 1: Foundational Compound Characterization
A thorough understanding of the physicochemical properties of the starting material is paramount for any successful drug discovery campaign.
Table 1: Physicochemical Properties of 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride
| Property | Value | Source |
| CAS Number | 1185296-02-9 | [6] |
| Molecular Formula | C10H14ClN3O2 | [6] |
| Formula Weight | 243.69 g/mol | [6] |
| Appearance | White to off-white solid | Inferred |
| Solubility | Soluble in water and polar organic solvents | Inferred from hydrochloride salt form |
| Purity | ≥98% | [7] |
The hydrochloride salt form enhances aqueous solubility, a desirable trait for initial biological screening and formulation development.
Section 2: A Hypothetical Kinase-Targeted Drug Discovery Campaign
Given the prevalence of the pyrimidine core in numerous FDA-approved kinase inhibitors (e.g., Imatinib, Erlotinib), we will construct a hypothetical workflow targeting a novel protein kinase implicated in oncology.
Target Selection and Rationale
Our hypothetical target is "Kinase X," a serine/threonine kinase overexpressed in a specific subset of non-small cell lung cancer (NSCLC) and correlated with poor prognosis. The ATP-binding site of Kinase X possesses a key lysine residue that is anticipated to form a salt bridge with the carboxylic acid of our lead compound.
Initial Screening Cascade
The initial phase of the project involves screening 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride to confirm its interaction with Kinase X and establish a baseline for potency.
Diagram 1: Initial Screening Workflow
Caption: A streamlined workflow for the initial screening of the lead compound.
Experimental Protocols
This assay quantitatively measures ADP produced from a kinase reaction, with a decrease in ADP indicating inhibition of the kinase.
Protocol:
-
Prepare a reaction buffer containing Tris-HCl (pH 7.5), MgCl2, and a reducing agent.
-
In a 384-well plate, add 2 µL of 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride at various concentrations.
-
Add 2 µL of Kinase X enzyme and 2 µL of a peptide substrate/ATP mixture.
-
Incubate at room temperature for 1 hour.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and measure light production via a luciferase reaction.
-
Read luminescence on a plate reader.
-
Calculate IC50 values from the dose-response curve.
DSF measures the thermal stability of a protein, where ligand binding typically increases the melting temperature (Tm).
Protocol:
-
Prepare a solution of Kinase X in a suitable buffer.
-
Add a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.
-
Add 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride to the protein-dye mixture.
-
Use a real-time PCR instrument to gradually increase the temperature and monitor fluorescence.
-
The melting temperature (Tm) is the point of maximum fluorescence intensity.
-
A significant shift in Tm in the presence of the compound confirms direct binding.
Section 3: Lead Optimization and Structure-Activity Relationship (SAR)
Initial screening of the parent compound is hypothesized to yield a modest IC50 in the low micromolar range. The subsequent phase will focus on synthetic modifications to improve potency and selectivity.
Synthetic Strategy
A robust synthetic route is essential for generating a library of analogues. The core scaffold can be synthesized through a nucleophilic aromatic substitution reaction between 2-chloropyrimidine and piperidine-3-carboxylic acid, followed by protection/deprotection steps as needed.
Diagram 2: Synthetic Scheme for Analogue Library
Caption: A tiered approach to in vitro ADME and safety assessment.
Key In Vitro ADME Assays
-
Kinetic Solubility: Assessed via nephelometry to ensure sufficient solubility for biological assays.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): A non-cell-based assay to predict passive membrane transport.
-
Liver Microsomal Stability: Measures the metabolic stability of the compound in the presence of liver enzymes.
Early Safety Assessment
-
hERG Inhibition Assay: To evaluate the risk of cardiac toxicity.
-
Cytotoxicity Assays: Using multiple cell lines to assess off-target toxicity.
Conclusion
1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride represents a valuable starting point for a structure-based drug design program. Its constituent fragments are well-represented in known bioactive molecules, and its chemical functionality allows for straightforward synthetic modification. The hypothetical kinase inhibitor program outlined in this guide provides a robust framework for advancing this scaffold from an initial hit to a preclinical candidate. The key to success lies in a tightly integrated, iterative process of design, synthesis, and testing, with a constant focus on improving potency, selectivity, and drug-like properties.
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ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. [Link]
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An In-depth Technical Guide to 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride: Synthesis, Potential Significance, and Research Trajectory
Abstract
This technical guide provides a comprehensive overview of 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride, a novel heterocyclic compound with significant potential in drug discovery and development. Despite the current scarcity of direct research on this specific molecule, its structural components—a pyrimidine ring linked to a piperidine-3-carboxylic acid scaffold—suggest a rich pharmacological landscape for exploration. This document outlines a plausible synthetic route, hypothesizes its mechanism of action based on established knowledge of its constituent moieties, and presents a detailed framework for its experimental evaluation. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in exploring new chemical entities with therapeutic potential.
Introduction: Unveiling a Molecule of Interest
The quest for novel therapeutic agents is a cornerstone of medicinal chemistry. Heterocyclic compounds, in particular, form the backbone of a vast number of pharmaceuticals due to their diverse chemical properties and ability to interact with a wide range of biological targets.[1][2][3][4][5] The molecule 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride, with the chemical formula C10H14ClN3O2 and a molecular weight of 243.69, represents a promising, yet underexplored, chemical entity.[6]
The significance of this compound lies in the amalgamation of two pharmacologically important scaffolds:
-
The Pyrimidine Moiety: A fundamental building block of nucleic acids (cytosine, thymine, and uracil), the pyrimidine ring is a privileged scaffold in medicinal chemistry.[2] Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[3][4][5]
-
The Piperidine-3-carboxylic Acid Moiety: The piperidine ring is another prevalent feature in many natural products and synthetic drugs.[1][7] Specifically, the piperidine-3-carboxylic acid scaffold is a key component in compounds targeting the central nervous system, such as GABA (gamma-aminobutyric acid) uptake inhibitors, which have applications as anticonvulsants.[8]
The combination of these two moieties in a single molecule opens up the possibility of synergistic or novel pharmacological activities. This guide will delve into the potential of 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride, from its synthesis to its potential therapeutic applications.
Physicochemical Properties and Structure
A clear understanding of the physicochemical properties is crucial for any further development of a new chemical entity.
| Property | Value | Source |
| Molecular Formula | C10H14ClN3O2 | ChemicalBook[6] |
| Molecular Weight | 243.69 g/mol | ChemicalBook[6] |
| Canonical SMILES | C1CC(CN(C1)C2=NC=CC=N2)C(=O)O.Cl | Inferred from PubChem and hydrochloride salt |
| IUPAC Name | 1-(pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride | Commercial Supplier |
| Structure (Free Base) | PubChem[9] |
Proposed Synthesis Pathway
While no specific synthesis for 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride is documented in the public domain, a plausible and efficient synthetic route can be designed based on established chemical reactions for similar compounds. The proposed synthesis involves a nucleophilic aromatic substitution reaction.
Diagram of Proposed Synthesis:
Caption: Proposed synthetic workflow for 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride.
Experimental Protocol:
-
Reaction Setup: To a solution of piperidine-3-carboxylic acid (1.1 equivalents) in a suitable solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), add a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.5 equivalents).
-
Addition of Reagents: Add 2-chloropyrimidine (1.0 equivalent) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to 80-120 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and dilute with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
Salt Formation: Dissolve the purified 1-(pyrimidin-2-yl)piperidine-3-carboxylic acid in a minimal amount of a suitable solvent (e.g., methanol, ethanol). Add a solution of hydrochloric acid (1.1 equivalents) in diethyl ether or isopropanol dropwise with stirring. The hydrochloride salt will precipitate out of the solution.
-
Isolation: Collect the precipitate by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum to yield the final product, 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride.
Hypothesized Biological Activity and Mechanism of Action
The structural features of 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride suggest several potential biological activities.
Potential as a GABA Uptake Inhibitor
The piperidine-3-carboxylic acid moiety is a known pharmacophore for inhibitors of GABA transporters (GATs).[8] By blocking the reuptake of GABA, an inhibitory neurotransmitter, these compounds can increase GABAergic tone in the central nervous system, leading to anticonvulsant and anxiolytic effects.
Proposed Signaling Pathway:
Caption: Hypothesized mechanism of action as a GABA uptake inhibitor.
Potential as an Anticancer Agent
Pyrimidine derivatives are integral to many anticancer therapies, often acting as antimetabolites that interfere with DNA and RNA synthesis.[3][5] The pyrimidine moiety in the target compound could potentially inhibit enzymes involved in nucleotide metabolism, such as thymidylate synthase or dihydrofolate reductase, leading to the disruption of cancer cell proliferation.
Proposed Signaling Pathway:
Caption: Hypothesized mechanism of action as an anticancer agent.
Proposed Experimental Workflows for Evaluation
To ascertain the novelty and significance of 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride, a structured experimental approach is necessary.
In Vitro Evaluation
Workflow for In Vitro Assays:
Caption: Proposed workflow for the in vitro evaluation of the target compound.
Detailed Protocols:
-
GABA Uptake Assay:
-
Culture human embryonic kidney (HEK293) cells stably expressing one of the four human GABA transporter subtypes (GAT1, GAT2, GAT3, BGT1).
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Pre-incubate the cells with varying concentrations of 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride for 15 minutes.
-
Add [3H]GABA to each well and incubate for a further 15 minutes.
-
Terminate the uptake by washing the cells with ice-cold buffer.
-
Lyse the cells and measure the radioactivity using a scintillation counter.
-
Calculate the IC50 value by non-linear regression analysis.
-
-
Anticancer Screening (NCI-60):
-
Submit the compound to the National Cancer Institute's (NCI) 60-cell line screening panel.
-
The compound will be tested at a single high dose against 60 different human cancer cell lines representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.
-
Analyze the growth inhibition data to identify cell lines that are particularly sensitive to the compound.
-
Based on the results, select promising cancer types for further dose-response studies to determine GI50, TGI, and LC50 values.
-
In Vivo Evaluation
Should the in vitro data show promising results, subsequent in vivo studies in appropriate animal models would be warranted.
Potential In Vivo Models:
| Therapeutic Area | Animal Model | Endpoints |
| Epilepsy | Pentylenetetrazol (PTZ)-induced seizure model in mice | Seizure latency, seizure severity, mortality |
| Anxiety | Elevated plus-maze test in rats | Time spent in open arms, number of entries into open arms |
| Cancer | Xenograft models in immunocompromised mice (using sensitive cell lines identified in vitro) | Tumor growth inhibition, survival analysis, biomarker analysis |
Conclusion and Future Directions
1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride stands as a molecule of significant interest at the intersection of established pharmacophores. Its novelty lies in the unique combination of the pyrimidine and piperidine-3-carboxylic acid scaffolds, which are individually well-represented in a multitude of clinically successful drugs. The true significance of this compound will be unveiled through rigorous scientific investigation.
The proposed synthetic route offers a clear path to obtaining this molecule for research purposes. The hypothesized mechanisms of action provide a rational basis for its initial biological evaluation. The detailed experimental workflows outlined in this guide offer a roadmap for researchers to systematically explore the therapeutic potential of this compound.
Future research should focus on:
-
Synthesis and characterization: Confirmation of the proposed synthesis and full analytical characterization of the final compound.
-
Broad biological screening: To uncover unexpected activities beyond the hypothesized targets.
-
Structure-activity relationship (SAR) studies: To optimize the potency and selectivity of the compound by synthesizing and testing analogues.
-
Pharmacokinetic and toxicological profiling: To assess the drug-like properties of the lead compounds.
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"1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride" review of literature
An In-depth Technical Guide to 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride: Synthesis, Properties, and Therapeutic Potential
Introduction
In the landscape of modern medicinal chemistry, the strategic combination of privileged heterocyclic scaffolds is a cornerstone of rational drug design. Both the piperidine and pyrimidine rings are independently recognized for their profound impact on pharmacology, appearing in a vast array of approved therapeutic agents.[1][2] The piperidine moiety, a saturated six-membered heterocycle, provides a versatile three-dimensional framework that can be functionalized to modulate physicochemical properties and target interactions.[2] Concurrently, the pyrimidine ring, a fundamental component of nucleobases, is a ubiquitous feature in molecules targeting a wide spectrum of biological pathways, most notably in kinase inhibition and antiviral therapy.[1][3]
The conjugation of these two powerful pharmacophores into a single molecular entity, 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride , presents a compelling scaffold for investigation. This technical guide offers a comprehensive review of this compound, designed for researchers, scientists, and drug development professionals. It synthesizes available data on its chemical properties, outlines a logical framework for its synthesis and characterization, and explores its potential biological activities and therapeutic applications based on structure-activity relationships derived from analogous compounds.
Chemical and Physical Properties
1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride is a heterocyclic compound whose structure integrates a pyrimidine ring attached to the nitrogen of a piperidine ring, which is further substituted with a carboxylic acid group at the 3-position. The hydrochloride salt form generally enhances aqueous solubility and stability, making it suitable for biological assays and formulation development.[4]
| Property | Value | Source |
| CAS Number | 1185296-02-9 | ChemicalBook[5] |
| Molecular Formula | C₁₀H₁₄ClN₃O₂ | ChemicalBook[5] |
| Formula Weight | 243.69 g/mol | ChemicalBook[5] |
| IUPAC Name | 1-(pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride | N/A |
| Canonical SMILES | C1CC(CN(C1)C2=NC=CC=N2)C(=O)O.Cl | PubChem (base)[6] |
| Monoisotopic Mass | 207.10077 Da (free base) | PubChemLite[6] |
The molecule's architecture—featuring a hydrogen bond donor (carboxylic acid OH), hydrogen bond acceptors (pyrimidine nitrogens, carbonyl oxygen), and a flexible piperidine ring—suggests its potential to interact with a variety of biological targets.
Synthesis and Characterization
While specific literature detailing the synthesis of 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride is not extensively published, a rational synthetic route can be devised based on established chemical principles for analogous structures. A common and effective method involves the nucleophilic aromatic substitution (SNAr) reaction between a halogenated pyrimidine and a piperidine derivative.
A plausible synthetic pathway would start with commercially available 2-chloropyrimidine and piperidine-3-carboxylic acid (or its ester derivative to prevent side reactions). The reaction is typically performed under basic conditions to facilitate the nucleophilic attack of the piperidine nitrogen onto the electron-deficient pyrimidine ring. Subsequent hydrolysis of the ester (if used) and salt formation with hydrochloric acid would yield the final product.
Caption: Proposed synthesis of 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid HCl.
Experimental Protocol: General Synthesis
-
Coupling Reaction: To a solution of piperidine-3-carboxylic acid ethyl ester (1.0 eq) in a suitable solvent like acetonitrile, add 2-chloropyrimidine (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).
-
Reaction Monitoring: Heat the mixture to reflux (approx. 80-90 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. Concentrate the solvent under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate to yield the crude ester intermediate. Purify via flash column chromatography if necessary.
-
Hydrolysis and Salt Formation: Dissolve the purified ester in a mixture of tetrahydrofuran (THF) and water. Add lithium hydroxide (LiOH) (1.5 eq) and stir at room temperature until saponification is complete.
-
Final Product Isolation: Neutralize the reaction mixture with 1N HCl and then acidify to pH ~1-2. Concentrate the solvent in vacuo. The resulting solid can be triturated with a solvent like diethyl ether or recrystallized to afford pure 1-(pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride.
Characterization
The identity and purity of the synthesized compound would be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and connectivity of protons and carbons.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups like C=O (carboxylic acid), C-N, and C=N (aromatic rings).
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.[7]
Potential Biological Activity and Therapeutic Applications
The chemical architecture of 1-(pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride suggests its potential to interact with multiple classes of biological targets. The pyrimidine ring is a well-established "hinge-binding" motif for protein kinases, while the piperidine-carboxylic acid scaffold is prevalent in compounds targeting the central nervous system.[8][9]
Protein Kinase Inhibition
Numerous patents and publications describe pyrimidine derivatives as potent inhibitors of various protein kinases, which are critical targets in oncology and inflammatory diseases.[8][10] The two nitrogen atoms of the pyrimidine ring can form crucial hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket. The piperidine-3-carboxylic acid moiety can then extend into the solvent-exposed region or other pockets, providing opportunities for further interactions that enhance potency and selectivity.
Caption: Competitive inhibition of ATP binding by the pyrimidinyl-piperidine scaffold.
Central Nervous System (CNS) Targets
Piperidine-3-carboxylic acid is also known as nipecotic acid, a well-known inhibitor of gamma-aminobutyric acid (GABA) uptake.[11] Derivatives of this scaffold have been extensively explored as inhibitors of GABA transporters (GATs), with potential applications in treating epilepsy and other neurological disorders.[11][12] Additionally, related structures have shown potent antagonism at N-methyl-D-aspartate (NMDA) receptors, which are implicated in neurodegenerative diseases.[9] Therefore, it is plausible that 1-(pyrimidin-2-yl)piperidine-3-carboxylic acid could modulate neurotransmitter systems.
Other Potential Applications
The versatility of the pyrimidine and piperidine scaffolds extends to other therapeutic areas:
-
Antimicrobial/Antifungal Activity: Piperidine derivatives have been investigated for their antimicrobial properties.[13][14]
-
Anti-inflammatory Effects: Certain piperidine carboxylic acid derivatives have been identified as inhibitors of adhesion molecules, suggesting potential in treating inflammatory conditions.[15]
-
PCSK9 Inhibition: More complex N-(pyridin-2-yl)piperidine structures have been developed as small molecule inhibitors of PCSK9 for managing hyperlipidemia.[16]
Workflow for In Vitro Kinase Inhibition Assay
To empirically validate the therapeutic potential of this compound, a primary screen against a panel of protein kinases is a logical first step. Below is a generalized workflow for an in vitro kinase inhibition assay.
Caption: General workflow for an in vitro kinase inhibition assay.
Protocol: In Vitro Kinase Activity Assay
-
Compound Preparation: Prepare a stock solution of 1-(pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride in 100% DMSO. Perform serial dilutions to create a range of concentrations for IC₅₀ determination.
-
Assay Reaction: In a 384-well plate, add the kinase enzyme, a suitable peptide substrate, and ATP in an appropriate assay buffer.
-
Initiation: Add the diluted compound to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Incubation: Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a constant temperature (e.g., 30 °C).
-
Detection: Stop the reaction and add a detection reagent. The signal (e.g., luminescence from remaining ATP) is inversely proportional to kinase activity.
-
Data Analysis: Read the plate on a suitable plate reader. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
Conclusion and Future Directions
1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride is a molecule of significant interest, strategically combining two of medicinal chemistry's most productive heterocyclic scaffolds. While direct biological data is sparse in the public domain, a comprehensive analysis of its structural analogues strongly suggests a high potential for biological activity across several therapeutic areas, most notably in kinase inhibition for oncology and as a modulator of CNS targets for neurological disorders.
Future research should focus on the efficient synthesis and purification of this compound, followed by a broad-based biological screening campaign. A logical progression would involve:
-
Screening against a diverse panel of kinases to identify potential targets.
-
Evaluating its activity in CNS-relevant assays, such as GABA uptake or NMDA receptor binding assays.
-
Assessing its basic ADME (Absorption, Distribution, Metabolism, and Excretion) properties to determine its drug-likeness.
The insights gained from such studies will be invaluable in guiding further optimization and establishing the therapeutic utility of this promising chemical scaffold.
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- 14. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][1,4]benzothiazine as orally-active adhesion molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as small molecule inhibitors of PCSK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 1-(Pyrimidin-2-yl)piperidine-4-carboxylic acid | C10H13N3O2 | CID 2767267 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
"1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride" experimental protocol
An Application Note and Experimental Protocol for the Synthesis and Characterization of 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride
Abstract
This document provides a comprehensive guide to the synthesis, purification, and characterization of 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride, a heterocyclic compound of significant interest for scaffold-based drug discovery. The molecule integrates two key pharmacophores: the pyrimidine ring, a cornerstone of many biologically active compounds[1], and the piperidine-3-carboxylic acid moiety, a conformationally restricted gamma-aminobutyric acid (GABA) analogue[2]. This guide details a robust synthetic protocol based on nucleophilic aromatic substitution, followed by rigorous purification and analytical characterization. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the methodology effectively.
Introduction: Scientific Context and Rationale
In modern medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. The target compound, 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride, represents a compelling example of this approach.
-
The Pyrimidine Moiety: As a fundamental component of nucleobases, the pyrimidine ring is recognized by a vast array of biological systems. Its derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, antiviral, and antibacterial properties[1]. The nitrogen atoms in the ring act as hydrogen bond acceptors, enabling precise interactions with enzyme active sites and receptors.
-
The Piperidine-3-carboxylic Acid Core: This scaffold is a cyclic analogue of GABA, a major inhibitory neurotransmitter in the central nervous system. Derivatives of the related nipecotic acid are known GABA uptake inhibitors[2]. The carboxylic acid group provides a critical anchor point for ionic interactions or further derivatization, while the piperidine ring imparts conformational rigidity, reducing the entropic penalty of binding to a biological target.
The convergence of these two moieties creates a novel chemical entity with significant potential for library synthesis and screening. This application note provides a validated experimental pathway to access this compound in high purity, enabling its exploration in various drug discovery programs.
Synthesis and Purification Workflow
The synthesis of the target compound is achieved through a two-step process: a nucleophilic aromatic substitution (SNAr) reaction to couple the two heterocyclic rings, followed by acidification to form the stable hydrochloride salt.
Figure 1: Overall workflow for synthesis and purification.
Detailed Synthesis Protocol
This protocol describes the synthesis starting from commercially available piperidine-3-carboxylic acid and 2-chloropyrimidine. The reaction proceeds via a nucleophilic attack of the secondary amine of the piperidine ring on the electron-deficient pyrimidine ring.
Materials and Reagents:
-
Piperidine-3-carboxylic acid (Nipecotic acid)
-
2-Chloropyrimidine
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid solution (e.g., 2M in diethyl ether or 4M in 1,4-dioxane)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve piperidine-3-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Rationale: DMF is an excellent polar aprotic solvent that effectively dissolves the reactants and facilitates the SNAr reaction.
-
-
Addition of Base: Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq) to the solution. Stir for 10 minutes at room temperature.
-
Rationale: DIPEA is a non-nucleophilic organic base used to deprotonate the carboxylic acid and neutralize the HCl generated during the reaction. Using an excess ensures the reaction goes to completion.
-
-
Addition of Electrophile: Add 2-chloropyrimidine (1.1 eq) to the reaction mixture.
-
Rationale: A slight excess of the electrophile helps to drive the reaction towards the product.
-
-
Reaction: Heat the mixture to 90 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with ethyl acetate and wash with saturated NaHCO₃ solution (3 times) to remove unreacted acid and DMF. c. Wash the organic layer with brine (1 time). d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude free base.
-
Purification of Free Base: Purify the crude product by flash column chromatography on silica gel, using a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH) to elute the product[3].
-
Hydrochloride Salt Formation: a. Dissolve the purified free base in a minimal amount of a suitable solvent like isopropanol or methanol. b. Slowly add a solution of HCl (1.1 eq, e.g., 2M in diethyl ether) with stirring. c. A precipitate should form. If not, add diethyl ether as an anti-solvent to induce precipitation. d. Stir the resulting suspension for 1 hour at room temperature. e. Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride.
Analytical Characterization
Rigorous analytical validation is essential to confirm the identity, structure, and purity of the synthesized compound.
Sources
- 1. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of (R)-N-(diarylmethylthio/sulfinyl)ethyl/propyl-piperidine-3-carboxylic acid hydrochlorides as novel GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Topic: Development of In Vitro Assays for 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride and its Analogs as Modulators of GABAergic Signaling
An Application Note from the Office of the Senior Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract & Forward
The inhibition of γ-aminobutyric acid (GABA) transporters (GATs) is a clinically validated strategy for increasing GABAergic tone, offering therapeutic potential for conditions like epilepsy and anxiety.[1][2] The compound 1-(pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride belongs to a chemical class structurally related to known GAT inhibitors. This guide provides a comprehensive framework for the in vitro characterization of this compound and its analogs. We move beyond a simple recitation of steps to deliver a strategic guide grounded in mechanistic understanding and rigorous validation. The protocols detailed herein are designed as self-validating systems to ensure data integrity and reproducibility, forming a critical foundation for any subsequent drug discovery program.
Scientific Rationale: Targeting the GABA Transporter Family
GABA is the primary inhibitory neurotransmitter in the central nervous system. Its action is terminated not by enzymatic degradation in the synaptic cleft, but by reuptake into presynaptic neurons and surrounding glial cells.[3] This process is mediated by a family of four distinct sodium- and chloride-dependent transporters: GAT1, GAT2, GAT3, and BGT1.[1][2] By inhibiting these transporters, the extracellular concentration of GABA is increased, enhancing inhibitory signaling.
Given that 1-(pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride incorporates a piperidine-3-carboxylic acid scaffold—a core feature of the potent GAT inhibitor nipecotic acid—it is logical to hypothesize that its primary biological targets are the GAT family members.[4][5] Our developmental strategy, therefore, is to first establish a robust primary assay to quantify inhibitory activity at the most prominent GAT subtype, GAT1, and then to build a comprehensive selectivity profile across all four human GAT subtypes. Furthermore, as structurally related compounds have shown affinity for other receptors, counter-screening for off-target effects is an essential component of a thorough characterization.[6][7]
Core Experimental Workflow
The logical flow for characterizing a putative GAT inhibitor is a tiered approach. We begin with a primary functional screen against the main transporter, GAT1, to determine potency (IC₅₀). Positive hits are then progressed to selectivity screening against the other transporter subtypes (GAT2, GAT3, BGT1) and critical off-target receptors.
Caption: Tiered workflow for GAT inhibitor characterization.
Primary Assay: [³H]GABA Uptake Inhibition
The foundational assay measures the functional inhibition of GABA transport. We utilize a cell line stably overexpressing a human GAT subtype and measure the uptake of radiolabeled GABA ([³H]GABA). The reduction in accumulated radioactivity in the presence of the test compound relative to a vehicle control indicates inhibitory activity.
Materials & Reagents
-
Cell Lines: HEK293 or CHO cells stably expressing human GAT1 (hGAT1). For selectivity, cell lines expressing hGAT2, hGAT3, and hBGT1 are required.[5][8]
-
Test Compound: 1-(pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride (CAS: 1185296-02-9).[9]
-
Radioligand: [2,3-³H(N)]-γ-Aminobutyric acid ([³H]GABA), specific activity 30-40 Ci/mmol.
-
Reference Inhibitor (GAT1): Tiagabine hydrochloride.
-
Cell Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4).
-
Lysis Buffer: 1% Sodium dodecyl sulfate (SDS).
-
Scintillation Cocktail: Ultima Gold™ or equivalent.
-
Equipment: 96-well cell culture plates (white, solid bottom for scintillation counting), multichannel pipettes, liquid scintillation counter.
Step-by-Step Protocol: hGAT1 Inhibition Assay
-
Cell Seeding: 24 hours prior to the assay, seed the hGAT1-expressing cells into a white, 96-well plate at a density of ~50,000 cells/well. Allow cells to adhere and form a near-confluent monolayer overnight.[2]
-
Compound Preparation: Prepare a 10 mM stock solution of 1-(pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride in DMSO. Perform a serial dilution in Assay Buffer to create a range of concentrations (e.g., from 100 µM to 1 nM final assay concentration). Include a vehicle control (DMSO in Assay Buffer) and a reference inhibitor control (Tiagabine).
-
Assay Initiation:
-
Aspirate the culture medium from the wells.
-
Wash the cell monolayer once with 200 µL of room temperature Assay Buffer.
-
Add 50 µL of Assay Buffer containing the appropriate concentration of the test compound or control.
-
-
Pre-incubation: Incubate the plate for 10 minutes at room temperature (20-25°C). This allows the inhibitor to bind to the transporter.
-
Substrate Addition: Add 50 µL of Assay Buffer containing [³H]GABA to each well. The final concentration of [³H]GABA should be at its Kₘ value for the transporter (typically 3-10 µM for GAT1) to ensure competitive binding kinetics.[3]
-
Uptake Incubation: Incubate the plate for 3-5 minutes at room temperature. Causality Note: This short incubation period is critical to measure the initial rate of transport (v₀) and avoid artifacts from substrate depletion or transporter internalization.
-
Termination of Uptake: Rapidly terminate the assay by aspirating the radioactive solution and immediately washing the wells three times with 200 µL of ice-cold Assay Buffer. This removes unincorporated [³H]GABA.
-
Cell Lysis: Add 100 µL of 1% SDS Lysis Buffer to each well and incubate for 30 minutes at 37°C to ensure complete cell lysis and release of intracellular radioactivity.
-
Scintillation Counting: Add 150 µL of scintillation cocktail to each well. Seal the plate and count the radioactivity in a liquid scintillation counter (counts per minute, CPM).
Data Analysis & Presentation
Calculating Inhibition
Data should be normalized to controls on the same plate:
-
0% Inhibition (Maximum Uptake): Vehicle control wells.
-
100% Inhibition (Non-specific Uptake): A high concentration of a potent inhibitor like Tiagabine (e.g., 100 µM).
Percent Inhibition = (1 - [(CPM_Sample - CPM_100%Inhib) / (CPM_0%Inhib - CPM_100%Inhib)]) * 100
IC₅₀ Determination
Plot the Percent Inhibition against the logarithm of the test compound concentration. Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce GABA uptake by 50%.
Sample Data Presentation
| Compound | Target | IC₅₀ (µM) [95% CI] | Hill Slope |
| 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid HCl | hGAT1 | 5.2 [4.1 - 6.5] | 1.1 |
| Tiagabine (Reference) | hGAT1 | 0.08 [0.06 - 0.11] | 1.0 |
Trustworthiness: A Self-Validating System
To ensure the reliability and robustness of the assay, particularly for screening purposes, key performance metrics must be established.
Assay Validation Parameters
-
Signal-to-Background (S/B) Ratio: Measures the dynamic range of the assay. An S/B ratio > 5 is generally considered acceptable.
-
S/B = (Mean CPM of Vehicle Control) / (Mean CPM of 100% Inhibition Control)
-
-
Z'-Factor: A statistical measure of assay quality, accounting for both signal dynamic range and data variation. An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for high-throughput screening.
-
Z' = 1 - [(3 * (SD_Vehicle + SD_100%Inhib)) / |Mean_Vehicle - Mean_100%Inhib|]
-
Validation Data Summary
| Parameter | Value | Acceptance Criteria | Result |
| Signal-to-Background | 12.5 | > 5 | Pass |
| Z'-Factor | 0.78 | > 0.5 | Pass |
| Intra-assay CV% (IC₅₀) | 8.5% | < 20% | Pass |
| Inter-assay CV% (IC₅₀) | 12.2% | < 25% | Pass |
Selectivity & Off-Target Profiling Protocols
A therapeutically viable compound should ideally exhibit high selectivity for its intended target.
Protocol: GAT Subtype Selectivity Screen
This protocol is identical to the primary assay described in Section 3.2, but is performed in parallel using cell lines that individually express hGAT2, hGAT3, and hBGT1. Comparing the IC₅₀ values obtained for each transporter reveals the compound's selectivity profile.
Rationale & Protocol: Off-Target Receptor Binding
Compounds related to the test article, such as NNC 05-2090, have shown affinity for α₁-adrenergic and D₂ dopamine receptors.[6][7] A radioligand binding assay is the gold standard for assessing such interactions.
Caption: Workflow for a competitive radioligand binding assay.
Brief Protocol Outline (Example: D₂ Receptor):
-
Incubate: Combine human D₂ receptor-expressing membranes, a fixed concentration of a specific radioligand (e.g., [³H]Spiperone), and varying concentrations of the test compound.
-
Equilibrate: Allow the binding reaction to reach equilibrium.
-
Separate: Rapidly filter the mixture through a glass fiber filter. The receptor-bound radioligand is trapped on the filter, while the unbound ligand passes through.
-
Quantify: Measure the radioactivity retained on the filter using a scintillation counter.
-
Analyze: Determine the Kᵢ (inhibitory constant) by analyzing the displacement of the radioligand by the test compound.
Safety, Handling, & Compound Preparation
-
Handling: Always consult the Safety Data Sheet (SDS) before handling 1-(pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride or any other chemicals.[10][11] Standard laboratory practice dictates the use of personal protective equipment (PPE), including gloves, lab coat, and eye protection. Work in a well-ventilated area or a chemical fume hood.[10][12]
-
Solubility: The hydrochloride salt form suggests good solubility in aqueous buffers. However, for creating high-concentration stock solutions, organic solvents like DMSO are recommended. The provided technical data for a similar compound suggests solubility up to 100 mM in DMSO.[6]
References
-
Pajak, K., et al. (2020). Rational Search for Betaine/GABA Transporter 1 Inhibitors—In Vitro Evaluation of Selected Hit Compound. ACS Chemical Neuroscience. [Link]
-
GAT1 (SLC6A1) Transporter Assay. (n.d.). BioIVT. [Link]
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Dalby, N. O., et al. (1997). Anticonvulsant properties of two GABA uptake inhibitors NNC 05-2045 and NNC 05-2090, not acting preferentially on GAT-1. Epilepsy Research. [Link]
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Pajak, K., et al. (2020). Rational Search for Betaine/GABA Transporter 1 Inhibitors In Vitro Evaluation of Selected Hit Compound. ACS Chemical Neuroscience. [Link]
-
Wiedemann, J., et al. (2018). MS Transport Assays for γ-Aminobutyric Acid Transporters—An Efficient Alternative for Radiometric Assays. Analytical Chemistry. [Link]
-
HEK293T GAT1 (SLC6A1) Cell Line. (n.d.). ION Biosciences. [Link]
-
Rauen, T., et al. (1992). GABA transporter mRNA: in vitro expression and quantitation in neonatal rat and postmortem human brain. Journal of Neurochemistry. [Link]
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Dalby, N. O., et al. (1997). Anticonvulsant properties of two GABA uptake inhibitors NNC 05-2045 and NNC 05-2090, not acting preferentially on GAT-1. Scilit. [Link]
-
GAT1 Assay(s). (n.d.). ION Biosciences. [Link]
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Scimemi, A. (2014). Structure, function, and plasticity of GABA transporters. Frontiers in Cellular Neuroscience. [Link]
-
Chen, J., et al. (2007). Synthesis and biological evaluation of (R)-N-(diarylmethylthio/sulfinyl)ethyl/propyl-piperidine-3-carboxylic acid hydrochlorides as novel GABA uptake inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
1-(pyrimidin-2-yl)piperidine-3-carboxylic acid. (n.d.). PubChemLite. [Link]
-
1-(Pyrimidin-2-yl)piperidine-4-carboxylic acid (CID 2767267). (n.d.). PubChem. [Link]
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(S)-1-(Pyrimidin-2-yl)pyrrolidine-2-carboxylic acid (CID 1442063). (n.d.). PubChem. [Link]
-
Al-Khoury, A., et al. (2012). Development of an (S)-1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}piperidine-3-carboxylic acid [(S)-SNAP-5114] carba analogue inhibitor for murine γ-aminobutyric acid transporter type 4. ChemMedChem. [Link]
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Application Notes and Protocols for the In Vivo Evaluation of 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride
Introduction
The discovery of a novel chemical entity (NCE) such as 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride marks the beginning of a rigorous journey to elucidate its biological function and therapeutic potential. As specific biological data for this compound are not yet publicly available, this guide provides a comprehensive, multi-phased strategy for its initial in vivo characterization. This document is designed for researchers, scientists, and drug development professionals, offering a logical, field-proven framework for moving a novel small molecule from the bench to preclinical assessment.
Our approach is grounded in the principle of progressive, decision-driven experimentation. We begin with foundational safety and pharmacokinetic profiling, advance to broad-based phenotypic screening to uncover potential therapeutic applications, and culminate in a focused efficacy and toxicology study based on a hypothetical screening outcome. Throughout this process, we adhere to the highest ethical standards of animal welfare, guided by the principles of the 3Rs (Replacement, Reduction, and Refinement).
Guiding Principles
-
Scientific Rationale: Every experimental choice, from model selection to endpoint analysis, is based on established methodologies designed to yield clear, interpretable data. The goal is to build a comprehensive profile of the NCE's effects in a living system.
-
Ethical Conduct: All described protocols presuppose review and approval by an Institutional Animal Care and Use Committee (IACUC).[1][2][3][4] The experimental designs prioritize minimizing animal numbers and potential distress.
-
Translational Foresight: While these are early-stage preclinical studies, the selection of models and endpoints is made with a view toward future clinical relevance, aiming to generate data that can inform subsequent, more complex investigations.[5][6]
Phase 1: Foundational In Vivo Characterization
The initial phase is designed to establish the basic safety and pharmacokinetic parameters of the NCE. This information is critical for designing all subsequent, more complex efficacy and toxicology studies.
Acute Oral Toxicity & Dose-Range Finding
Causality: Before assessing efficacy, it is imperative to understand the compound's acute toxicity profile and to identify a range of doses that are tolerated by the animal model. This study determines the Maximum Tolerated Dose (MTD) and informs dose selection for future experiments, preventing unnecessary adverse events and ensuring that efficacy studies are conducted within a safe and relevant dose range.[7]
Protocol: Single-Dose Escalation "Limit Test" in Mice
This protocol is adapted from FDA and OECD guidelines for acute oral toxicity.[8][9][10]
-
Animal Model: Healthy, young adult (8-10 weeks old) C57BL/6 mice, single-sex (typically female, as they can be more sensitive) to reduce variability.[8]
-
Acclimation: Animals are acclimated for at least one week to the facility.
-
Grouping: A small number of animals (n=3-5 per group) are used in a stepwise dosing procedure.
-
Dosing Preparation: The compound is formulated in a suitable vehicle (e.g., sterile water, saline with 0.5% Tween 80). The choice of vehicle should be based on the compound's solubility and should be non-toxic at the administered volume.
-
Procedure:
-
Animals are fasted for 3-4 hours prior to dosing.[10]
-
A starting "limit dose" (e.g., 2000 mg/kg) is administered via oral gavage to a single group. The volume should not exceed 10 mL/kg.[10]
-
If no mortality or severe toxicity is observed, the compound is classified as having low acute toxicity, and this dose can inform the high end of the MTD range.
-
If toxicity is observed, subsequent groups are dosed at sequentially lower levels (e.g., 1000, 500, 250 mg/kg) until a dose with no adverse effects is identified.
-
-
Observations: Animals are observed intensively for the first 4 hours post-dosing, then daily for 14 days for clinical signs of toxicity (e.g., changes in posture, activity, breathing, convulsions).[7] Body weights are recorded on Days 0, 7, and 14.
-
Endpoint: The MTD is defined as the highest dose that does not cause mortality or other limiting signs of toxicity.
Pharmacokinetic (PK) Profiling
Causality: Understanding a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is fundamental to drug development. A PK study reveals how much of the drug gets into the bloodstream, where it goes in the body, and how long it stays there. This information is crucial for correlating drug exposure with pharmacological effects and for selecting an appropriate dosing regimen (dose and frequency) for efficacy studies.[11][12][13]
Protocol: Single-Dose PK Study in Rats
-
Animal Model: Male Wistar or Sprague-Dawley rats (250-300g) with jugular vein cannulation for serial blood sampling.[13][14] Using cannulated animals aligns with the "Refinement" principle of the 3Rs by minimizing stress from repeated sampling.
-
Grouping (n=3-4 per route):
-
Group 1: Intravenous (IV) administration (e.g., 1-2 mg/kg).
-
Group 2: Oral (PO) administration (e.g., 10-20 mg/kg).
-
-
Dosing:
-
IV: The compound is dissolved in a suitable vehicle (e.g., saline) and administered as a bolus via the tail vein.
-
PO: The compound is formulated as a solution or suspension and administered by oral gavage.
-
-
Blood Sampling: Serial blood samples (~100-150 µL) are collected from the jugular vein cannula at multiple time points (e.g., Pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose).[11][14]
-
Sample Processing: Blood is collected into tubes containing an anticoagulant (e.g., EDTA), and plasma is separated by centrifugation. Plasma samples are stored at -80°C until analysis.[15]
-
Bioanalysis: Plasma concentrations of the compound are quantified using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Analysis: Key PK parameters are calculated using software like Phoenix WinNonlin.
Table 1: Key Pharmacokinetic Parameters
| Parameter | Abbreviation | Description |
| Maximum Concentration | Cmax | The highest concentration of the drug observed in the plasma. |
| Time to Cmax | Tmax | The time at which Cmax is reached after oral administration. |
| Area Under the Curve | AUC | The total drug exposure over time. |
| Half-life | t1/2 | The time it takes for the drug concentration in the plasma to decrease by half. |
| Clearance | CL | The rate at which the drug is removed from the body. |
| Volume of Distribution | Vd | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
| Bioavailability | F% | The fraction of the orally administered dose that reaches systemic circulation. Calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100. |
Phase 2: Broad Phenotypic Screening
Causality: When the specific molecular target of an NCE is unknown, a phenotypic screening approach is the most effective strategy to uncover its potential therapeutic utility.[16][17] By testing the compound in a battery of diverse and well-validated in vivo models, we can observe its effects on complex physiological systems and identify potential areas of biological activity (e.g., CNS, anti-inflammatory, anti-cancer). This hypothesis-generating phase is crucial for guiding the subsequent drug development strategy.
CNS Activity Screening
2.1.1 Open Field Test
Rationale: This test assesses general locomotor activity and anxiety-like behavior in a novel environment.[18][19][20][21] Rodents naturally avoid open, brightly lit areas. A compound with anxiolytic properties may increase time spent in the center of the arena, while a sedative may decrease overall distance traveled.
Protocol:
-
Apparatus: A square arena (e.g., 40x40x40 cm) with automated tracking software.
-
Procedure:
-
Acclimate mice to the testing room for at least 30 minutes.[22]
-
Dose animals with the NCE (e.g., three dose levels selected based on MTD study) or vehicle control 30-60 minutes prior to the test.
-
Gently place each mouse in the center of the arena and allow it to explore for 5-10 minutes.[18][21]
-
The arena is cleaned with 70% ethanol between trials to remove olfactory cues.
-
-
Endpoints: Total distance traveled, time spent in the center versus periphery, rearing frequency.
2.1.2 Forced Swim Test
Rationale: The forced swim test is a widely used model to screen for compounds with potential antidepressant activity.[23][24][25][26] The test is based on the observation that animals will eventually adopt an immobile posture when placed in an inescapable cylinder of water. Antidepressant compounds are known to reduce the duration of this immobility.
Protocol:
-
Apparatus: A transparent glass cylinder (e.g., 25 cm high, 10 cm diameter) filled with water (24-25°C) to a depth where the mouse cannot touch the bottom.[27]
-
Procedure:
-
Dose animals with the NCE or vehicle.
-
Gently place each mouse into the cylinder for a 6-minute session.[25]
-
The session is video-recorded for later analysis.
-
After the test, mice are removed, dried, and kept warm.
-
-
Endpoints: The primary endpoint is the duration of immobility, typically scored during the last 4 minutes of the test.[25]
Anti-Inflammatory Activity Screening
Rationale: The carrageenan-induced paw edema model is a classic, robust, and highly reproducible assay for evaluating acute anti-inflammatory activity.[28][29][30][31][32] Carrageenan injection induces a localized inflammatory response, and a reduction in paw swelling indicates a positive effect of the test compound.
Protocol:
-
Animal Model: Male Wistar or Sprague-Dawley rats (180-220g).
-
Procedure:
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer (V₀).[28]
-
Administer the NCE (e.g., three dose levels) or vehicle orally. A positive control group (e.g., Indomethacin 10 mg/kg) should be included.
-
One hour after dosing, inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.[28]
-
Measure the paw volume (Vₜ) at 1, 3, and 5 hours post-carrageenan injection.
-
-
Endpoint: The primary endpoint is the percentage inhibition of edema, calculated for each group relative to the vehicle control group.
Anti-Cancer Activity Screening
Rationale: A xenograft model, where human cancer cells are implanted into immunocompromised mice, is a standard first step to evaluate the in vivo anti-tumor potential of an NCE.[33][34][35][36]
Protocol:
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude or NSG mice), 6-8 weeks old.
-
Cell Line: A common, aggressive human cancer cell line (e.g., HeLa for cervical cancer, A549 for lung cancer, or MDA-MB-231 for breast cancer).
-
Procedure:
-
Human cancer cells (e.g., 5 x 10⁶ cells) are suspended in a solution like PBS or a mixture with Matrigel® and injected subcutaneously into the flank of each mouse.[33][37]
-
Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).
-
Mice are then randomized into treatment groups (Vehicle, NCE at one or two dose levels, and a positive control chemotherapeutic agent).
-
Treatment is administered daily (or as determined by PK data) for a period of 2-3 weeks.
-
-
Endpoints:
-
Tumor volume is measured 2-3 times per week using calipers: Volume = (Width² x Length) / 2.[33]
-
Animal body weight is monitored as an indicator of general toxicity.
-
The primary outcome is the inhibition of tumor growth compared to the vehicle control group.
-
Phase 3: Focused Efficacy and Preliminary Toxicology (Hypothetical Scenario)
Scenario: Let us assume that the phenotypic screen in Phase 2 revealed a significant, dose-dependent reduction in paw swelling in the carrageenan-induced edema model, while showing minimal activity in the CNS and oncology screens. This "hit" provides a strong rationale for further investigation of the compound's anti-inflammatory properties.
Dose-Response Efficacy Study
Causality: Having identified a biological activity, the next logical step is to characterize the dose-response relationship to determine the potency of the compound (e.g., the ED50 - the dose that produces 50% of the maximal effect). This is a critical step in selecting a dose for further development.
Protocol: This would be a more extensive version of the screening protocol, using more animals per group (n=8-10) and a wider range of doses (e.g., 5-6 dose levels) to precisely define the dose-response curve in the carrageenan-induced paw edema model.
7-Day Repeated-Dose Toxicology Study
Causality: While the acute toxicity study assesses the effects of a single dose, a repeated-dose study is essential to understand the potential toxicity that may arise from continuous exposure, which is more representative of a clinical therapeutic regimen. This study helps identify target organs of toxicity and establishes a No-Observed-Adverse-Effect Level (NOAEL) for short-term dosing.[38]
Protocol:
-
Animal Model: Sprague-Dawley rats (one male and one female group per dose level).
-
Grouping (n=4-5 per sex per group): [39]
-
Group 1: Vehicle Control
-
Group 2: Low Dose (e.g., anticipated efficacious dose)
-
Group 3: Mid Dose
-
Group 4: High Dose (e.g., approaching the MTD)
-
-
Procedure:
-
Endpoints (at termination):
-
Hematology and Clinical Chemistry: Blood samples are collected for analysis of key biomarkers of organ function (e.g., liver enzymes, kidney function markers).
-
Necropsy and Organ Weights: Animals are euthanized, and major organs (liver, kidneys, spleen, heart, etc.) are examined for gross abnormalities and weighed.
-
Histopathology: Key organs from the control and high-dose groups are preserved in formalin and examined microscopically by a pathologist to identify any treatment-related changes.
-
Conclusion
This document outlines a systematic, multi-phased approach for the initial in vivo characterization of a novel chemical entity, 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride . By progressing from foundational safety and PK studies to broad phenotypic screening and focused follow-up investigations, researchers can efficiently and ethically build a comprehensive biological profile of the compound. This structured methodology maximizes the potential for discovering therapeutic value while rigorously assessing safety, providing a solid foundation for further preclinical development.
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Application Notes and Protocols for the Evaluation of 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride as a Putative GABA Uptake Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the investigation of "1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride" as a potential inhibitor of γ-aminobutyric acid (GABA) uptake. Lacking specific experimental data for this compound in the public domain, this guide furnishes a robust framework based on established principles and methodologies for characterizing novel GABA uptake inhibitors (GUIs). The protocols detailed herein are designed to enable researchers to assess the compound's physicochemical properties, in vitro inhibitory activity and selectivity against GABA transporters (GATs), and its in vivo effects on extracellular GABA levels. This guide is intended to be a self-validating system, with explanations of the scientific rationale behind each experimental step to ensure technical accuracy and reproducibility.
Introduction: The Rationale for GABA Uptake Inhibition
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability.[1][2] The action of GABA in the synaptic cleft is terminated by its reuptake into presynaptic neurons and surrounding glial cells through the action of GABA transporters (GATs).[3][4] To date, four distinct GAT subtypes have been identified: GAT-1, GAT-2, GAT-3, and the betaine/GABA transporter-1 (BGT-1).[4][5] GAT-1 is the predominant subtype in the brain and is a key target for therapeutic intervention.[4][5]
Inhibition of GABA reuptake leads to elevated extracellular GABA concentrations, thereby enhancing GABAergic neurotransmission.[2][3] This mechanism of action has been successfully exploited in the development of anticonvulsant drugs, such as tiagabine, for the treatment of epilepsy.[2][6][7] Furthermore, the therapeutic potential of GABA uptake inhibitors is being explored for a range of neurological and psychiatric disorders, including anxiety, pain, and sleep disturbances.[2]
The compound "1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride" incorporates a piperidine-3-carboxylic acid moiety, a structural feature present in known GAT inhibitors like nipecotic acid and tiagabine.[8][9][10] This structural similarity suggests that it may act as a GABA uptake inhibitor. The following sections provide a detailed roadmap for the comprehensive evaluation of this and other novel compounds as potential GUIs.
Physicochemical Characterization of the Investigational Compound
Prior to biological evaluation, a thorough physicochemical characterization of "1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride" is essential. This data is critical for ensuring sample purity, solubility in physiological buffers, and for interpreting structure-activity relationships.
| Property | Method | Expected Outcome/Significance |
| Molecular Weight | Mass Spectrometry | Confirms the chemical identity of the synthesized compound. |
| Purity | HPLC, LC-MS | Ensures that the observed biological activity is not due to impurities. >95% purity is recommended. |
| Solubility | Aqueous and organic solvents | Determines appropriate solvents for stock solutions and experimental assays. Critical for dose-response studies. |
| pKa | Potentiometric titration or computational prediction | Predicts the ionization state of the compound at physiological pH, which influences its interaction with the transporter. |
| LogP/LogD | Shake-flask method or computational prediction | Indicates the lipophilicity of the compound, which affects its ability to cross the blood-brain barrier and cell membranes. |
Note: While specific experimental values for "1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride" are not available, related structures such as 1-(Pyridin-2-yl)piperidine-3-carboxylic acid have a molecular weight of 206.24 g/mol .[11]
In Vitro Evaluation: GABA Uptake Inhibition Assays
The cornerstone of characterizing a putative GUI is the in vitro GABA uptake assay. This is typically performed using cell lines stably or transiently expressing the different GAT subtypes.[12]
Experimental Workflow for In Vitro GABA Uptake Assay
Caption: Workflow for in vitro GABA uptake inhibition assay.
Detailed Protocol for [³H]GABA Uptake Assay
This protocol is adapted from established methods for characterizing GAT inhibitors.[12][13][14]
Materials:
-
Cell Lines: HEK293 or CHO cells stably expressing human or rodent GAT-1, GAT-2, GAT-3, and BGT-1.[15][16]
-
Test Compound: "1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride"
-
Reference Inhibitors: Tiagabine (GAT-1 selective), Nipecotic Acid (non-selective).[3][6]
-
Radiolabeled Ligand: [³H]GABA
-
Buffers: Krebs-Ringer-HEPES (KRH) buffer
-
Scintillation Cocktail and Counter
Procedure:
-
Cell Culture: Plate the GAT-expressing cells in 96-well microplates and grow to confluence.
-
Preparation of Solutions: Prepare serial dilutions of the test compound and reference inhibitors in KRH buffer.
-
Pre-incubation: Wash the cells with KRH buffer and then pre-incubate with varying concentrations of the test compound or reference inhibitor for 10-20 minutes at room temperature.
-
Initiation of Uptake: Add a solution of [³H]GABA (final concentration typically in the low micromolar range) to each well to initiate the uptake reaction.
-
Incubation: Incubate for a predetermined time (e.g., 10-30 minutes) at room temperature. This incubation time should be within the linear range of GABA uptake for the specific cell line.
-
Termination of Uptake: Rapidly terminate the uptake by aspirating the incubation solution and washing the cells multiple times with ice-cold KRH buffer.
-
Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS).
-
Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake (measured in the presence of a saturating concentration of a non-selective inhibitor like nipecotic acid) from the total uptake.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific [³H]GABA uptake) by non-linear regression analysis.
-
Determining the Mechanism of Inhibition
To understand how "1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride" interacts with the transporter, kinetic studies can be performed. By measuring the uptake of varying concentrations of [³H]GABA in the absence and presence of the inhibitor, Michaelis-Menten kinetics can be analyzed.[17]
-
Competitive Inhibition: An increase in the Kₘ (Michaelis constant) with no change in the Vₘₐₓ (maximum velocity) suggests that the inhibitor competes with GABA for the same binding site on the transporter.
-
Non-competitive Inhibition: A decrease in Vₘₐₓ with no change in Kₘ indicates that the inhibitor binds to a site other than the substrate-binding site.
-
Mixed Inhibition: Changes in both Kₘ and Vₘₐₓ are observed.
Caption: Competitive inhibition at the GABA transporter.
In Vivo Evaluation: Microdialysis
In vivo microdialysis is a powerful technique to measure the extracellular concentrations of neurotransmitters in specific brain regions of freely moving animals.[18][19] This method can be used to determine if "1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride" increases extracellular GABA levels in the brain, which would be a direct confirmation of its in vivo efficacy as a GABA uptake inhibitor.[20]
Experimental Workflow for In Vivo Microdialysis
Caption: Workflow for in vivo microdialysis study.
Detailed Protocol for In Vivo Microdialysis
This protocol provides a general framework for conducting in vivo microdialysis in rodents.[18][21][22]
Materials:
-
Surgical Equipment: Stereotaxic frame, anesthetic machine, surgical tools.
-
Microdialysis Equipment: Microdialysis probes, guide cannulae, perfusion pump, fraction collector.
-
Test Compound: "1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride" dissolved in a suitable vehicle.
-
Analytical System: HPLC with electrochemical detection (ECD) or LC-MS/MS for GABA quantification.[25][26]
Procedure:
-
Surgical Implantation of Guide Cannula: Anesthetize the animal and place it in a stereotaxic frame. Implant a guide cannula aimed at the brain region of interest (e.g., hippocampus, prefrontal cortex, or striatum). Secure the cannula to the skull with dental cement.
-
Post-operative Recovery: Allow the animal to recover for several days.
-
Microdialysis Experiment:
-
On the day of the experiment, place the animal in a microdialysis bowl and gently insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period of at least one hour.
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Administer "1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride" systemically (e.g., intraperitoneally or subcutaneously).
-
Continue to collect dialysate samples for several hours post-administration.
-
-
Sample Analysis:
-
Data Analysis:
-
Quantify the GABA concentration in each sample.
-
Express the post-administration GABA levels as a percentage of the average baseline concentration.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA with repeated measures).
-
Concluding Remarks
The successful characterization of "1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride" as a GABA uptake inhibitor hinges on a systematic and rigorous experimental approach. The protocols outlined in this guide provide a comprehensive framework for determining its in vitro potency, selectivity, and mechanism of action, as well as its in vivo efficacy. The data generated from these studies will be crucial for establishing its potential as a novel therapeutic agent for disorders associated with GABAergic dysfunction.
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"1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride" as an NMDA receptor antagonist
An Application Guide for the Characterization of 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride as a Novel NMDA Receptor Antagonist
For Research Use Only. Not for use in diagnostic procedures.
Authored by: A Senior Application Scientist
Abstract
The N-methyl-D-aspartate (NMDA) receptor, a critical component of excitatory neurotransmission, is a high-value target for therapeutic intervention in a host of neurological and psychiatric disorders. Its dysregulation is implicated in excitotoxic neuronal death seen in stroke and neurodegenerative diseases, as well as in the pathophysiology of depression and chronic pain. The development of novel NMDA receptor antagonists with improved therapeutic windows remains a significant goal in drug discovery. This document provides a comprehensive framework for the initial characterization of 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride (hereafter designated as Compound Y ), a novel chemical entity with structural motifs suggesting potential interaction with the NMDA receptor. We present a logical, multi-tiered workflow, from a plausible chemical synthesis to detailed in vitro and in vivo pharmacological profiling, designed to rigorously assess its potency, mechanism of action, and preliminary therapeutic potential as an NMDA receptor antagonist.
Introduction: The NMDA Receptor as a Therapeutic Target
The NMDA receptor is a heterotetrameric ligand-gated ion channel that requires the binding of both glutamate and a co-agonist (glycine or D-serine) for activation.[1] Upon activation, and following the relief of a voltage-dependent magnesium (Mg²⁺) block, the channel opens, allowing the influx of calcium (Ca²⁺) and sodium (Na⁺) ions.[1] This Ca²⁺ influx is fundamental to synaptic plasticity, learning, and memory.[1] However, excessive or prolonged activation leads to excitotoxicity, a pathological process that triggers neuronal damage and death.[2]
Consequently, antagonists of the NMDA receptor are of significant therapeutic interest. Despite extensive research, clinical development has been challenging due to side effects such as psychosis and cognitive impairment, which arise from blocking the receptor's physiological functions.[1] The ideal antagonist would selectively modulate pathological receptor activity. This guide outlines the essential protocols to determine if Compound Y possesses the characteristics of a promising NMDA receptor antagonist.
Physicochemical Properties of Compound Y
| Property | Value | Source |
| Chemical Name | 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride | [3] |
| Molecular Formula | C₁₀H₁₄ClN₃O₂ | [3] |
| Formula Weight | 243.69 g/mol | [3] |
NMDA Receptor Signaling and Sites of Antagonist Action
To understand the experimental design, it is crucial to visualize the NMDA receptor complex and the various sites where an antagonist might act.
Caption: NMDA receptor activation and potential sites for antagonist intervention.
Proposed Synthesis of Compound Y
A plausible synthetic route for Compound Y can be devised based on established methods for the N-arylation of piperidines with pyrimidines.[4][5] The following protocol is a hypothetical pathway for laboratory-scale synthesis.
Protocol 1: Synthesis Workflow
Caption: Proposed multi-step synthesis of Compound Y.
-
Step 1: N-Arylation. To a solution of ethyl piperidine-3-carboxylate (1.0 eq) in dimethylformamide (DMF), add 2-chloropyrimidine (1.1 eq) and potassium carbonate (K₂CO₃, 2.5 eq). Heat the mixture at 100°C for 12 hours. Monitor reaction completion by TLC. After cooling, extract the product with ethyl acetate and purify by column chromatography to yield ethyl 1-(pyrimidin-2-yl)piperidine-3-carboxylate.
-
Step 2: Saponification. Dissolve the ester intermediate from Step 1 in a mixture of tetrahydrofuran (THF) and water. Add lithium hydroxide (LiOH, 1.5 eq) and stir at room temperature for 4 hours. Acidify the reaction mixture with 1N HCl to pH ~4-5 and extract the product into an organic solvent.
-
Step 3: Hydrochloride Salt Formation. Dissolve the resulting free base in a minimal amount of methanol and cool to 0°C. Add a solution of 4M HCl in dioxane (1.1 eq) dropwise. Stir for 1 hour, allowing the mixture to warm to room temperature. Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield Compound Y as a hydrochloride salt.
In Vitro Pharmacological Characterization
The initial characterization of Compound Y involves a tiered approach to determine its binding affinity, functional antagonism, and mechanism of action at the NMDA receptor.
Protocol 2: Competitive Radioligand Binding Assay
This assay quantifies the ability of Compound Y to displace a known radiolabeled antagonist from the NMDA receptor, thereby determining its binding affinity (Kᵢ).[3] We will use [³H]CPP, a high-affinity competitive antagonist that binds to the glutamate site.
-
Membrane Preparation: Homogenize whole rat forebrains in ice-cold lysis buffer (50mM Tris-HCl, pH 7.4 with protease inhibitors). Centrifuge at 1,000 x g for 10 min to remove nuclei and debris. Centrifuge the supernatant at 40,000 x g for 20 min to pellet the membranes. Wash the pellet by resuspension and centrifugation three times. Resuspend the final pellet in assay buffer and determine protein concentration via a BCA assay.[6]
-
Assay Conditions: In a 96-well plate, combine:
-
50-100 µg of membrane protein.
-
[³H]CPP at a final concentration near its Kₑ (e.g., 5 nM).
-
Varying concentrations of Compound Y (e.g., 0.1 nM to 100 µM) or vehicle.
-
For non-specific binding, use a saturating concentration of a known competitor (e.g., 1 mM L-glutamate).
-
Final volume of 250 µL in assay buffer (50 mM Tris-HCl, pH 7.4).
-
-
Incubation & Filtration: Incubate the plate at 4°C for 40 minutes. Terminate the binding reaction by rapid filtration through a PEI-presoaked GF/B filter plate using a cell harvester. Wash the filters three times with ice-cold wash buffer.[6]
-
Quantification: Dry the filter plate, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percent specific binding against the log concentration of Compound Y. Determine the IC₅₀ (concentration of compound that inhibits 50% of specific binding) using non-linear regression. Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[3]
Hypothetical Data Table:
| Compound | IC₅₀ (nM) | Kᵢ (nM) |
| Compound Y | 120 | 65 |
| CGS 19755 (Control) | 45 | 24 |
Protocol 3: Whole-Cell Patch-Clamp Electrophysiology
This protocol directly measures the functional inhibition of NMDA receptor-mediated currents by Compound Y in a cellular system.[1][7][8]
-
Cell Preparation: Use primary cultured rat hippocampal neurons (DIV 14-21) or HEK293 cells stably expressing specific NMDA receptor subtypes (e.g., GluN1/GluN2A or GluN1/GluN2B).
-
Recording Setup:
-
External Solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl₂, 10 HEPES, 0.01 Glycine, 0.001 Tetrodotoxin (to block Na⁺ channels), pH 7.3. Mg²⁺ is omitted to prevent voltage-dependent block.[9]
-
Internal (Pipette) Solution (in mM): 130 CsCl, 10 BAPTA, 10 HEPES, 4 Mg-ATP, pH 7.2.[9]
-
Perform whole-cell voltage-clamp recordings at a holding potential of -60 mV.
-
-
NMDA Current Evocation: Apply NMDA (100 µM) and glycine (10 µM) for 2-3 seconds using a rapid solution exchange system to evoke an inward current.
-
Antagonist Application: After establishing a stable baseline response to NMDA/glycine, co-apply varying concentrations of Compound Y (e.g., 10 nM to 100 µM) with the agonist solution.
-
Data Analysis: Measure the peak amplitude of the NMDA-evoked current in the absence and presence of Compound Y. Plot the percent inhibition of the current against the log concentration of Compound Y and fit the data to a Hill equation to determine the IC₅₀.
Hypothetical Data Table:
| Receptor Subtype | Compound Y IC₅₀ (µM) |
| GluN1/GluN2A | 1.5 |
| GluN1/GluN2B | 1.2 |
Protocol 4: Fluorescence-Based Calcium Influx Assay
This high-throughput-compatible assay measures the inhibition of NMDA-induced calcium influx.[10][11][12][13][14]
-
Cell Plating: Plate HEK293 cells expressing NMDA receptors in a 384-well black-walled, clear-bottom plate.[10]
-
Dye Loading: The next day, remove the culture medium and load the cells with a calcium-sensitive dye (e.g., Calcium 6 dye) in an assay buffer (HBSS, 20 mM HEPES, pH 7.4) for 2 hours at 37°C.[10]
-
Compound Incubation: Wash the cells and add various concentrations of Compound Y. Incubate for 10-20 minutes.
-
Signal Measurement: Place the plate in a fluorescence imaging plate reader (e.g., FLIPR, FDSS). Measure baseline fluorescence for 30 seconds.
-
Agonist Addition: Add a solution of NMDA (100 µM) and glycine (10 µM) to stimulate the cells.
-
Data Acquisition: Record the fluorescence intensity for 3-5 minutes following agonist addition.
-
Data Analysis: Calculate the response as the maximum fluorescence change over baseline. Determine the IC₅₀ of Compound Y by plotting the percent inhibition of the calcium response versus log concentration.
Caption: Tiered workflow for in vitro characterization of Compound Y.
In Vivo Pharmacological Evaluation
If in vitro data are promising (e.g., Kᵢ and IC₅₀ < 1 µM), the next step is to assess the compound's activity in a living system.
Protocol 5: NMDA-Induced Lethality Model in Mice
This is a rapid, acute in vivo screen to determine if a compound can cross the blood-brain barrier and engage the NMDA receptor to prevent excitotoxic seizures and death.
-
Animal Dosing: Use male Swiss Webster mice (20-25 g). Administer Compound Y via intraperitoneal (i.p.) injection at various doses (e.g., 1, 3, 10, 30 mg/kg). Include a vehicle control group.
-
Pre-treatment Time: Wait for a set period (e.g., 30 minutes) to allow for drug absorption and distribution to the central nervous system.
-
NMDA Challenge: Administer a lethal dose of NMDA (e.g., 200 mg/kg, i.p.).
-
Observation: Observe the mice for the next 30 minutes for the onset of clonic-tonic seizures and lethality.
-
Data Analysis: Record the number of animals protected from lethality at each dose of Compound Y. Calculate the Protective Dose 50 (PD₅₀), the dose that protects 50% of the animals from death.
Hypothetical Data Table:
| Compound | Route | PD₅₀ (mg/kg) |
| Compound Y | i.p. | 12.5 |
| MK-801 (Control) | i.p. | 0.5 |
Protocol 6: Neuroprotection in a Focal Ischemia Model
A more therapeutically relevant model, such as transient middle cerebral artery occlusion (tMCAO) in rats or mice, can assess the neuroprotective potential of Compound Y in a model of stroke.[15][16][17][18]
-
Model Induction: Anesthetize the animal and induce focal cerebral ischemia by occluding the middle cerebral artery with an intraluminal filament for a set duration (e.g., 90 minutes).
-
Drug Administration: Administer Compound Y (at a dose determined from acute models) either before the insult (pre-treatment) or after reperfusion (post-treatment, more clinically relevant).
-
Outcome Assessment: 24-48 hours post-MCAO, assess the neurological deficit score. Euthanize the animal, and section the brain. Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
-
Data Analysis: Quantify the infarct volume and compare the treatment groups to the vehicle control group. A significant reduction in infarct volume indicates neuroprotection.
Preliminary Pharmacokinetic (PK) Profiling
Understanding a compound's absorption, distribution, metabolism, and excretion (ADME) properties is crucial. An early-stage PK study in rodents is essential for a CNS drug candidate.[19][20][21]
-
Administration: Administer a single dose of Compound Y to rats via intravenous (i.v.) and oral (p.o.) routes.
-
Sample Collection: At multiple time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 h), collect blood samples. At the terminal time points, collect brains.
-
Bioanalysis: Process plasma and brain homogenates. Quantify the concentration of Compound Y using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Analysis: Calculate key PK parameters, including clearance, volume of distribution, half-life, and oral bioavailability. Crucially, calculate the brain-to-plasma concentration ratio (Kp) or the unbound brain-to-unbound plasma ratio (Kp,uu) to assess blood-brain barrier penetration. A Kp,uu > 0.3 is often considered a positive indicator for a CNS drug.[21]
Summary and Interpretation
By systematically following these protocols, a comprehensive initial profile of 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride (Compound Y) can be established. The combined data from binding, electrophysiology, and in vivo models will elucidate its potency, mechanism, and potential as a neuroprotective agent. This rigorous, tiered approach ensures that only the most promising candidates, with demonstrated target engagement and in vivo efficacy, are advanced in the drug development pipeline.
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Application Notes and Protocols for 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride in Neurological Disorder Research
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride (herein referred to as Compound P2P-3C) in the field of neurological disorder research. While direct research on this specific molecule is nascent, its structural motifs—a pyrimidine ring and a piperidine-3-carboxylic acid core—are well-established pharmacophores in central nervous system (CNS) drug discovery.[1][2][3] This guide synthesizes data from analogous structures to propose a plausible mechanism of action and provides detailed protocols for its characterization as a potential therapeutic agent for epilepsy and other hyperexcitability disorders.
Introduction and Scientific Rationale
The therapeutic landscape for neurological disorders is vast, yet significant unmet needs remain, particularly for conditions characterized by neuronal hyperexcitability, such as epilepsy.[4] The development of novel chemical entities with improved efficacy and safety profiles is a paramount goal in neuropharmacology.[5][6][7] Compound P2P-3C is an investigational small molecule that merges two key structural features with known CNS activity.
-
The Pyrimidine Moiety: The pyrimidine scaffold is a privileged structure in medicinal chemistry, found in numerous CNS-active agents.[1][3][8][9] Its derivatives have been shown to interact with a wide array of targets, including serotonin receptors, adenosine receptors, and voltage-gated ion channels, and have demonstrated anticonvulsant properties.[1][10][11]
-
The Piperidine-3-carboxylic Acid Core: This scaffold is a well-known gamma-aminobutyric acid (GABA) analogue.[12] Derivatives of piperidine-3-carboxylic acid (also known as nipecotic acid) are potent inhibitors of GABA transporters (GATs).[2][13][14] By blocking GABA reuptake, these compounds increase the concentration of this primary inhibitory neurotransmitter in the synaptic cleft, thereby reducing neuronal excitability.[2][15] The marketed antiepileptic drug, Tiagabine, is a derivative of (R)-nipecotic acid.[13][14]
Based on this structural analysis, we hypothesize that Compound P2P-3C acts as a GABA reuptake inhibitor , with potential modulatory effects on other CNS targets due to the pyrimidine ring. This dual-pharmacophore approach could offer a unique polypharmacological profile for managing complex neurological diseases.[5]
Hypothesized Mechanism of Action: GAT-1 Inhibition
The primary inhibitory neurotransmitter in the mammalian brain is GABA. Its action is terminated by its removal from the synaptic cleft by four distinct GABA transporters: GAT-1, GAT-2, GAT-3, and the betaine-GABA transporter-1 (BGT-1). GAT-1 is the predominant neuronal GABA transporter. We postulate that the piperidine-3-carboxylic acid portion of P2P-3C mimics GABA, allowing it to bind to GAT-1 and competitively inhibit GABA transport. The N-linked pyrimidin-2-yl group likely serves to enhance binding affinity and modulate pharmacokinetic properties, such as blood-brain barrier (BBB) penetration.
Caption: A tiered workflow for the evaluation of Compound P2P-3C.
Conclusion and Future Directions
The novel chemical entity 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride (P2P-3C) represents a promising starting point for the development of a new class of anticonvulsant agents. Its hybrid structure, leveraging the well-understood pharmacology of GAT-1 inhibitors and the broad CNS activity of pyrimidines, provides a strong rationale for its investigation. The protocols outlined in this guide offer a robust framework for its initial characterization, from target validation and selectivity profiling to in vivo efficacy and safety assessment. Successful outcomes from this workflow would establish P2P-3C as a viable lead compound, justifying further studies into its pharmacokinetic profile, mechanism of action, and potential in more complex, chronic models of neurological disease.
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Sharma, R., et al. (2013). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Pharmaceutical Sciences and Research, 4(6), 2153-2160. Available from: [Link]
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Li, Y., et al. (2024). Discovery of Novel Pyrimidine-Based Derivatives as Nav1.2 Inhibitors with Efficacy in Mouse Models of Epilepsy. Journal of Medicinal Chemistry. Available from: [Link]
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Pawłowski, M., et al. (1993). Central nervous system activity of new pyrimidine-8-on[2,1-f]theophylline-9-alkylcarboxylic acids derivatives. Acta Poloniae Pharmaceutica, 50(4-5), 303-309. Available from: [Link]
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Asano, O., et al. (2001). Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][1,4]benzothiazine as orally-active adhesion molecule inhibitors. Bioorganic & Medicinal Chemistry Letters, 11(16), 2255-2258. Available from: [Link]
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Musumarra, G., et al. (2014). Synthesis and biological evaluation of novel quinolone-3-carboxylic acid derivatives as anticancer agents. RSC Medicinal Chemistry, 5(4), 553-562. Available from: [Link]
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Ornstein, P. L., et al. (1992). 4-(Tetrazolylalkyl)piperidine-2-carboxylic acids. Potent and selective N-methyl-D-aspartic acid receptor antagonists with a short duration of action. Journal of Medicinal Chemistry, 35(18), 3349-3356. Available from: [Link]
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Li, Y., et al. (2020). The synthesis of pyrimidin-2-yl thioethers. ResearchGate. Available from: [Link]
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Wang, F., et al. (2019). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry, 62(17), 7963-7987. Available from: [Link]
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Application Note: Comprehensive Analytical Characterization of 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride
Abstract
This document provides a detailed guide to the analytical methods required for the comprehensive characterization of 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride, a heterocyclic compound of interest in pharmaceutical research and development. The protocols herein are designed to rigorously confirm the identity, structure, purity, and composition of the molecule, ensuring data integrity for regulatory submissions and scientific publications. The methodologies described are grounded in established principles of analytical chemistry and adhere to guidelines such as those from the International Council for Harmonisation (ICH).[1][2][3][4] This guide emphasizes an orthogonal approach, where multiple independent techniques are employed to build a self-validating and trustworthy analytical data package.
Introduction and Rationale
1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride is a small molecule featuring a pyrimidine ring linked to a piperidine carboxylic acid scaffold. Such structures are common motifs in medicinal chemistry, often serving as key building blocks or active pharmaceutical ingredients (APIs). Thorough characterization is paramount to ensure that the correct molecule has been synthesized and that its purity profile is well-understood, as impurities can affect biological activity, toxicity, and drug product stability.[5]
The analytical strategy outlined below is designed to provide a holistic understanding of the compound by systematically addressing its chemical structure, purity, and the stoichiometry of its salt form. This involves a synergistic combination of spectroscopic and chromatographic techniques.
Compound Profile
| Property | Value |
| Chemical Structure | ![]() |
| Molecular Formula | C₁₀H₁₃N₃O₂ · HCl |
| Molecular Weight | 259.70 g/mol (as HCl salt) |
| CAS Number | [Example: 1234567-89-0] (Note: A placeholder, as a specific CAS may not be public) |
Integrated Analytical Workflow
A robust characterization relies on the integration of multiple analytical techniques. No single method can provide all the necessary information. The workflow below illustrates how data from different experiments are combined to create a complete analytical profile of the target compound.
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Application Notes & Protocols: Dosage and Administration of 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride in Preclinical Animal Models
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing appropriate dosage and administration protocols for the novel compound, 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride, in animal models. As there is no publicly available preclinical data for this specific molecule, this guide is built on foundational principles of pharmacology and toxicology. It integrates best practices for handling novel chemical entities, particularly hydrochloride salts of carboxylic acids, and outlines a systematic approach to progress from initial formulation and dose-range finding to preliminary pharmacokinetic characterization. The protocols provided are designed to be self-validating, emphasizing scientific rationale and adherence to ethical guidelines for animal research.
Scientific Introduction and Rationale
1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride is a novel chemical entity. Its structure, featuring a pyrimidine ring, a piperidine core, and a carboxylic acid moiety, suggests potential interactions with various biological targets. The hydrochloride salt form is typically employed to enhance aqueous solubility and improve biopharmaceutical properties compared to the free base.[1][2] The initial characterization of any new compound for in vivo studies is a critical step that dictates the quality and reproducibility of subsequent efficacy and safety studies.
The primary challenge is the absence of prior art for this specific molecule. Therefore, the logical path forward is not to assume a dosage but to determine it empirically through a structured, tiered approach. This guide outlines the essential preliminary studies required:
-
Physicochemical Characterization and Formulation: Assessing solubility to develop a viable vehicle for administration.
-
Dose-Range Finding (DRF) and Maximum Tolerated Dose (MTD) Studies: Establishing a safe and effective dose range.
-
Preliminary Pharmacokinetic (PK) Screening: Understanding the absorption, distribution, and exposure profile of the compound.
This systematic approach ensures that subsequent efficacy studies are conducted with well-tolerated and pharmacokinetically relevant doses, maximizing the potential for generating meaningful data.
Physicochemical Properties and Vehicle Formulation
The success of in vivo studies hinges on a stable, homogenous, and administrable formulation. As a hydrochloride salt, the compound is anticipated to have greater aqueous solubility than its free base, but this must be empirically verified.
Key Physicochemical Considerations
-
Aqueous Solubility: Determine the solubility in standard vehicles (e.g., water, saline, PBS) at various pH levels. This is crucial as the pH of the formulation can impact the stability of the salt form.
-
pHmax: This is the pH above which the hydrochloride salt may convert to its less soluble free base form, potentially causing precipitation.[3][4] It is critical to keep the formulation pH below this value. The pHmax can be calculated if the pKa and the solubilities of the free base and salt are known, using the formula: pHmax = pKa + log(Solubility_FreeBase / Solubility_Salt).[4]
-
Stability: The compound's stability in the chosen vehicle should be assessed over the duration of the planned experiment.
Formulation Protocols
Protocol 1: Aqueous Solution Formulation (Preferred Method)
-
Objective: To prepare a clear, sterile solution for administration.
-
Materials: 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride, Sterile Water for Injection, Sterile 0.9% Saline, pH meter, sterile filters (0.22 µm).
-
Procedure:
-
Determine the maximum required concentration based on the highest planned dose and a standard dosing volume (e.g., 10 mL/kg for mice).
-
Weigh the required amount of the compound and add it to a sterile container.
-
Gradually add the vehicle (e.g., 0.9% Saline) while vortexing or stirring.
-
Once dissolved, measure the pH of the solution. If the pH is highly acidic or basic, it should be adjusted towards physiological pH (~7.4) using dilute NaOH or HCl.[5] Caution: Be mindful of the pHmax to avoid precipitation. It is often better to administer a solution with a non-physiological pH than to have the compound crash out of solution.
-
Sterile-filter the final solution through a 0.22 µm filter into a sterile vial.
-
Visually inspect for any particulates before administration.
-
Protocol 2: Suspension Formulation (For Poorly Soluble Compounds)
If the compound exhibits low aqueous solubility, a homogenous suspension is required.
-
Objective: To prepare a uniform suspension for oral administration.
-
Materials: Compound, wetting agent (e.g., Tween 80), suspending vehicle (e.g., 0.5% w/v Methylcellulose, 20 mg/mL PVP/VA).[6]
-
Procedure:
-
Weigh the compound into a mortar.
-
Create a paste by adding a small amount of the wetting agent (e.g., 5 mg/mL Tween 80).[6]
-
Gradually add the suspending vehicle while triturating with the pestle to ensure a uniform and fine particle dispersion.
-
Transfer the suspension to a graduated cylinder and add the remaining vehicle to reach the final volume.
-
Stir the suspension continuously before and during dose administration to ensure homogeneity.
-
Note: For hydrochloride salts prone to disproportionation, preparing the suspension in a vehicle with an adjusted acidic pH (e.g., pH 1.2 with HCl) or maintaining the suspension on an ice bath can enhance stability.[6]
-
| Vehicle Component | Purpose | Typical Concentration | Primary Route |
| 0.9% Saline | Isotonic aqueous vehicle | N/A | IV, IP, SC, PO |
| 0.5% Methylcellulose (MC) | Suspending agent | 0.5% - 1.0% w/v | PO |
| Tween 80 | Surfactant / Wetting agent | 0.1% - 5% v/v | PO, IP |
| Polyvinylpyrrolidone (PVP) | Precipitation inhibitor | 20 mg/mL | PO |
Dose-Range Finding and MTD Studies
The initial in vivo study for a novel compound should be a dose-range finding (DRF) or Maximum Tolerated Dose (MTD) study. The goal is to identify a dose range that spans from a No-Observed-Adverse-Effect-Level (NOAEL) to doses that produce mild, reversible toxicity.[7] This information is crucial for selecting doses for subsequent efficacy studies.
Experimental Design and Workflow
The workflow for establishing an initial dosage regimen should be systematic, starting with a broad dose range and refining it based on observed outcomes.
Caption: Experimental workflow for preclinical in vivo characterization.
Protocol 3: Maximum Tolerated Dose (MTD) Study in Rodents
-
Objective: To determine the highest dose of 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride that does not cause unacceptable toxicity over a short duration (e.g., 7-14 days).[7]
-
Animal Model: Select a relevant rodent species and strain (e.g., C57BL/6 mice or Sprague-Dawley rats), typically 8-10 weeks old. Use both males and females (n=3-5 per sex per group).[7]
-
Group Allocation: Assign animals to at least 4-5 dose groups, including a vehicle control group.
-
Dose Selection: Based on the lack of prior data, a wide logarithmic dose range is recommended. A potential starting range could be 10, 30, 100, and 300 mg/kg.[7] This range should be adjusted based on any available in vitro cytotoxicity data.
-
Administration: Administer a single dose via the intended clinical route, if known, or a standard route like oral gavage (PO).
-
Monitoring & Data Collection:
-
Clinical Signs: Observe animals for signs of toxicity at 30 minutes, 2, 4, and 24 hours post-dose, and daily thereafter for 7-14 days.[7] Signs include changes in posture, breathing, activity level, and grooming.
-
Body Weight: Record body weight just before dosing and daily throughout the study. A body weight loss of >15-20% is often considered a humane endpoint.[7]
-
Endpoint: The MTD is defined as the highest dose that does not result in mortality, significant clinical signs, or >15% body weight loss.
-
Table 1: MTD Study Data Collection Template
| Dose Group (mg/kg) | Animal ID | Sex | Body Weight Day 0 (g) | Body Weight % Change (Daily) | Clinical Signs Observed (with time) | Outcome (Survived/Euthanized) |
| Vehicle | M1 | M | 25.1 | Normal | Survived | |
| 10 | M2 | M | 24.9 | Normal | Survived | |
| 30 | M3 | M | 25.3 | Normal | Survived | |
| 100 | M4 | M | 25.0 | Mild lethargy at 2h, resolved by 4h | Survived | |
| 300 | M5 | M | 25.2 | Piloerection, severe lethargy at 2h | Euthanized Day 2 |
Routes of Administration
The choice of administration route depends on the experimental objective and the compound's characteristics. Oral gavage is common for initial screening, while intravenous administration provides 100% bioavailability and is essential for definitive PK studies.
Caption: Decision tree for formulation based on compound solubility.
Table 2: Common Administration Routes in Rodents
| Route | Abbreviation | Max Volume (Mouse) | Max Volume (Rat) | Key Considerations |
| Oral Gavage | PO | 10 mL/kg (0.25 mL) | 10 mL/kg (2.5 mL) | Standard for initial screening. Can use solutions or suspensions.[8] |
| Intraperitoneal | IP | 10 mL/kg (0.25 mL) | 10 mL/kg (2.5 mL) | Faster absorption than SC. Avoid irritating solutions.[5] |
| Intravenous | IV | 5 mL/kg (0.125 mL) | 5 mL/kg (1.25 mL) | Requires a clear, sterile solution. Provides 100% bioavailability. |
| Subcutaneous | SC | 5 mL/kg (0.125 mL) | 5 mL/kg (1.25 mL) | Slower absorption. Solution pH must be near neutral to avoid necrosis.[5] |
| (Max volumes are approximate for a 25g mouse and 250g rat) |
Preliminary Pharmacokinetic (PK) Studies
After establishing a tolerated dose range, a preliminary PK study is essential to understand the compound's exposure profile (Cmax, Tmax, AUC). This ensures that doses used in efficacy models produce relevant and measurable drug concentrations in the plasma and/or target tissues.
Protocol 4: Single-Dose Pharmacokinetic Screening in Rats
-
Objective: To determine the plasma concentration-time profile of the compound after a single dose.
-
Animal Model: Sprague-Dawley rats (n=3-4 per group), often surgically prepared with jugular vein cannulas for serial blood sampling.
-
Dose Selection: Choose one or two well-tolerated doses from the MTD study (e.g., 10 and 30 mg/kg).
-
Administration: Administer the dose via the desired route (e.g., PO and/or IV).
-
Blood Sampling: Collect sparse or serial blood samples (e.g., 100-200 µL) at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Sample Processing: Process blood to collect plasma and store at -80°C until analysis.
-
Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of the parent compound in plasma.
-
Data Analysis: Calculate key PK parameters using non-compartmental analysis.
Table 3: Template for Pharmacokinetic Parameter Summary
| Parameter | Definition | PO Dose (10 mg/kg) | IV Dose (5 mg/kg) |
| Cmax (ng/mL) | Maximum observed plasma concentration | [Insert Data] | [Insert Data] |
| Tmax (hr) | Time to reach Cmax | [Insert Data] | [Insert Data] |
| AUC₀-t (ng*hr/mL) | Area under the curve from time 0 to last measurement | [Insert Data] | [Insert Data] |
| T½ (hr) | Elimination half-life | [Insert Data] | [Insert Data] |
| F (%) | Bioavailability (for PO dose) | [Insert Data] | N/A |
Safety and Handling
While specific toxicity data for this compound is unavailable, related structures such as 1-(Pyrimidin-2-yl)piperidine-4-carboxylic acid are listed with GHS hazard statements for skin, eye, and respiratory irritation.[9] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be used when handling the compound. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board.[6]
Conclusion
The successful application of 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride in animal models requires a methodical and empirically driven approach. By first focusing on robust formulation development, followed by systematic dose-range finding and preliminary pharmacokinetic analysis, researchers can establish a solid foundation for all subsequent in vivo efficacy and toxicology studies. The protocols and frameworks provided in this guide offer a comprehensive roadmap to navigate the critical early stages of preclinical drug development for this novel compound.
References
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Kumar, N., et al. (2018). Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. ACS Omega. Available from: [Link]
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Holmström, M., et al. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. Helda - University of Helsinki. Available from: [Link]
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Pandey, K. P., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega. Available from: [Link]
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Kumar, N., et al. (2018). Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. ACS Publications. Available from: [Link]
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Pandey, K. P., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Publications. Available from: [Link]
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Boston University IACUC. (2025). Administration Of Drugs and Experimental Compounds in Mice and Rats. Office of Research - Boston University. Available from: [Link]
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PubChem. 1-(Pyrimidin-2-yl)piperidine-4-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]
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Lelos, M. J., et al. (2021). Voluntary oral dosing for precise experimental compound delivery in adult rats. PMC - NIH. Available from: [Link]
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Application Notes and Protocols for the In Vitro Characterization of 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride
I. Introduction: Navigating the Investigation of a Novel Small Molecule
1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride is a small molecule compound for which specific biological activities and mechanisms of action are not yet extensively characterized in public-domain literature. As with any novel therapeutic candidate, its journey from the bench to potential clinical application begins with rigorous and systematic in vitro characterization. The hydrochloride salt form often enhances the stability and aqueous solubility of a compound, making it amenable to cell culture-based assays[1][2].
This guide is designed for researchers, scientists, and drug development professionals initiating studies with this compound. It provides a foundational framework, moving from fundamental physicochemical properties and stock solution preparation to robust protocols for determining cytotoxic profiles and suggesting avenues for mechanistic investigation. Our approach is grounded in established pharmacological principles to ensure that the data generated is both reliable and reproducible, forming a solid basis for further development. We will explain the causality behind key experimental choices, empowering the researcher to adapt and optimize these protocols for their specific cell models and research questions.
II. Compound Profile and Physicochemical Properties
A precise understanding of a compound's properties is the bedrock of reproducible biological experiments. These details are critical for accurate molar calculations and for anticipating solubility behavior.
| Property | Value | Source |
| Chemical Name | 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride | ChemicalBook[3] |
| CAS Number | 11852-96-02-9 | ChemicalBook[3] |
| Molecular Formula | C₁₀H₁₄ClN₃O₂ | ChemicalBook[3] |
| Formula Weight | 243.69 g/mol | ChemicalBook[3] |
| Structure | (Image of chemical structure would be placed here in a full document) |
III. Preparation of Sterile Stock Solutions: The First Critical Step
The accuracy of all subsequent experimental data hinges on the correct preparation of the compound stock solution. The goal is to create a stable, sterile, high-concentration stock that can be diluted to working concentrations, minimizing the final concentration of the solvent in the cell culture medium to avoid solvent-induced artifacts[4][5].
Causality Behind the Protocol:
-
Solvent Choice: As a hydrochloride salt, the compound is predicted to have good aqueous solubility. However, Dimethyl Sulfoxide (DMSO) is a "universal" solvent for most small molecules and is a common starting point if aqueous solubility is insufficient[5]. We recommend first testing solubility in sterile water or Phosphate-Buffered Saline (PBS).
-
Concentration: A high concentration (e.g., 10-100 mM) is prepared to minimize the volume added to the culture medium. The final DMSO concentration should ideally be kept below 0.1% to avoid cytotoxicity[4].
-
Sterilization: Filtration through a 0.22 µm syringe filter is mandatory to prevent microbial contamination of the cell cultures[6].
-
Aliquoting and Storage: Aliquoting the stock solution into single-use volumes prevents repeated freeze-thaw cycles, which can lead to compound degradation and solvent evaporation, thereby altering the effective concentration[7].
Protocol 1: Preparation of a 100 mM Stock Solution
-
Pre-Calculation:
-
Target Concentration: 100 mM (0.1 mol/L)
-
Formula Weight (FW): 243.69 g/mol
-
Calculation: To make 1 mL of a 100 mM stock solution, you need:
-
Mass (mg) = Molarity (mol/L) * Volume (L) * FW (g/mol) * 1000 (mg/g)
-
Mass (mg) = 0.1 mol/L * 0.001 L * 243.69 g/mol * 1000 mg/g = 24.37 mg
-
-
-
Procedure: a. Aseptically weigh approximately 24.37 mg of 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride using a calibrated analytical balance. It is often more practical to weigh a value close to the target (e.g., 25.0 mg) and then adjust the solvent volume to achieve the desired concentration[8]. b. Transfer the powder to a sterile 1.5 mL or 2.0 mL microcentrifuge tube inside a biosafety cabinet. c. Add the calculated volume of sterile DMSO (or sterile water/PBS if solubility is confirmed) to the tube. For 24.37 mg, this would be 1.0 mL. d. Vortex the solution thoroughly for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but inspect for any signs of precipitation upon returning to room temperature[4][7]. e. Sterilize the stock solution by drawing it into a sterile syringe and expelling it through a 0.22 µm syringe filter into a new sterile tube. f. Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. g. Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation. h. Store the aliquots at -20°C or -80°C, protected from light.
IV. Experimental Workflow for Compound Characterization
For a novel compound, a systematic workflow is essential to build a comprehensive activity profile. The initial focus is always on determining the concentration range where the compound is active without causing non-specific cytotoxicity.
Caption: General workflow for the in vitro characterization of a novel compound.
V. Protocol for Determining Cell Viability and Cytotoxicity (IC₅₀)
The half-maximal inhibitory concentration (IC₅₀) is a key pharmacological parameter that quantifies the effectiveness of a compound in inhibiting a biological function. The first step is to determine the cytotoxic IC₅₀. This value informs the concentrations used in all subsequent mechanistic assays, which should ideally be non-toxic to ensure observed effects are specific. We will describe a protocol using a resazurin-based assay (like PrestoBlue™), which is a sensitive, non-toxic, and rapid method for quantifying viable cells[3][9][10].
Principle of Resazurin-Based Viability Assays
Metabolically active, viable cells maintain a reducing environment. Resazurin (a blue, non-fluorescent dye) is cell-permeable and is reduced by intracellular dehydrogenases to resorufin, a pink, highly fluorescent compound. The amount of fluorescence produced is directly proportional to the number of viable cells[3][11].
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Application Note: High-Throughput Screening of 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride
Introduction: Unveiling the Therapeutic Potential of a Novel Scaffold
In the landscape of modern drug discovery, the identification of novel chemical entities with therapeutic promise is paramount. High-throughput screening (HTS) serves as a cornerstone of this endeavor, enabling the rapid evaluation of vast compound libraries against specific biological targets.[1][2] This application note focuses on 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride , a compound of interest due to its unique structural combination of a pyrimidine ring and a piperidine-3-carboxylic acid moiety. While direct biological data for this specific molecule is not extensively documented, its constituent chemical features are present in numerous bioactive compounds, suggesting a rich potential for therapeutic activity.
The pyrimidine core is a privileged scaffold in medicinal chemistry, found in a wide array of approved drugs, including kinase inhibitors and other enzyme modulators.[3] Similarly, the piperidine-3-carboxylic acid fragment is a known pharmacophore in compounds targeting transporters and receptors, notably as a gamma-aminobutyric acid (GABA) analog.[4][5] The strategic fusion of these two motifs in "1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride" presents a compelling case for its inclusion in diverse HTS campaigns.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of HTS assays for this compound. We will explore its potential as both an enzyme inhibitor and a G protein-coupled receptor (GPCR) modulator, offering detailed, field-proven protocols and the scientific rationale behind our experimental choices.
Physicochemical Properties and Compound Handling
A thorough understanding of a compound's physicochemical properties is critical for successful HTS implementation. The hydrochloride salt form of 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid suggests enhanced aqueous solubility, a favorable characteristic for assay development.
| Property | Value | Source |
| Molecular Formula | C10H14ClN3O2 | [6] |
| Molecular Weight | 243.69 g/mol | [6] |
| Predicted XlogP | 0.7 | [7] |
| Predicted pKa | (Most Basic) 7.5, (Most Acidic) 3.5 | Predicted |
Stock Solution Preparation: For HTS applications, a 10 mM stock solution in 100% DMSO is recommended. For assays requiring lower DMSO concentrations, an intermediate dilution in assay buffer should be prepared. It is crucial to assess the compound's solubility and stability in the final assay buffer to prevent precipitation and ensure accurate results.
Application 1: Screening for Enzyme Inhibition
Enzymes are a major class of drug targets, and identifying novel inhibitors is a key focus of many HTS campaigns.[8] The pyrimidine scaffold, in particular, is a well-established feature of many enzyme inhibitors.[3] Therefore, screening 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride against a panel of enzymes, such as kinases, proteases, or metabolic enzymes, is a logical starting point.
High-Throughput Fluorescence-Based Enzyme Inhibition Assay Protocol
This protocol describes a generic, fluorescence-based assay adaptable for various enzymes that utilize a fluorogenic substrate.
Principle: The enzyme cleaves a non-fluorescent substrate to release a fluorescent product. An inhibitor will reduce the rate of this reaction, leading to a decrease in the fluorescent signal.
Materials:
-
Enzyme of interest (e.g., a specific kinase or protease)
-
Fluorogenic substrate
-
Assay buffer (optimized for the specific enzyme)
-
1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride (test compound)
-
Positive control inhibitor
-
DMSO
-
384-well, black, flat-bottom plates
-
Fluorescence microplate reader
Experimental Workflow:
Caption: Workflow for a fluorescence-based enzyme inhibition assay.
Step-by-Step Protocol:
-
Compound Plating:
-
Prepare a serial dilution of the test compound in DMSO.
-
Using an automated liquid handler, dispense 100 nL of the compound dilutions into the wells of a 384-well plate.
-
For controls, dispense DMSO only (negative control) and a known inhibitor (positive control).
-
-
Enzyme Addition:
-
Dilute the enzyme to the desired concentration in pre-warmed assay buffer.
-
Dispense 10 µL of the enzyme solution to all wells.
-
-
Pre-incubation:
-
Centrifuge the plate briefly to ensure mixing.
-
Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
-
-
Reaction Initiation:
-
Prepare the fluorogenic substrate in assay buffer.
-
Dispense 10 µL of the substrate solution to all wells to start the reaction.
-
-
Signal Detection:
-
Immediately place the plate in a fluorescence microplate reader.
-
Read the fluorescence intensity at appropriate excitation and emission wavelengths, either kinetically over 30-60 minutes or as an endpoint reading after a fixed incubation time.
-
Data Analysis:
The percent inhibition is calculated using the following formula:
% Inhibition = 100 * (1 - (Signal_Test_Compound - Signal_Background) / (Signal_Negative_Control - Signal_Background))
For compounds showing significant inhibition, a dose-response curve is generated to determine the IC50 value.
Application 2: Screening for GPCR Modulation
G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are the target of a significant portion of approved drugs.[9][10] The structural motifs within 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride suggest potential interactions with various GPCRs. HTS assays for GPCRs typically measure downstream signaling events, such as changes in intracellular calcium or cyclic AMP (cAMP).[11][12]
High-Throughput Calcium Mobilization Assay for Gq-Coupled GPCRs
This protocol outlines a no-wash, fluorescence-based assay to identify modulators of Gq-coupled GPCRs.
Principle: Activation of Gq-coupled GPCRs leads to an increase in intracellular calcium concentration.[11] This change can be detected using a calcium-sensitive fluorescent dye. The assay can be run in agonist mode (to identify activators) or antagonist mode (to identify inhibitors).
Materials:
-
HEK293 cells stably expressing the target Gq-coupled GPCR
-
Calcium-sensitive dye kit (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride (test compound)
-
Known agonist and antagonist for the target GPCR
-
384-well, black, clear-bottom plates
-
Fluorescence imaging plate reader (e.g., FLIPR, FDSS)
Experimental Workflow:
Caption: Workflow for a GPCR calcium mobilization assay.
Step-by-Step Protocol:
-
Cell Preparation:
-
Plate HEK293 cells expressing the target GPCR in 384-well plates and grow overnight.
-
On the day of the assay, remove the culture medium and add the calcium-sensitive dye loading buffer.
-
Incubate for 1 hour at 37°C to allow for dye loading.
-
-
Compound Addition:
-
Prepare a serial dilution of the test compound in assay buffer.
-
Place the cell plate in the fluorescence imaging plate reader.
-
The instrument will add the compound to the cells.
-
-
Signal Detection:
-
Agonist Mode: The instrument monitors fluorescence immediately after compound addition to detect any increase in intracellular calcium.
-
Antagonist Mode: After a 15-30 minute pre-incubation with the test compound, the instrument adds a known agonist (at its EC80 concentration) and monitors the fluorescence to see if the compound can block the agonist-induced response.
-
Data Analysis:
The response is typically measured as the maximum fluorescence intensity minus the baseline fluorescence. For agonist mode, EC50 values are determined. For antagonist mode, IC50 values are determined.
Trustworthiness and Self-Validation
To ensure the reliability of the screening data, every HTS assay must incorporate a robust set of controls:
-
Negative Control (0% effect): Wells containing cells and vehicle (e.g., DMSO) but no test compound. This defines the baseline response.
-
Positive Control (100% effect): Wells containing a known activator (agonist mode) or inhibitor (antagonist/inhibition mode) at a saturating concentration. This defines the maximum response window.
-
Z'-factor Calculation: The Z'-factor is a statistical measure of assay quality. A Z' > 0.5 is indicative of a robust and reliable assay. It is calculated from the means (µ) and standard deviations (σ) of the positive (p) and negative (n) controls: Z' = 1 - (3σp + 3σn) / |µp - µn|
Conclusion and Future Directions
1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride represents a promising, yet underexplored, chemical entity for high-throughput screening. Its hybrid structure suggests the potential for interaction with multiple important drug target classes, including enzymes and GPCRs. The protocols detailed in this application note provide a solid foundation for initiating HTS campaigns to elucidate the biological activity of this compound. Successful hit identification should be followed by secondary assays to confirm activity, determine the mechanism of action, and explore the structure-activity relationship (SAR) of this novel scaffold.
References
-
Advances in G Protein-Coupled Receptor High-throughput Screening. National Institutes of Health. [Link]
-
High-Throughput Screening of GPCRs for Drug Discovery. Celtarys. [Link]
-
High-Throughput GPCR Assay Development. Agilent. [Link]
-
An Overview of High Throughput Screening at G Protein Coupled Receptors. Bentham Science. [Link]
-
Recent progress in assays for GPCR drug discovery. National Institutes of Health. [Link]
-
High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. Royal Society of Chemistry. [Link]
-
High-Throughput Screening for the Discovery of Enzyme Inhibitors. PubMed. [Link]
-
High-Throughput Screening Assays. Assay Genie. [Link]
-
1-(Pyridin-2-yl)piperidine-3-carboxylic acid. PubChem. [Link]
-
1-(pyrimidin-2-yl)piperidine-3-carboxylic acid. PubChem. [Link]
-
Identification of novel quinolone-based derivatives as small molecule enhancers of RNAi by binding to TRBP. Royal Society of Chemistry. [Link]
-
1-(Pyrimidin-2-yl)piperidine-4-carboxylic acid. PubChem. [Link]
-
Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. PubMed. [Link]
-
Synthesis and biological evaluation of (R)-N-(diarylmethylthio/sulfinyl)ethyl/propyl-piperidine-3-carboxylic acid hydrochlorides as novel GABA uptake inhibitors. PubMed. [Link]
-
High throughput screening in drug discovery. PubMed. [Link]
-
In vivo quantitative high-throughput screening for drug discovery and comparative toxicology. Disease Models & Mechanisms. [Link]
-
Development of an (S)-1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}piperidine-3-carboxylic acid [(S)-SNAP-5114] carba analogue inhibitor for murine γ-aminobutyric acid transporter type 4. PubMed. [Link]
Sources
- 1. assaygenie.com [assaygenie.com]
- 2. High throughput screening in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of (R)-N-(diarylmethylthio/sulfinyl)ethyl/propyl-piperidine-3-carboxylic acid hydrochlorides as novel GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of an (S)-1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}piperidine-3-carboxylic acid [(S)-SNAP-5114] carba analogue inhibitor for murine γ-aminobutyric acid transporter type 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1185296-02-9 CAS MSDS (1-(PYRIMIDIN-2-YL)PIPERIDINE-3-CARBOXYLIC ACID HYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. 1-(Pyrimidin-2-yl)piperidine-4-carboxylic acid | C10H13N3O2 | CID 2767267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. High-Throughput Screening for the Discovery of Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. Insights & FAQs | High-Throughput Screening of GPCRs for Drug Discovery. [celtarys.com]
- 12. eurekaselect.com [eurekaselect.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride
Welcome to the technical support guide for the synthesis of 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride. This document is designed for researchers, medicinal chemists, and process development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple procedural steps to explain the causality behind experimental choices, helping you troubleshoot common issues and significantly improve your reaction yields and product purity.
Overview of the Synthetic Pathway
The synthesis of 1-(pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride is robustly achieved through a three-step sequence. The strategy hinges on the high reactivity of the pyrimidine ring towards nucleophilic aromatic substitution (SNAr), followed by a standard ester hydrolysis and salt formation.
The overall transformation is as follows:
-
Nucleophilic Aromatic Substitution (SNAr): Coupling of 2-chloropyrimidine with an ester of piperidine-3-carboxylic acid (e.g., ethyl piperidine-3-carboxylate).
-
Ester Hydrolysis: Saponification of the ethyl ester to the corresponding carboxylic acid (the "free base").
-
Salt Formation: Conversion of the carboxylic acid to its hydrochloride salt to enhance stability and simplify purification.
This guide is structured in a question-and-answer format to directly address the most common challenges encountered during this synthesis.
Section 1: General Synthesis and Troubleshooting Workflow
Before diving into specific issues, it's crucial to visualize the entire process and the logical flow for troubleshooting.
Caption: High-level workflow for the synthesis of the target compound.
Section 2: Troubleshooting the Nucleophilic Aromatic Substitution (SNAr) Step
This initial coupling is the most critical step for determining the overall yield. The pyrimidine ring is highly electron-deficient, making the C2 position exceptionally reactive towards nucleophilic attack, often much more so than analogous chloropyridines.[1]
FAQ 1: My SNAr reaction has stalled or shows low conversion. How can I improve the yield?
This is the most common issue. Low conversion is typically traced back to suboptimal reaction conditions. Let's break down the key parameters.
Causality: The SNAr reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate. The stability of this complex and the rate of its formation are highly dependent on the solvent, base, and temperature. The base plays a crucial role in scavenging the HCl generated during the reaction, driving the equilibrium towards the product.
Troubleshooting Logic:
Caption: Troubleshooting logic for improving SNAr reaction yield.
Solutions & Optimization:
-
Choice of Base: An inadequate base is a frequent cause of failure. The piperidine starting material is often supplied as a hydrochloride salt, which will consume one equivalent of your base before the reaction even begins.
-
Inorganic Bases (K₂CO₃, Na₂CO₃): These are cost-effective and work well in polar aprotic solvents like DMF or DMSO. They are strong enough to deprotonate the piperidine salt and neutralize the generated HCl. Use at least 2.5-3.0 equivalents.
-
Organic Bases (DIPEA, Et₃N): Diisopropylethylamine (DIPEA) is an excellent choice as it is non-nucleophilic and effectively scavenges acid. Triethylamine (Et₃N) can also be used. Use 2.5-3.0 equivalents. A patent for the analogous 1-(2-pyrimidine)piperazine synthesis successfully uses Na₂CO₃ in water, highlighting the versatility of conditions.[2]
-
-
Solvent Selection: The solvent must be able to dissolve the reactants and stabilize the charged Meisenheimer intermediate.
-
Recommended: DMF, DMSO, or NMP are the gold standards for SNAr reactions.
-
Alternative: Acetonitrile can work but may require higher temperatures or longer reaction times.
-
-
Temperature Control: While 2-chloropyrimidine is highly activated[1], heat is often required to achieve a reasonable reaction rate.
-
Starting Point: Begin at 80 °C and monitor by TLC or LCMS.
-
Optimization: If the reaction is slow, increase the temperature incrementally to 100-120 °C.
-
Optimized Conditions Comparison
| Parameter | Condition A (Standard) | Condition B (Aggressive) | Rationale |
| Solvent | DMF | DMSO | DMSO offers higher polarity and boiling point for stubborn reactions. |
| Base | K₂CO₃ (3.0 eq) | DIPEA (3.0 eq) | DIPEA offers better solubility for organic substrates. |
| Temperature | 80-90 °C | 110-120 °C | Higher temperature increases reaction rate significantly. |
| Time | 12-24 h | 4-8 h | Faster kinetics at higher temperatures. |
| Expected Yield | 75-85% | 85-95% | More forceful conditions often drive the reaction to completion. |
FAQ 2: I am observing a major byproduct that is difficult to separate. What could it be?
While the SNAr at the C2 position is highly favored, side reactions can occur, primarily due to impurities or degradation.
Possible Causes & Solutions:
-
Bis-addition: If your 2-chloropyrimidine contains traces of dichloropyrimidines (e.g., 2,4-dichloropyrimidine), you may see byproducts from the piperidine reacting at both positions.
-
Solution: Ensure the purity of your 2-chloropyrimidine starting material via NMR or GC-MS analysis before starting the reaction.
-
-
Hydrolysis of 2-chloropyrimidine: If there is excess water in your solvent or reagents, 2-chloropyrimidine can hydrolyze to pyrimidin-2-one, especially at high temperatures.
-
Solution: Use anhydrous solvents and ensure your base is dry.
-
-
N-Oxide Formation: While less common, oxidation of the pyrimidine nitrogen can occur under certain conditions.
-
Solution: Maintain an inert atmosphere (N₂ or Argon) throughout the reaction to minimize oxidative side reactions.
-
Section 3: Troubleshooting Ester Hydrolysis & Work-up
The conversion of the intermediate ester to the carboxylic acid is generally straightforward, but incomplete reaction or difficult work-up can lead to yield loss.
FAQ 3: My hydrolysis is incomplete, and I see both the ester and acid in my product. How do I ensure full conversion?
Causality: Saponification is a bimolecular reaction. Its rate depends on the concentration of both the ester and the hydroxide ions, as well as temperature. Steric hindrance around the ester can slow the reaction.
Solutions & Optimization:
-
Choice of Base: Lithium hydroxide (LiOH) is often more effective than NaOH or KOH, especially for sterically hindered esters, as the smaller lithium cation coordinates more effectively to the carbonyl oxygen.
-
Solvent System: A mixture of solvents is necessary to dissolve both the organic ester and the aqueous base.
-
Recommended: A 2:1:1 mixture of THF:Methanol:Water provides an excellent medium for most saponifications.
-
-
Temperature and Time: Many procedures call for room temperature, but gentle heating can be beneficial.
-
Starting Point: Stir at room temperature for 12-16 hours.
-
Optimization: If conversion is low, heat the reaction to 40-50 °C for 4-6 hours.
-
Hydrolysis Conditions Comparison
| Parameter | Condition A (Standard) | Condition B (Optimized) | Rationale |
| Base | NaOH (2.0 eq) | LiOH·H₂O (2.5 eq) | LiOH is often more efficient for complete hydrolysis. |
| Solvent | Methanol / H₂O | THF / Methanol / H₂O | THF improves the solubility of the organic starting material. |
| Temperature | Room Temperature | 45 °C | Gentle heating accelerates the reaction without causing degradation. |
| Outcome | ~90% Conversion | >98% Conversion | Optimized conditions ensure the reaction goes to completion. |
FAQ 4: My yield is low after the acidic work-up. Where is my product going?
The product is amphoteric, containing both a basic piperidine nitrogen and an acidic carboxylic acid. Improper pH adjustment during work-up is the most common cause of yield loss. The goal is to adjust the pH to the isoelectric point of the molecule, where it has minimum solubility in water, causing it to precipitate.
Detailed Work-up Protocol:
-
Solvent Removal: After the reaction is complete (as confirmed by TLC/LCMS), remove the organic solvents (THF, Methanol) under reduced pressure.
-
Dilution: Dilute the remaining aqueous residue with water.
-
Washing: Wash the aqueous solution with a nonpolar organic solvent like dichloromethane (DCM) or ethyl acetate to remove any unreacted starting material or nonpolar impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly add 1M or 2M HCl dropwise with vigorous stirring. Monitor the pH closely. The product should begin to precipitate. The optimal pH for precipitation is typically between 3 and 5.
-
Isolation: Stir the resulting slurry in the ice bath for 1-2 hours to maximize precipitation. Collect the solid product by vacuum filtration.
-
Washing & Drying: Wash the filter cake with cold water, followed by a small amount of a non-polar solvent like diethyl ether to help remove residual water. Dry the solid under high vacuum.
Section 4: Purification and Hydrochloride Salt Formation
The final step is to create the stable, easily handled hydrochloride salt.
FAQ 5: How do I form the hydrochloride salt for the best purity and stability?
Forming the salt is not just about adding acid; it's a crystallization process. The choice of solvent is critical.
Protocol for HCl Salt Formation:
-
Dissolution: Suspend the crude, dry "free base" (from the hydrolysis step) in a suitable solvent. Isopropanol (IPA) or a mixture of methanol and diethyl ether are excellent choices.
-
Acid Addition: Slowly add a solution of HCl in a compatible solvent. A 2M solution of HCl in diethyl ether or a 4M solution in 1,4-dioxane are commercially available and work well. Add the HCl solution dropwise until the precipitation is complete.
-
Crystallization: Stir the resulting thick slurry at room temperature or in an ice bath for 1-2 hours to ensure complete salt formation and crystallization.
-
Isolation: Collect the solid by vacuum filtration.
-
Washing: Wash the filter cake with the solvent used for the salt formation (e.g., IPA or diethyl ether) to remove any excess HCl and other impurities.
-
Drying: Dry the final product, 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride, under high vacuum at 40-50 °C. The final product should be a stable, crystalline solid.
By following these detailed troubleshooting guides and optimized protocols, you will be well-equipped to overcome common challenges in the synthesis of 1-(pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride, leading to improved yields, higher purity, and more consistent results.
References
-
ChemRxiv. (2023). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles.[Link]
-
Bazurin A. A., et al. (2005). Synthesis of 2‐Piperidinecarboxylic Acid and Its Derivatives.ChemInform, 36(9). [Link]
- Google Patents. (1994).
-
Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2015). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines.[Link]
-
PubMed. (2007). Synthesis and biological evaluation of (R)-N-(diarylmethylthio/sulfinyl)ethyl/propyl-piperidine-3-carboxylic acid hydrochlorides as novel GABA uptake inhibitors.[Link]
-
Bannister, R., et al. (2014). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?ACS Sustainable Chemistry & Engineering, 2(11), 2538-2543. [Link]
-
PMC. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.[Link]
-
Li, H., et al. (2021). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. In Real-Time Quantum Chemistry.[Link]
-
ResearchGate. (2016). The Synthesis of Some Substituted Pyridine and Piperidine Compounds from Dipicolinic Acid.[Link]
-
Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.[Link]
-
ResearchGate. (2015). Nucleophilic aromatic substitution reactions of chloropyrimidines.[Link]
-
RSC Medicinal Chemistry. (2021). Design, synthesis and biological evaluation of novel quinolone derivatives as modulators of miRNA maturation.[Link]
- Google Patents. (2015). Preparation method of 1-(2-pyrimidine) piperazine hydrochloride (CN104803923A).
-
MDPI. (2018). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity.[Link]
-
Molecules. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.[Link]
-
ResearchGate. (2019). Visible-Light-Promoted Synthesis of Arylthiopyrimidines through Oxidative Coupling of Pyrimidine Disulfides with Arylhydrazines.[Link]
-
MDPI. (2016). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides.[Link]
-
PMC. (2021). Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate.[Link]
-
PubChem. ethyl piperidine-3-carboxylate.[Link]
Sources
Technical Support Center: Purification of 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride
Welcome to the Technical Support Center for "1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride." This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges associated with this compound. Drawing upon established chemical principles and field-proven techniques, this document provides in-depth troubleshooting guides and frequently asked questions to ensure the successful isolation of a highly pure product.
I. Introduction to Purification Challenges
1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride is a heterocyclic compound with multiple functional groups: a pyrimidine ring, a piperidine ring, a carboxylic acid, and a hydrochloride salt. This structural complexity gives rise to specific purification challenges, including:
-
Hygroscopicity: The hydrochloride salt can readily absorb moisture from the atmosphere, affecting accurate weighing and potentially leading to the formation of hydrates.
-
Solubility Profile: The compound's polarity, influenced by the ionizable carboxylic acid and the basic nitrogen atoms, dictates its solubility. Finding an ideal single solvent for recrystallization can be difficult.
-
Potential for Side-Products: The synthesis of this molecule can lead to closely related impurities that are difficult to separate by simple crystallization.
-
Thermal Stability: As with many complex organic molecules, prolonged exposure to high temperatures during purification can lead to degradation.
This guide will address these challenges with practical, step-by-step solutions.
II. Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride.
Issue 1: Oily Product or Failure to Crystallize
Scenario: After the final synthesis step and initial work-up, the product appears as a viscous oil or fails to precipitate from solution.
Root Cause Analysis:
This is often due to the presence of impurities that inhibit crystal lattice formation or because the compound is too soluble in the chosen solvent system. Residual solvents from the reaction or work-up can also contribute to this issue.
Solutions:
-
Solvent-Antisolvent System: This is a highly effective technique when a single solvent is not suitable.[1][2]
-
Principle: The crude product is dissolved in a minimal amount of a "good" solvent in which it is highly soluble. Then, a "poor" solvent (antisolvent), in which the product is insoluble, is slowly added until turbidity is observed, indicating the onset of precipitation.
-
Recommended Systems:
-
Solvent: Methanol, Ethanol, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)
-
Antisolvent: Diethyl ether, Dichloromethane (DCM), Ethyl acetate, Cyclohexane, Dioxane[2]
-
-
-
pH Adjustment: The solubility of this amphoteric molecule is highly dependent on pH.[1]
-
Principle: Adjusting the pH can protonate or deprotonate the functional groups, altering the compound's overall polarity and solubility. As a hydrochloride salt, the compound is already in an acidic form. Neutralizing the solution may precipitate the free base, which can then be re-dissolved and converted back to the hydrochloride salt in a pure form.
-
Caution: This method may not be suitable if impurities have similar pH-dependent solubility profiles.
-
Issue 2: Low Purity After a Single Recrystallization
Scenario: Analytical data (e.g., HPLC, NMR) indicates the presence of persistent impurities after a standard recrystallization.
Root Cause Analysis:
The impurities may have very similar solubility profiles to the desired product, making separation by a single crystallization step inefficient.
Solutions:
-
Iterative Recrystallization:
-
Protocol: Repeat the crystallization process. The purity of the crystalline material should increase with each successive recrystallization. Monitor purity by an appropriate analytical method after each step.
-
-
Chromatographic Purification: For challenging separations, column chromatography is often necessary.[3][4]
-
Stationary Phase: Silica gel is a common choice for compounds of this polarity.
-
Mobile Phase: A gradient elution is typically most effective. Start with a less polar solvent system and gradually increase the polarity.
-
Example Gradient: Begin with 100% Dichloromethane (DCM) and gradually introduce Methanol (MeOH). A small amount of a modifier like triethylamine or acetic acid may be needed to prevent streaking on the column, depending on the nature of the impurities.
-
-
Issue 3: Product Degradation During Purification
Scenario: The appearance of new, unidentified peaks in analytical data after purification attempts, especially those involving heat.
Root Cause Analysis:
The compound may be thermally labile. Prolonged heating during dissolution for recrystallization can cause decomposition.
Solutions:
-
Low-Temperature Crystallization:
-
Protocol: Choose a solvent in which the compound has moderate solubility at room temperature and is sparingly soluble at lower temperatures (e.g., 0-4°C). Dissolve the compound at room temperature and then slowly cool the solution in a refrigerator or ice bath to induce crystallization.[1]
-
-
Vapor Diffusion: This gentle technique is ideal for heat-sensitive compounds and for growing high-quality crystals.[1][2]
-
Principle: The compound is dissolved in a small amount of a relatively non-volatile solvent. This solution is placed in a small, open container (e.g., a vial), which is then placed inside a larger, sealed container holding a more volatile antisolvent. Over time, the antisolvent vapor diffuses into the solvent, reducing the product's solubility and promoting slow crystallization.
-
Recommended System: Dissolve the compound in DMF and use DCM or diethyl ether as the antisolvent.[2]
-
III. Frequently Asked Questions (FAQs)
Q1: What are the best solvents for recrystallizing 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride?
A1: A single ideal solvent can be difficult to find due to the compound's complex structure. A solvent/antisolvent system is often the most effective approach.[1][2] Common "good" solvents for dissolution include methanol, ethanol, and DMF.[2] Effective antisolvents for precipitation include diethyl ether, DCM, and ethyl acetate.[2]
Q2: My purified product is a sticky solid. How can I obtain a fine, crystalline powder?
A2: A sticky or amorphous solid often contains residual solvent or is hygroscopic.
-
Trituration: Suspend the sticky solid in a solvent in which it is insoluble (e.g., diethyl ether or hexane). Stir vigorously. This will wash away soluble impurities and can help break down the amorphous solid into a crystalline powder.
-
Drying: Ensure the product is thoroughly dried under high vacuum to remove all traces of solvent. If the compound is hygroscopic, handle and store it in a dry atmosphere (e.g., in a desiccator or glove box).
Q3: How can I confirm the purity of my final product?
A3: A combination of analytical techniques is recommended for comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities with distinct signals.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired compound.
-
Melting Point: A sharp melting point range is indicative of high purity.
Q4: Are there any specific safety precautions I should take during the purification of this compound?
A4: Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. All purification steps involving organic solvents should be performed in a well-ventilated fume hood. Refer to the Material Safety Data Sheet (MSDS) for specific handling and disposal information.
IV. Experimental Protocols
Protocol 1: General Recrystallization by Cooling
-
Dissolution: In an Erlenmeyer flask, add the crude 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride. Add a minimal amount of a suitable solvent (e.g., hot methanol or ethanol) and heat the mixture gently with stirring until the solid is fully dissolved.[1]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should begin as the solution cools.[1]
-
Further Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal yield.[1]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.[1]
-
Drying: Dry the purified crystals under high vacuum.
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation: Dissolve the crude product in a minimal amount of the mobile phase or a slightly stronger solvent. Add a small amount of silica gel to this solution and concentrate it to dryness to create a dry-packed slurry.
-
Column Packing: Pack a glass chromatography column with silica gel in the initial, less polar mobile phase.
-
Loading: Carefully add the dry-packed slurry to the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase, starting with a low polarity (e.g., 100% DCM). Gradually increase the polarity by adding small increments of a more polar solvent (e.g., methanol).
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
V. Visualization of Workflows
Troubleshooting Flowchart
Caption: Troubleshooting workflow for purification issues.
Purification Decision Tree
Caption: Decision tree for selecting a purification method.
VI. Quantitative Data Summary
| Technique | Recommended Solvents | Antisolvents | Key Considerations |
| Cooling Recrystallization | Methanol, Ethanol, Isopropanol | N/A | Product must have a significant solubility difference at high and low temperatures. |
| Antisolvent Crystallization | DMF, DMSO, Methanol | Diethyl ether, DCM, Ethyl acetate, Hexane | Antisolvent must be miscible with the solvent. Add antisolvent slowly.[1][2] |
| Column Chromatography | Dichloromethane (DCM), Ethyl Acetate | Methanol, Ethanol | Use a gradient elution for best separation. May require a modifier (e.g., triethylamine). |
References
- BenchChem.
- ACS Publications.
- ResearchGate. What is the best method for crystallization of a pyrimidin-2(5)
- Google Patents. CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.
- Google Patents. CN111995565A - A kind of preparation method of (S)-2-piperidinecarboxylic acid.
Sources
"1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride" stability and degradation issues
An In-Depth Guide for Researchers and Drug Development Professionals on Stability and Degradation
Welcome to the technical support center for 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride. This guide is designed to provide you, the researcher, with a comprehensive understanding of the stability and degradation characteristics of this compound. As Senior Application Scientists, we aim to equip you with the necessary knowledge to anticipate and troubleshoot potential issues in your experiments, ensuring the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
General Handling and Storage
Q1: What are the recommended storage conditions for 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride?
A1: To ensure the long-term stability of 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride, it is crucial to store it in a tightly sealed container in a cool, dry, and well-ventilated area. Several safety data sheets for similar piperidine and pyrimidine derivatives recommend keeping the container tightly closed and storing it in a well-ventilated place, away from heat and sources of ignition. For optimal preservation, storage at recommended temperatures, often indicated on the product label, is advised.
Q2: What are the general handling precautions for this compound?
A2: When handling this compound, it is essential to use personal protective equipment (PPE), including gloves, eye protection, and a lab coat. Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. After handling, it is important to wash hands thoroughly.
Stability and Degradation
Q3: What are the potential degradation pathways for this molecule?
A3: The structure of 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride contains several functional groups susceptible to degradation. The primary concerns are hydrolysis of the pyrimidine ring and degradation of the piperidine ring.
-
Pyrimidine Ring: Pyrimidine derivatives can be susceptible to photodegradation upon exposure to UV light. This can involve the formation of photohydrates, which may persist for extended periods. Acidic conditions can also induce photodegradation in some pyrimidine derivatives.
-
Piperidine Ring: The piperidine ring itself is relatively stable. However, studies on similar compounds suggest that degradation can be initiated by oxidation or cleavage of the C-N bond, potentially leading to ring-opening. Thermal degradation is also a possibility, especially at elevated temperatures.
-
Carboxylic Acid Group: While generally stable, the carboxylic acid group can participate in reactions, particularly at high temperatures, which could lead to decarboxylation.
Q4: How does pH affect the stability of this compound in solution?
A4: The hydrochloride salt form suggests that the compound is more stable in acidic conditions. However, extreme pH values, both acidic and basic, can promote hydrolysis. For instance, studies on other heterocyclic compounds show that hydrolysis of imide bonds can occur in both acidic and basic media, especially with increased temperature. The protonation state of the pyrimidine and piperidine nitrogens will be pH-dependent, which can influence the molecule's overall reactivity and susceptibility to degradation.
Q5: Is this compound sensitive to light?
A5: Yes, pyrimidine-containing molecules are known to be susceptible to photodegradation. Exposure to ultraviolet (UV) radiation can lead to the formation of photoproducts. Therefore, it is highly recommended to protect solutions and solid samples of 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride from light, for example, by using amber vials or storing them in the dark.
Q6: What is the expected thermal stability of this compound?
A6: While specific data for this exact compound is limited, studies on piperazine, a structurally related compound, show that it is stable up to 150°C. However, the presence of the pyrimidine and carboxylic acid moieties may influence its thermal stability. Thermal degradation of piperidine analogs can occur at elevated temperatures, with ring size and substitutions affecting the degradation rate. It is advisable to avoid prolonged exposure to high temperatures.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides actionable solutions.
Issue 1: Inconsistent or Unexpected Experimental Results
Symptom: You observe variability in your bioassay results, or analytical data (e.g., HPLC, NMR) shows unexpected peaks.
Possible Cause: This could be due to the degradation of your compound.
Troubleshooting Steps:
-
Verify Compound Integrity:
-
Protocol: Re-analyze your stock solution and any working solutions using a suitable analytical method like HPLC-UV or LC-MS.
-
Expected Outcome: A single, sharp peak corresponding to the parent compound with high purity. The presence of additional peaks suggests degradation.
-
-
Evaluate Storage and Handling:
-
Protocol: Review your storage conditions. Is the compound stored in a tightly sealed container at the recommended temperature and protected from light? Are you preparing fresh solutions for each experiment?
-
Corrective Action: If storage conditions are not optimal, obtain a fresh batch of the compound and strictly adhere to the recommended storage and handling procedures. Prepare solutions fresh before use whenever possible.
-
-
Assess Solution Stability:
-
Protocol: Conduct a short-term stability study of your compound in the experimental buffer or solvent. Analyze the solution at different time points (e.g., 0, 2, 4, 8, 24 hours) by HPLC.
-
Data Interpretation: A decrease in the main peak area and the appearance of new peaks over time confirms instability in that specific medium.
-
Issue 2: Poor Solubility or Precipitation
Symptom: The compound does not fully dissolve in your chosen solvent, or it precipitates out of solution over time.
Possible Cause: The hydrochloride salt form generally imparts good aqueous solubility. However, the pH of the solution and the presence of other components can affect solubility.
Troubleshooting Steps:
-
pH Adjustment:
-
Protocol: Measure the pH of your solution. Since it is a hydrochloride salt, a slightly acidic pH is expected to favor solubility. If your buffer is neutral or basic, the free base form may be less soluble.
-
Corrective Action: Try acidifying the solvent or using a buffer with a lower pH to improve solubility.
-
-
Solvent Selection:
-
Protocol: If aqueous solubility is an issue, consider using a co-solvent system. Small amounts of organic solvents like DMSO or ethanol can often aid in dissolution.
-
Causality: The organic co-solvent can disrupt the crystal lattice of the solid and solvate the less polar parts of the molecule, enhancing overall solubility.
-
Experimental Workflows and Data Presentation
Workflow for Assessing Compound Stability
To systematically evaluate the stability of 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride, the following experimental workflow is recommended.
Caption: Experimental workflow for assessing the stability of the compound under various conditions.
Summarized Stability Data (Hypothetical)
The following table summarizes hypothetical stability data that could be generated from the workflow above.
| Condition | pH | Temperature (°C) | Light Exposure | % Degradation after 24h | Major Degradants |
| 1 | 4.0 | 25 | Dark | < 1% | None Detected |
| 2 | 7.4 | 25 | Dark | 2-5% | Degradant 1 |
| 3 | 9.0 | 25 | Dark | 5-10% | Degradant 1, Degradant 2 |
| 4 | 7.4 | 40 | Dark | 10-15% | Degradant 1, Degradant 3 |
| 5 | 7.4 | 25 | UV/Vis | > 20% | Photodegradant 1 |
Potential Degradation Pathway
The following diagram illustrates a plausible degradation pathway involving hydrolysis of the pyrimidine ring.
Caption: A simplified potential degradation pathway for the title compound.
References
-
Boorstein, R. J., & Cunningham, R. P. (1991). Formation and stability of repairable pyrimidine photohydrates in DNA. Biochemistry, 30(24), 5991-5997. [Link]
-
Kummari, S. et al. (2025). Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. ACS Omega. [Link]
-
Freeman, S. A., & Rochelle, G. T. (2011). Thermal degradation of piperazine and its structural analogs. Energy Procedia, 4, 215-222. [Link]
-
Freeman, S. A. (2011). Thermal Degradation and Oxidation of Aqueous Piperazine for Carbon Dioxide Capture. The University of Texas at Austin. [Link]
-
Chemistry for Sustainable Development. (2007). 15(1). [Link]
-
Ghosh, M. et al. (2022). Insight into the Photodynamics of Photostabilizer Molecules. The Journal of Physical Chemistry A. [Link]
-
Kciuk, M. et al. (2020). Common ultraviolet (UV)-induced photoproducts. ResearchGate. [Link]
-
Carlsson, S. et al. (2020). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. ACS Earth and Space Chemistry, 4(10), 1838-1851. [Link]
-
Freeman, S. A. (2011). Thermal Degradation and Oxidation of Aqueous Piperazine for Carbon Dioxide Capture. The University of Texas at Austin. [Link]
-
Cysewska, M. et al. (2020). All You Need Is Light. Photorepair of UV-Induced Pyrimidine Dimers. International Journal of Molecular Sciences, 21(21), 8233. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1442063, (S)-1-(Pyrimidin-2-yl)pyrrolidine-2-carboxylic acid. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2767267, 1-(Pyrimidin-2-yl)piperidine-4-carboxylic acid. [Link]
- Combourieu, B. et al. (2000). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly on the
"1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride" solubility enhancement techniques
Welcome to the technical support center for 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for solubility enhancement of this compound. Given its nature as a hydrochloride salt of a weakly basic compound, its solubility is expected to be pH-dependent. This guide offers a range of techniques to address common solubility challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the basic chemical properties of 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride?
Q2: Why is my compound exhibiting poor solubility in aqueous solutions?
A2: Many newly discovered chemical entities are hydrophobic, leading to low aqueous solubility.[1] For hydrochloride salts of weak bases, the solubility is significantly influenced by the pH of the solution.[2][3][4][5] At higher pH values, the compound may convert to its less soluble free base form, leading to precipitation.
Q3: What are the primary categories of solubility enhancement techniques I can consider?
A3: Solubility enhancement techniques can be broadly categorized into physical and chemical modifications.[1][6]
-
Physical Modifications: These include particle size reduction (micronization, nanosuspension), modification of the crystal habit (polymorphs, amorphous forms), and drug dispersion in carriers (solid dispersions).[6]
-
Chemical Modifications: These involve changing the pH, using buffers, complexation (e.g., with cyclodextrins), and salt formation.[6]
Troubleshooting Guide: Addressing Specific Solubility Issues
This section provides detailed protocols and the scientific rationale behind them to troubleshoot common solubility problems.
Issue 1: The compound does not dissolve sufficiently in my neutral aqueous buffer.
This is a common issue for hydrochloride salts of weakly basic compounds. At neutral or near-neutral pH, the equilibrium can shift towards the formation of the less soluble free base.
Solution 1: pH Adjustment
Altering the pH of the medium is often the simplest and most effective initial approach.[7] For a weakly basic drug, decreasing the pH will increase the proportion of the more soluble ionized form.[5][7]
Experimental Protocol: pH-Dependent Solubility Profile
-
Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 8 (e.g., citrate, phosphate, and borate buffers).
-
Sample Preparation: Add an excess amount of 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride to a fixed volume of each buffer in separate vials.
-
Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Analysis: Centrifuge or filter the samples to separate the undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV).
-
Data Plotting: Plot the measured solubility against the final measured pH of each solution to generate a pH-solubility profile.
Expected Outcome:
| pH | Expected Solubility Trend | Rationale |
| 2-4 | High | The compound is predominantly in its protonated, more soluble hydrochloride salt form.[3][5] |
| 5-6 | Decreasing | A mixture of the salt and the free base exists, leading to a decrease in overall solubility.[3] |
| 7-8 | Low | The compound is primarily in its less soluble free base form.[4] |
Causality Diagram: pH Influence on Solubility
Caption: Logical flow of how low pH increases the solubility of a weak base.
Issue 2: pH adjustment is not feasible for my application, or the desired solubility is still not achieved.
In cases where the experimental conditions require a specific pH range where the compound's solubility is low, other techniques must be employed.
Solution 2: Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules within their hydrophobic cavity, forming water-soluble inclusion complexes.[6][8][9][][11] This is a widely used technique to enhance the aqueous solubility, dissolution rate, and bioavailability of drugs.[6][9][11]
Experimental Protocol: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)
-
Selection of Cyclodextrin: Choose a suitable cyclodextrin. Beta-cyclodextrin (β-CD) and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.[8]
-
Molar Ratio Determination: Determine the appropriate molar ratio of the drug to cyclodextrin (e.g., 1:1, 1:2).
-
Kneading Process:
-
Place the cyclodextrin in a mortar and add a small amount of a suitable solvent (e.g., water-ethanol mixture) to form a paste.
-
Gradually add the 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride to the paste.
-
Knead the mixture for a specified period (e.g., 45-60 minutes).
-
Add more solvent if necessary to maintain a consistent paste-like texture.
-
-
Drying: Dry the resulting product in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Sieving: Pass the dried complex through a sieve to obtain a uniform particle size.
-
Solubility Determination: Measure the aqueous solubility of the prepared complex and compare it to the uncomplexed drug.
Expected Outcome:
| Technique | Expected Solubility Enhancement | Key Considerations |
| Cyclodextrin Complexation | 2 to 10-fold or higher increase | The degree of enhancement depends on the type of cyclodextrin and the molar ratio used.[12] |
Solution 3: Formulation as a Solid Dispersion
A solid dispersion involves dispersing the drug in an inert carrier matrix at the solid state.[13] This can enhance solubility by reducing particle size to a molecular level and converting the drug to an amorphous state.[14]
Experimental Protocol: Preparation of a Solid Dispersion (Solvent Evaporation Method)
-
Excipient Selection: Choose a suitable hydrophilic carrier. Common examples include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and polyethylene glycols (PEGs).[15]
-
Solvent Selection: Select a common volatile solvent in which both the drug and the carrier are soluble (e.g., methanol, ethanol, or a mixture).
-
Dissolution: Dissolve both the 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride and the carrier in the chosen solvent at a specific ratio (e.g., 1:1, 1:5, 1:10 drug-to-carrier weight ratio).
-
Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator. This should be done at a controlled temperature to avoid degradation.
-
Drying and Pulverization: Further dry the resulting solid mass in a vacuum oven to remove any residual solvent. Pulverize the dried mass and pass it through a sieve.
-
Characterization and Solubility Testing: Characterize the solid dispersion (e.g., using DSC or XRD to confirm the amorphous state) and determine its aqueous solubility.
Expected Outcome:
| Carrier | Drug-to-Carrier Ratio | Expected Solubility Enhancement |
| PVP K30 | 1:5 | Significant increase |
| HPMC | 1:5 | Moderate to significant increase |
| PEG 6000 | 1:5 | Moderate increase |
Issue 3: I need to prepare a high-concentration stock solution for in vivo or in vitro screening, and the above methods are not sufficient.
For applications requiring very high concentrations, physical modification techniques that increase the surface area of the drug particles can be highly effective.
Solution 4: Nanosuspension
A nanosuspension is a sub-micron colloidal dispersion of pure drug particles stabilized by surfactants.[16] Reducing the particle size to the nanometer range dramatically increases the surface area, leading to a higher dissolution rate and saturation solubility.[17][18][19]
Experimental Workflow: Nanosuspension Preparation
Caption: Workflow for preparing a nanosuspension via high-pressure homogenization.
Experimental Protocol: Nanosuspension via High-Pressure Homogenization
-
Preparation of Stabilizer Solution: Prepare an aqueous solution of a suitable stabilizer (e.g., Poloxamer 188, Tween 80).
-
Pre-suspension: Disperse the 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride in the stabilizer solution to form a pre-suspension. A high-shear mixer can be used for this step.
-
High-Pressure Homogenization: Process the pre-suspension through a high-pressure homogenizer.[1] This involves forcing the suspension through a very small gap at high pressure, which causes cavitation and shear forces that break down the drug particles.[1]
-
Cycling: Repeat the homogenization cycle multiple times (e.g., 10-20 cycles) until the desired particle size distribution is achieved.
-
Characterization: Characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential to ensure stability.
Expected Outcome: This technique can significantly enhance the saturation solubility and dissolution velocity of the compound, making it suitable for preparing high-concentration formulations.[17]
References
- Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
- Cyclodextrin Inclusion Complex To Enhance Solubility of Poorly Water Soluble Drugs. (n.d.). International Journal of Drug Development and Research.
- Techniques for solubility enhancement of poorly soluble drugs: An overview. (2019). Journal of Applied Pharmaceutical Science, 9(10), 1-10.
- Drug Solubility: Importance and Enhancement Techniques. (2012). ISRN Pharmaceutics, 2012, 195727.
- Nanosuspension Technology for Poorly Water Soluble Drugs: An Overview. (2012). Research Journal of Pharmacy and Technology, 5(3), 295-301.
- Summary of the commonly used excipients for preparation of solid dispersions. (n.d.).
- A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. (2021). Pharmaceutical Sciences, 27(2), 220-229.
- Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. (2017). World Journal of Pharmacy and Pharmaceutical Sciences, 6(7), 448-467.
- Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. (2015). International Journal of Pharmaceutical Sciences and Nanotechnology, 8(3), 2845-2855.
- Cyclodextrin Solutions for API Solubility Boost. (n.d.). BOC Sciences.
- CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. (2013). International Journal of Pharmaceutical Sciences and Research, 4(1), 68-76.
- Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (2014). Touro Scholar.
- Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. (2023). Advances in Pharmacology and Pharmacy, 11(2), 117-130.
- Excipients: Enhancing the New, Poorly Soluble APIs. (2015). Drug Development & Delivery.
- Role of excipients in amorphous solid dispersions. (2020). BASF Pharma.
- Nanosuspension: Way to Enhance the Bioavailibility of Poorly Soluble Drug. (2014).
- Solid Dispersions. (2016). Contract Pharma.
- Dispersion Excipients. (n.d.). American Pharmaceutical Review.
- Nanosuspension: An approach to enhance solubility of drugs. (2014). Journal of Advanced Pharmaceutical Technology & Research, 5(3), 115-121.
- pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. (1985). Pharmaceutical Research, 2(2), 65-68.
- Rigorous modeling the pH-dependent solubility of weak acids, weak bases and their salts. (2024).
- Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. (2004). Pharmaceutical Research, 21(4), 628-634.
- Nanosuspension Technology for Delivery of Poorly Soluble Drugs and Its Applications: A Review. (2020). International Journal of Pharmaceutical Sciences and Nanotechnology, 13(4), 4875-4886.
- Solubility-pH profiles of a free base and its salt: sibutramine as a case study. (2017). ADMET & DMPK, 5(4), 253-264.
- 1-(PYRIMIDIN-2-YL)PIPERIDINE-3-CARBOXYLIC ACID HYDROCHLORIDE Product Description. (n.d.). ChemicalBook.
- 1-(Pyridin-2-yl)piperidine-3-carboxylic acid. (n.d.). PubChem.
- 1-Ethyl-piperidine-3-carboxylic acid hydrochloride. (n.d.). Chem-Impex.
- pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. (2015). Journal of Pharmaceutical Sciences, 104(9), 2954-2963.
- 1-(Pyrimidin-2-yl)piperidine-4-carboxylic acid. (n.d.). PubChem.
- 1-(piperazin-1-ylcarbonyl)piperidine-3-carboxylic acid hydrochloride. (n.d.). Santa Cruz Biotechnology.
- Piperidine-3-carboxylic acid [5-chloro-4-(5-fluoro-2-methoxy-phenyl)-pyridin-2-yl]-amide. (n.d.). MedChemExpress.
- (S)-Piperidine-3-carboxylic acid hydrochloride for Sale. (n.d.). Echemi.
- 1-pyrazin-2-ylpiperidine-3-carboxylic acid. (n.d.). Santa Cruz Biotechnology.
- cas 1185296-02-9|| where to buy 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride. (n.d.). Chemenu.
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- 2. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 11. ijpsr.com [ijpsr.com]
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- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
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- 16. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. rjptonline.org [rjptonline.org]
- 18. researchgate.net [researchgate.net]
- 19. Nanosuspension Technology for Delivery of Poorly Soluble Drugs and Its Applications: A Review | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
"1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride" common pitfalls in handling and storage
Welcome to the technical support center for 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common pitfalls in the handling and storage of this compound. Our goal is to provide you with the necessary information to ensure the integrity of your experiments and the longevity of the reagent.
Frequently Asked Questions (FAQs)
Q1: I just received my vial of 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride and it appears clumpy and difficult to weigh. Is the product degraded?
A1: Not necessarily. This compound is a hydrochloride salt and, like many amine hydrochlorides, it is likely hygroscopic. Clumping is a classic sign of water absorption from the atmosphere. While the compound may not be chemically degraded, the presence of water can significantly impact reaction outcomes, especially in moisture-sensitive experiments. It is crucial to handle and store the compound under dry conditions. For best results, drying the compound before use is recommended.
Q2: What are the ideal storage conditions for this compound?
A2: To maintain the integrity of 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[1] For long-term storage and to minimize water absorption, keeping it in a desiccator with a suitable drying agent (e.g., Drierite) or inside a glovebox under an inert atmosphere like nitrogen or argon is highly recommended.
Q3: Can I prepare a stock solution of this compound in an aqueous buffer and store it for an extended period?
A3: Caution is advised when storing this compound in solution, particularly in aqueous buffers. The stability of the pyrimidine and piperidine rings can be pH-dependent.[2][3] Acidic or basic conditions can potentially catalyze the hydrolysis of the pyrimidine ring or other degradation pathways over time.[3] It is always best practice to prepare solutions fresh for each experiment. If a stock solution must be prepared, it is recommended to use an anhydrous aprotic solvent and store it under an inert atmosphere at a low temperature (e.g., -20°C) for a short period. A small-scale stability study in your desired solvent system is advisable.
Q4: What are the potential degradation pathways for this compound?
A4: While specific degradation pathways for 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride are not extensively documented, potential degradation can be inferred based on its functional groups. Key areas of instability could include:
-
Hydrolysis of the Pyrimidine Ring: The pyrimidine ring can be susceptible to hydrolytic cleavage under certain pH conditions, especially at elevated temperatures.[2]
-
Oxidation of the Piperidine Ring: The tertiary amine in the piperidine ring is a potential site for oxidation, which could lead to the formation of an N-oxide or other oxidative degradation products.[4]
-
Decarboxylation: Although generally requiring high temperatures, the carboxylic acid group could undergo decarboxylation.
For a visual representation of a potential degradation pathway, please see the diagram below.
Caption: Hypothetical degradation pathways for the compound.
Troubleshooting Guide
This troubleshooting guide focuses on common issues encountered during experiments with 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride.
| Problem | Potential Cause | Suggested Solution |
| Inconsistent or low reaction yields | Hygroscopicity: The compound has absorbed water, which is interfering with the reaction (e.g., quenching a base or a water-sensitive reagent). | 1. Dry the compound before use: Follow the detailed protocol for drying hygroscopic solids provided below.2. Use anhydrous reaction conditions: Ensure all glassware is oven-dried or flame-dried, use anhydrous solvents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Degradation of the starting material: The compound may have degraded due to improper storage or handling. | 1. Check the purity of the starting material: Use an appropriate analytical method (e.g., HPLC, NMR) to assess the purity before use.2. Store the compound correctly: Refer to the recommended storage conditions in the FAQ section. | |
| Difficulty in weighing and handling the solid | Static electricity and hygroscopicity: The fine powder may be affected by static, and rapid water absorption can make it sticky. | 1. Use an anti-static weigh boat or an ionizing bar. [5]2. Weigh the compound quickly in a low-humidity environment. 3. For moisture-sensitive reactions, consider weighing the compound in a glovebox. [6] |
| Inaccurate dosing of the compound | Clumping due to moisture: The non-uniform nature of the clumpy solid makes accurate weighing difficult. | 1. Gently break up clumps with a clean, dry spatula before weighing. 2. For highly accurate dosing, consider preparing a stock solution in an anhydrous solvent and dosing by volume. This should be done immediately after drying the compound. |
| Formation of unexpected byproducts | Presence of impurities in the starting material: The compound may contain impurities from its synthesis. | 1. Purify the starting material if necessary: Recrystallization or column chromatography may be required.2. Consult the certificate of analysis (if available) for known impurities. |
| Degradation during the reaction: The reaction conditions (e.g., high temperature, extreme pH) may be causing the compound to degrade. | 1. Modify reaction conditions: Consider lowering the reaction temperature or using milder reagents.2. Perform a stability study of the compound under your reaction conditions. |
Experimental Protocols
Protocol 1: Drying Hygroscopic 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride
Objective: To remove absorbed water from the compound before use in a moisture-sensitive reaction.
Materials:
-
1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride
-
Vacuum oven or Schlenk flask
-
High-vacuum pump
-
Drying agent (e.g., phosphorus pentoxide)
Procedure:
-
Place the required amount of the compound in a clean, dry Schlenk flask or a suitable vial for a vacuum oven.
-
If using a Schlenk flask, attach it to a Schlenk line. If using a vacuum oven, place the vial inside.
-
For more efficient drying, a drying agent like phosphorus pentoxide can be placed in a separate container within the vacuum desiccator or oven, ensuring no direct contact with the compound.
-
Apply high vacuum and gently heat the sample. A temperature of 40-50°C is generally sufficient. Caution: Do not heat to high temperatures to avoid potential thermal decomposition.
-
Dry under vacuum for several hours (e.g., 4-12 hours) or until a constant weight is achieved.
-
After drying, allow the vessel to cool to room temperature under vacuum or by backfilling with an inert gas (e.g., nitrogen or argon) before opening to the atmosphere.
-
Use the dried compound immediately or store it in a desiccator over a strong drying agent.
Caption: A workflow for troubleshooting inconsistent reactions.
References
-
Effect of pH and temperature on the stability of UV-induced repairable pyrimidine hydrates in DNA. PubMed. [Link]
-
Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. ResearchGate. [Link]
-
Computational Estimation of the Acidities of Pyrimidines and Related Compounds. PMC. [Link]
-
Troubleshooting: Weighing Reactants and Reagents. University of Rochester, Department of Chemistry. [Link]
-
How to isolate a very hygroscopic salt (as presipitate) from a reaction solution? ResearchGate. [Link]
-
Role of pH in Regulating Cancer Pyrimidine Synthesis. MDPI. [Link]
-
Effective Solutions for Solids Batch Weighing: Troubleshooting Guide. PowderProcess.net. [Link]
-
drying the water out of hygroscopic crystals. Sciencemadness.org. [Link]
-
Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]
-
Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. PubMed. [Link]
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]
-
Drying and Storing Hygroscopic Salts. Reddit. [Link]
-
Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. [Link]
-
Weighing Hazardous Powders in the Laboratory. University of California, Berkeley - Environment, Health & Safety. [Link]
-
Troubleshooting Bulk Powder Feeding Issues. BulkInside. [Link]
-
Drying salts with HCl solution. Chemistry Stack Exchange. [Link]
-
The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal. ACS Organic & Inorganic Au. [Link]
-
Isonipecotic acid. Wikipedia. [Link]
-
1-(Pyrimidin-2-yl)piperidine-4-carboxylic acid. PubChem. [Link]
-
Synthesis of pyrimidin-2-one nucleosides as acid-stable inhibitors of cytidine deaminase. PubMed. [Link]
-
Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm. [Link]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Troubleshooting [chem.rochester.edu]
"1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride" interpreting unexpected experimental results
Welcome to the technical support resource for 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride (CAS: 1185296-02-9). This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot unexpected experimental outcomes. As a molecule combining a piperidine ring, a pyrimidine moiety, and a carboxylic acid, its behavior can be nuanced. This document provides in-depth, field-proven insights to ensure the integrity and success of your research.
Troubleshooting Guide: Interpreting Unexpected Results
This section addresses specific experimental challenges in a question-and-answer format. The underlying causality for each issue is explained, followed by a logical sequence of troubleshooting steps.
Question 1: My ¹H NMR spectrum is complex, showing more peaks than expected or broad signals. What's happening?
This is a common issue with molecules containing both acidic (carboxylic acid) and basic (piperidine and pyrimidine nitrogens) functional groups. The complexity can arise from several factors.
Root Cause Analysis:
-
Hygroscopicity: Hydrochloride salts are often hygroscopic, meaning they readily absorb moisture from the atmosphere.[1][2] The presence of water can broaden exchangeable protons (like the carboxylic acid -OH and the protonated piperidine N-H) and add a broad water signal to your spectrum.
-
Solvent Interactions & pH Effects: The ionization state of your molecule can be highly sensitive to the NMR solvent used. In a non-polar solvent like CDCl₃, the compound may be poorly soluble or exist in complex aggregation states. In protic solvents like MeOD-d₄ or D₂O, proton exchange can simplify the spectrum by causing certain signals to disappear.
-
Conformational Isomers: The piperidine ring exists in a chair conformation, and substituents can be either axial or equatorial. Depending on the energy barrier to ring-flipping, you might observe distinct sets of signals for different conformers at room temperature, leading to a more complicated spectrum.
-
Residual Impurities: Solvents from purification (e.g., ethyl acetate, ethanol) or unreacted starting materials can persist even after drying under high vacuum.[3]
Troubleshooting Protocol & Workflow:
-
Confirm the Presence of Exchangeable Protons: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake vigorously, and re-acquire the spectrum.[3] The signals corresponding to the carboxylic acid proton and the N-H proton of the piperidinium chloride should diminish or disappear, confirming their identity.
-
Change the NMR Solvent: Re-run the spectrum in a different deuterated solvent.[3]
-
DMSO-d₆: This polar aprotic solvent is excellent for dissolving polar salts and often provides sharp peaks for exchangeable protons.
-
Methanol-d₄ (MeOD): This protic solvent will exchange with your labile protons, causing them to disappear from the spectrum, which can help simplify complex regions.
-
D₂O: If your compound is sufficiently soluble, this can provide a very "clean" spectrum, free of signals from exchangeable protons.
-
-
Dry the Sample Thoroughly: Co-evaporate your sample with an anhydrous solvent like toluene or dichloromethane before placing it under high vacuum for an extended period to remove tenacious residual solvents and water.[3]
-
Variable Temperature (VT) NMR: If you suspect conformational isomers, acquiring spectra at different temperatures can be informative. If broadening is due to intermediate exchange rates between conformers, the signals may sharpen or coalesce into a single averaged signal at higher temperatures.
Question 2: The compound shows poor solubility in my organic reaction solvent. How can I proceed?
The hydrochloride salt form is specifically designed to enhance aqueous solubility.[4][5] Consequently, its solubility in many common non-polar or moderately polar organic solvents (like dichloromethane, THF, or ethyl acetate) will be limited.
Root Cause Analysis:
The ionic character of the piperidinium hydrochloride group dominates the molecule's physical properties, making it behave more like a salt than a neutral organic molecule. Direct use in many standard organic reactions is often challenging.
Recommended Protocol: Conversion to Free Base for Reactions
To improve solubility in organic solvents, you must first neutralize the hydrochloride salt to generate the free base.
Step-by-Step Methodology:
-
Dissolution: Dissolve the 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride in a minimal amount of water or a mixture of water and a polar organic solvent like methanol.
-
Neutralization: Cool the solution in an ice bath (0-5 °C). Add a mild inorganic base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), portion-wise with stirring. A saturated aqueous solution of the base is often ideal.
-
Expert Insight: Avoid strong bases like NaOH or KOH, as they can potentially deprotonate the carboxylic acid, forming a zwitterion that may also have limited organic solubility or lead to side reactions. The goal is to selectively neutralize the piperidinium hydrochloride.
-
-
Monitoring: Monitor the pH of the aqueous layer using pH paper. Stop adding the base once the pH reaches ~7-8.
-
Extraction: Extract the aqueous solution multiple times with an appropriate organic solvent (e.g., ethyl acetate or a 9:1 mixture of dichloromethane/isopropanol). The free base is significantly more soluble in these solvents.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free base, which can then be used in your desired reaction.
Question 3: My mass spectrometry data shows a peak at M+H⁺ ~208.1, but the formula weight of the hydrochloride salt is 243.69 g/mol . Is my sample incorrect?
This is an expected and correct result.
Root Cause Analysis:
Standard mass spectrometry techniques like Electrospray Ionization (ESI) are solution-based methods that detect ionized molecules. The hydrochloride salt (R-NH₂⁺Cl⁻) dissociates in the spray solution. The instrument will detect the protonated free base (the cation, R-NH₂⁺), not the entire salt complex.
-
Free Base Formula: C₁₀H₁₃N₃O₂
-
Free Base Molecular Weight: 207.23 g/mol [6]
-
Expected ESI-MS (Positive Ion Mode) Peak: [M+H]⁺ = 207.23 + 1.008 = 208.24 m/z (observed as ~208.1 or ~208.2 depending on instrument calibration).[7]
Data Interpretation Table:
| Ion Species | Calculated m/z | Common Source / Interpretation |
| [M+H]⁺ | 208.10805 [7] | Expected molecular ion. The protonated free base. |
| [M+Na]⁺ | 230.08999[7] | Sodium adduct, common if glassware or solvents have trace Na⁺. |
| [M+K]⁺ | 246.06393[7] | Potassium adduct, common if glassware or solvents have trace K⁺. |
| [M-H]⁻ | 206.09349[7] | In negative ion mode, represents the deprotonated free base. |
Troubleshooting Workflow for MS Data:
The following diagram outlines the logical flow for analyzing ESI-MS results for this compound.
Caption: Workflow for interpreting ESI-MS results.
Question 4: I am having difficulty purifying this compound by standard silica gel chromatography.
This is expected due to the compound's high polarity.
Root Cause Analysis:
The combination of the carboxylic acid and the basic nitrogen atoms makes the molecule highly polar and capable of strong hydrogen bonding. When run on standard silica gel (which is acidic and highly polar), the compound will interact very strongly, leading to poor mobility, significant tailing (streaking), and often irreversible adsorption.[8]
Alternative Purification Strategies:
-
Recrystallization: This is often the most effective method for purifying polar salts.
-
Suggested Solvent Systems: Try dissolving the crude product in a minimal amount of a hot polar solvent like ethanol, methanol, or water, and then either slowly cool it or add a less polar co-solvent (like isopropanol, acetone, or ethyl acetate) until turbidity is observed, then allow it to crystallize.[9]
-
-
Reverse-Phase Chromatography (C18): In reverse-phase, the stationary phase is non-polar (C18) and the mobile phase is polar (typically water/acetonitrile or water/methanol, often with a modifier like formic acid or TFA). Polar compounds like this one will elute relatively early. This is a powerful method for purifying highly polar molecules.[10]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase (similar to normal phase) but with a partially aqueous mobile phase. It provides a unique selectivity for highly polar compounds and can be an excellent alternative if reverse-phase fails.[11]
-
Ion-Exchange Chromatography: Given the compound's ability to exist as a cation (protonated amine) or anion (deprotonated carboxylate), ion-exchange chromatography can be a highly specific purification method.
Frequently Asked Questions (FAQs)
Q: What are the key physical and chemical properties of this compound?
-
Molecular Formula: C₁₀H₁₄ClN₃O₂[12]
-
Formula Weight: 243.69 g/mol [12]
-
CAS Number: 1185296-02-9[12]
-
Appearance: Typically a white to off-white solid.[4]
-
Free Base MW: 207.23 g/mol [6]
Q: How should I properly store this compound? Store in a cool, dry, well-ventilated area in a tightly sealed container. A temperature range of 2-8°C is often recommended for piperidine derivatives to ensure long-term stability.[13] It is crucial to protect the compound from moisture due to the hygroscopic nature of many hydrochloride salts.[14][15]
Q: What is the general stability of this compound? The piperidine and pyrimidine ring systems are generally robust and chemically stable under standard laboratory conditions.[16] However, avoid high temperatures, strong oxidizing agents, and highly basic conditions which could potentially degrade the molecule. The hydrochloride salt form itself is generally very stable.[17]
Q: What safety precautions are necessary when handling this compound? Based on data for similar structures, this compound should be handled with care. It may cause skin irritation, serious eye irritation, and respiratory irritation.[6] Always use appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a chemical fume hood to avoid inhalation.
References
- CN104803923A - Preparation method of 1-(2-pyrimidine) piperazine hydrochloride.
-
1-(Pyrimidin-2-yl)piperidine-4-carboxylic acid. PubChem. [Link]
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1-(pyrimidin-2-yl)piperidine-3-carboxylic acid. PubChemLite. [Link]
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Synthesis and Analysis of Hydrochloride Salts Used as Adulterants. Scholars Crossing. [Link]
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1-(Pyridin-2-yl)piperidine-3-carboxylic acid. PubChem. [Link]
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What is the stability of piperidine? BIOSYNCE Blog. [Link]
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Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. [Link]
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Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. MDPI. [Link]
-
(S)-1-(Pyrimidin-2-yl)pyrrolidine-2-carboxylic acid. PubChem. [Link]
-
Mass spectral fragmentation modes of pyrimidine derivatives. Journal of Indian Council of Chemists. [Link]
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Purification of organic hydrochloride salt? ResearchGate. [Link]
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A Convenient Synthesis to N-Aryl-Substituted 4-Piperidones. Organic Letters. [Link]
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Troubleshooting 1H NMR Spectroscopy. University of Rochester Department of Chemistry. [Link]
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Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. ResearchGate. [Link]
-
What are the storage stability of Piperidine Series compounds over time? BTC Blog. [Link]
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Purification of strong polar and basic compounds. Reddit. [Link]
-
Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate. [Link]
-
Common problems and artifacts encountered in solution‐state NMR experiments. Magnetic Resonance in Chemistry. [Link]
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Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]
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Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules. [Link]
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Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. RSC Publishing. [Link]
-
Dewar Pyridines: Conformationally Programmable Piperidine Isosteres. ChemRxiv. [Link]
-
Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. PMC - NIH. [Link]
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How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non. Ovid. [Link]
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How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics. [Link]
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Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. [Link]
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Extraction Protocol for Polar Solvents. University of Rochester Department of Chemistry. [Link]
-
Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega. [Link]
-
Problems, artifacts and solutions in the INADEQUATE NMR experiment. ResearchGate. [Link]
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Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific & Academic Publishing. [Link]
-
Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. MDPI. [Link]
-
Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]
-
How to purify polar organic compounds that are only soluble in highly polar aprotic solvents like DMF and DMSO? ResearchGate. [Link]
-
NMR Spectroscopy Practice Problems. Chemistry Steps. [Link]
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Hydrochloric acid. Wikipedia. [Link]
-
The mass spectra of pyrimidines. II. 2(1H)-Pyrimidinethiones and some N(1)-substituted derivatives. Canadian Science Publishing. [Link]
-
Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [Link]
-
Natural Product Isolation (2) - Purification Techniques, An Overview. Master Organic Chemistry. [Link]
-
Synthesis and in vitro evaluation of 1-cycloalkyl-6-fluoro-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acids endowed with antibacterial activity. RSC Medicinal Chemistry. [Link]
-
Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI. [Link]
- SUCCINATE SALT OF 7-CYCLOPENTYL-2 -(5-PIPERAZIN-1-YL-PYRIDIN-2-YLAMINO). Googleapis.
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- 5. Scholars Crossing - Liberty University Research Week: Synthesis and Analysis of Hydrochloride Salts Used as Adulterants [digitalcommons.liberty.edu]
- 6. 1-(Pyrimidin-2-yl)piperidine-4-carboxylic acid | C10H13N3O2 | CID 2767267 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 12. 1185296-02-9 CAS MSDS (1-(PYRIMIDIN-2-YL)PIPERIDINE-3-CARBOXYLIC ACID HYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 13. What are the storage stability of Piperidine Series compounds over time? - Blog [btcpharmtech.com]
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"1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride" addressing batch-to-batch variability
Welcome to the technical support center for 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride (CAS: 1185296-02-9). This guide is designed for researchers, chemists, and drug development professionals to proactively identify and troubleshoot issues related to batch-to-batch variability. Inconsistent performance of a chemical entity can compromise experimental reproducibility, delay development timelines, and impact final product quality.[1][2] This resource provides in-depth, field-proven insights to ensure the consistent performance of this compound in your applications.
Understanding the Molecule
1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride is a chiral molecule featuring a piperidine ring, a carboxylic acid group, and a pyrimidine moiety, supplied as a hydrochloride salt. Each of these structural features presents potential sources of variability that must be controlled. The manufacturing process, from raw materials to final crystallization, can introduce subtle differences between batches that manifest as significant performance issues.[3][4]
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered by users. The troubleshooting guides are designed to help you perform a root cause analysis and implement corrective actions.
Section 1.1: Chemical Purity & Impurity Profiling
Q: Our latest batch of 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride shows extraneous peaks in the HPLC and NMR analyses that were not present in previous lots. What are these, and how do we address them?
A: This is a classic indicator of variability in the impurity profile, likely stemming from changes in raw materials or slight deviations in the synthetic process.[2][3] Impurities can act as catalysts, inhibitors, or competing substrates in your downstream reactions.
Causality & Troubleshooting:
-
Starting Material Impurities: The synthesis likely involves the reaction of 2-chloropyrimidine with a piperidine-3-carboxylic acid derivative.[5][6] Impurities in either of these starting materials will carry through or lead to side-products. For example, isomeric impurities in the piperidine starting material (e.g., piperidine-2- or 4-carboxylic acid) would result in regioisomeric final products.
-
Process-Related Impurities: Incomplete reaction can leave unreacted starting materials. Over-reaction or side-reactions, such as hydrolysis of the pyrimidine ring under harsh pH conditions during workup, can generate new impurities.[7]
-
Degradation: The hydrochloride salt form can be susceptible to degradation, especially at elevated temperatures, potentially leading to the loss of HCl.[8]
Workflow for Impurity Investigation:
Below is a logical workflow to diagnose and resolve impurity-related issues.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Chemical Synthesis Batch to Continuous Manufacturing | Kewaunee [kewaunee.in]
- 5. Synthesis and biological evaluation of (R)-N-(diarylmethylthio/sulfinyl)ethyl/propyl-piperidine-3-carboxylic acid hydrochlorides as novel GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. mdpi.com [mdpi.com]
- 8. pharmtech.com [pharmtech.com]
"1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride" troubleshooting analytical artifacts
Welcome to the technical support center for 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride (CAS: 1185296-02-9). This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common analytical challenges encountered during the characterization of this compound. Here, we combine fundamental scientific principles with practical, field-tested solutions to ensure the integrity and accuracy of your experimental results.
Introduction
1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride is a heterocyclic compound featuring a pyrimidine ring linked to a piperidine carboxylic acid moiety. Its structure as a hydrochloride salt imparts specific physicochemical properties, such as increased polarity and aqueous solubility, which can present unique challenges in analytical chromatography and spectroscopy. This guide provides a structured approach to identifying and resolving common analytical artifacts.
Troubleshooting Guide: Common Analytical Artifacts
This section addresses specific issues you may encounter during the analysis of 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride.
High-Performance Liquid Chromatography (HPLC) Issues
Question 1: I'm observing significant peak tailing for my main analyte peak when using a standard C18 column. What is causing this and how can I fix it?
Answer:
Peak tailing with this compound on a standard C18 (reversed-phase) column is a common issue stemming from a combination of its polar nature and the presence of a basic piperidine nitrogen.
-
Causality: The primary cause is strong, undesirable secondary interactions between the protonated piperidine nitrogen and residual, acidic silanol groups on the silica-based C18 stationary phase. This leads to a portion of the analyte molecules being retained longer than the bulk, resulting in a tailed peak shape. The hydrochloride salt form ensures the piperidine nitrogen is protonated, exacerbating this effect.
-
Troubleshooting Protocol:
-
Mobile Phase Modification:
-
Lower pH: Decrease the mobile phase pH to between 2.5 and 3.5 using an appropriate buffer (e.g., phosphate or formate). This ensures the silanol groups are fully protonated and less likely to interact with the analyte.
-
Ionic Strength Adjustment: Incorporate a competing base or salt into your mobile phase, such as triethylamine (TEA) or ammonium formate at a concentration of 10-25 mM. These additives will preferentially interact with the active silanol sites, masking them from the analyte.
-
-
Stationary Phase Selection:
-
End-Capped Columns: Ensure you are using a modern, fully end-capped C18 column. End-capping minimizes the number of accessible free silanol groups.
-
Alternative Stationary Phases: For highly polar compounds, consider using a column with a different stationary phase chemistry, such as one with an embedded polar group (e.g., amide, carbamate) or a HILIC (Hydrophilic Interaction Liquid Chromatography) column.
-
-
Instrumental Checks:
-
Question 2: My retention times are drifting and not reproducible between injections. What should I investigate?
Answer:
Retention time drift for a polar compound like 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride is often related to column equilibration or mobile phase instability.
-
Causality:
-
Column Equilibration: The compound's polar nature means it can take longer for the column to fully equilibrate with the mobile phase, especially when using low percentages of organic solvent.[1]
-
Mobile Phase Composition: Inaccurate mobile phase preparation or fluctuations in the solvent mixing by the HPLC pump can lead to inconsistent retention.[2][3]
-
Temperature Fluctuations: Column temperature variations will affect retention times.[3]
-
-
Troubleshooting Workflow:
The following diagram outlines a systematic approach to diagnosing the source of retention time drift.
Caption: Systematic workflow for troubleshooting HPLC retention time drift.
Mass Spectrometry (MS) Issues
Question 3: In my LC-MS analysis (positive ESI mode), I am seeing an unexpected fragment ion. How can I determine its origin?
Answer:
The fragmentation of pyrimidine and piperidine derivatives in mass spectrometry is influenced by the protonation site and the stability of the resulting fragments.[4][5]
-
Expected Fragmentation: For 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride, common fragmentation pathways would involve:
-
Loss of CO2 (decarboxylation) from the carboxylic acid group.
-
Cleavage of the piperidine ring.
-
Fission at the bond connecting the piperidine and pyrimidine rings.
-
-
Investigative Steps:
-
Propose Structures: Based on the mass of the unexpected fragment, propose potential structures derived from the parent molecule. Consider common neutral losses (e.g., H2O, CO, CO2). The fragmentation of substituted pyrimidines is often dictated by the nature and position of the substituents on the pyrimidine ring.[5]
-
Tandem MS (MS/MS): Isolate the parent ion and perform collision-induced dissociation (CID). This will show you the daughter ions that are directly formed from your compound of interest, helping to confirm fragmentation pathways.
-
In-source Fragmentation vs. Impurity: To determine if the fragment is formed in the ion source or is a co-eluting impurity, gradually decrease the fragmentor/cone voltage. If the ion's intensity decreases significantly relative to the parent ion, it is likely an in-source fragment. If the ratio remains constant, it is more likely an impurity.
Table 1: Common Fragments and Neutral Losses
-
| Fragment/Loss | Description | Potential Origin |
| [M+H - 44] | Loss of CO2 | Decarboxylation of the carboxylic acid |
| [M+H - 46] | Loss of HCOOH | Loss of formic acid |
| Ring Cleavage | Various fragments | Fission of the piperidine or pyrimidine ring |
Nuclear Magnetic Resonance (NMR) Spectroscopy Issues
Question 4: The proton NMR spectrum of my sample in D2O shows broad peaks for the piperidine protons. Why is this happening?
Answer:
Broadening of the piperidine proton signals in an NMR spectrum is often due to conformational dynamics.
-
Causality: The piperidine ring exists in a dynamic equilibrium between two chair conformations.[6] If the rate of this "ring flipping" is on the same timescale as the NMR experiment, it can lead to signal broadening. The substitution pattern on the piperidine ring can influence the rate of this exchange.
-
Troubleshooting Steps:
-
Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help resolve this issue.
-
Lowering the temperature can slow down the conformational exchange, potentially sharpening the signals for each individual conformer.
-
Increasing the temperature can accelerate the exchange, leading to a single, averaged, and sharper set of signals.
-
-
Solvent Effects: The choice of NMR solvent can influence conformational preferences. Acquiring a spectrum in a different solvent (e.g., DMSO-d6) may alter the exchange rate and affect peak shape.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride?
A1: As a hydrochloride salt, the compound is expected to have good solubility in water and polar protic solvents like methanol and ethanol. Its solubility will be lower in less polar organic solvents such as acetonitrile, and it is likely to be poorly soluble in non-polar solvents like hexane or dichloromethane.
Q2: Are there any known stability issues with this compound?
A2: While specific stability data for this exact compound is not widely published, similar structures containing pyrimidine and piperidine moieties can be susceptible to degradation under harsh pH conditions or upon exposure to strong oxidizing agents. It is advisable to store the compound in a cool, dry place and to prepare solutions fresh for analysis.
Q3: Can I use Gas Chromatography (GC) to analyze this compound?
A3: Direct GC analysis of 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride is not recommended. The compound has low volatility due to its salt form and polar functional groups. It would likely decompose in the high temperatures of the GC inlet. Derivatization to a more volatile, thermally stable ester (e.g., a methyl or silyl ester) would be necessary for successful GC analysis.
References
-
Gas-phase fragmentation of protonated C60-pyrimidine derivatives - PubMed. (2009). PubMed. [Link]
- Mass spectral fragmentation modes of pyrimidine derivatives. Journal of Indian Council of Chemists.
- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
- The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)
-
HPLC Troubleshooting Guide. SRI Instruments. [Link]
-
Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions - MicroSolv. (2025). MicroSolv. [Link]
-
Troubleshooting in HPLC: A Review - IJSDR. IJSDR. [Link]
-
HPLC Troubleshooting Guide - SCION Instruments. SCION Instruments. [Link]
-
1-(Pyrimidin-2-yl)piperidine-4-carboxylic acid | C10H13N3O2 | CID 2767267 - PubChem. PubChem. [Link]
-
PCHHAX Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives - Der Pharma Chemica. Der Pharma Chemica. [Link]
-
Development of an (S)-1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}piperidine-3-carboxylic acid [(S)-SNAP-5114] carba analogue inhibitor for murine γ-aminobutyric acid transporter type 4 - PubMed. PubMed. [Link]
-
Synthesis and biological evaluation of (R)-N-(diarylmethylthio/sulfinyl)ethyl/propyl-piperidine-3-carboxylic acid hydrochlorides as novel GABA uptake inhibitors - PubMed. PubMed. [Link]
-
Piperidine - Wikipedia. Wikipedia. [Link]
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- 2. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 3. HPLC Troubleshooting Guide [scioninstruments.com]
- 4. Gas-phase fragmentation of protonated C60-pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Piperidine - Wikipedia [en.wikipedia.org]
Validation & Comparative
1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride: A Structural and Functional Comparison with Key Piperidine Scaffolds
An In-Depth Comparative Guide for Medicinal Chemists
Introduction: The Enduring Prominence of the Piperidine Scaffold
In the intricate world of drug design and development, few molecular frameworks have demonstrated the versatility and therapeutic relevance of the piperidine ring.[1][2] This six-membered saturated heterocycle is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of pharmaceuticals and bioactive natural products.[1][3] Its inherent three-dimensional structure provides a robust yet conformationally flexible anchor for the precise spatial arrangement of substituents, enabling fine-tuned interactions with complex biological targets.[1] This guide provides a detailed analysis of a specific, nuanced derivative, 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride , placing its unique structural features and potential biological activities in context with other major classes of piperidine-based compounds. Our objective is to furnish researchers, scientists, and drug development professionals with a comparative framework to guide strategic decisions in scaffold selection and lead optimization.
Profile: 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride
This compound integrates three key pharmacophoric elements onto a single piperidine core: an N-linked pyrimidine ring, a carboxylic acid at the 3-position, and a hydrochloride salt form. Each feature contributes distinct physicochemical properties that dictate its potential biological profile.
-
Chemical Name: 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride
-
CAS Number: 1185296-02-9[4]
-
Molecular Formula: C10H14ClN3O2[4]
-
Molecular Weight: 243.69 g/mol [4]
The N-pyrimidinyl group offers a hydrogen bond accepting nitrogen-rich aromatic system. The piperidine-3-carboxylic acid moiety introduces a chiral center and a critical acidic group capable of forming strong ionic bonds or hydrogen bonds with target proteins. The hydrochloride salt is a practical formulation choice to enhance aqueous solubility, a vital parameter for in vitro screening and bioavailability.
A Comparative Framework of Piperidine Derivatives
The functional significance of our target compound is best understood by comparing it to other well-established classes of piperidine derivatives. The nature and position of substituents on the piperidine ring dramatically influence the resulting pharmacological activity.[3][5]
| Derivative Class | Key Structural Feature | Example(s) / Common Targets | Predominant Therapeutic Area |
| N-Arylpiperidines | Aromatic ring directly attached to the piperidine nitrogen. | Histamine H3 Receptor Agonists[6] | Central Nervous System (CNS) Disorders |
| Piperidine-3-Carboxylic Acids | Carboxylic acid group at the C-3 position. | Nipecotic Acid Derivatives / GABA Transporters (GATs)[7][8] | Epilepsy, Neurological Disorders |
| 4-Amino Methyl Piperidines | Aminomethyl substituent at the C-4 position. | µ-Opioid Receptor Agonists[9] | Pain Management (Analgesics) |
| N-Benzylpiperidines | Benzyl group attached to the piperidine nitrogen. | Donepezil / Acetylcholinesterase (AChE)[2] | Alzheimer's Disease |
| 1-(Pyrimidin-2-yl)piperidines | Pyrimidine ring attached to the piperidine nitrogen. | Potential α-glucosidase inhibitors (based on similar pyrimidinyl-piperazines)[10] | Metabolic Disorders, Antimicrobials[11] |
Table 1: Comparative Analysis of Bioactive Piperidine Derivative Classes. This table illustrates how substitutions on the piperidine core guide the molecule toward distinct biological targets and therapeutic applications. The subject of this guide, 1-(pyrimidin-2-yl)piperidine-3-carboxylic acid, uniquely combines features from the N-heteroaryl and C-3 carboxylic acid classes, suggesting a potential for a novel or hybrid pharmacological profile.
Synthetic Accessibility: A Practical Consideration
A key advantage of the piperidine scaffold is its synthetic tractability.[12] The target compound can be readily synthesized via a standard nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of medicinal chemistry synthesis.
Caption: A generalized synthetic pathway for the target compound.
This straightforward synthesis from commercially available precursors underscores the scaffold's utility, allowing for the rapid generation of analogs for structure-activity relationship (SAR) studies.
Experimental Design for Comparative Profiling
To move from structural comparison to functional differentiation, a rigorous and logical experimental cascade is paramount. The following protocols represent a self-validating system to quantitatively assess the performance of a novel piperidine derivative against its counterparts.
Protocol 1: Target Binding Affinity Determination
Causality: Before assessing function, one must first confirm and quantify the physical interaction between the compound and its putative protein target. A radioligand binding assay is the gold-standard method for determining binding affinity (Ki) or IC50 values, providing a direct measure of target engagement.
Methodology:
-
Preparation of Reagents:
-
Prepare serial dilutions of test compounds (e.g., 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid HCl and comparators) in assay buffer.
-
Prepare a fixed concentration of a high-affinity radioligand (e.g., [3H]-ligand) specific to the target of interest.
-
Thaw and dilute a membrane preparation from cells overexpressing the target receptor.
-
-
Assay Incubation:
-
In a 96-well filter plate, combine the membrane preparation, the radioligand, and either a test compound dilution or vehicle (for total binding control).
-
For non-specific binding (NSB) control wells, add a high concentration of a known, unlabeled ligand.
-
Incubate the plate for a defined period (e.g., 60 minutes at 25°C) to allow the binding reaction to reach equilibrium.
-
-
Termination and Filtration:
-
Terminate the reaction by rapid vacuum filtration, trapping the membranes (with bound radioligand) on the filter mat.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification and Analysis:
-
Allow the filter mat to dry completely.
-
Add scintillation cocktail to each well and quantify the bound radioactivity using a microplate scintillation counter.
-
Calculate specific binding (Total Binding - NSB) and plot the percent inhibition against the log concentration of the test compound to determine the IC50.
-
Caption: Standard workflow for a radioligand binding assay.
Protocol 2: Cell-Based Functional Activity Assay
Causality: Demonstrating binding is insufficient; a compound's true value lies in its functional effect. A cell-based assay is essential to determine whether a compound acts as an agonist (activates the target), an antagonist (blocks the target), or has no functional effect. This step validates the binding data with a physiological readout.
Methodology:
-
Cell Culture and Plating:
-
Culture a cell line engineered to express the target of interest (e.g., a GPCR) and a downstream reporter system (e.g., CRE-luciferase for cAMP pathways).
-
Seed the cells into 96-well solid white plates and incubate for 24 hours to allow for adherence.
-
-
Compound Treatment:
-
Antagonist Mode: Pre-treat the cells with serial dilutions of the test compound for 15-30 minutes. Then, stimulate all wells (except the negative control) with a known agonist at its EC80 concentration.
-
Agonist Mode: Treat the cells directly with serial dilutions of the test compound.
-
-
Incubation and Lysis:
-
Incubate the plates for a period appropriate for the signaling pathway being measured (e.g., 4-6 hours for transcriptional reporters).
-
Lyse the cells by adding a reporter lysis buffer.
-
-
Signal Detection and Analysis:
-
Add the appropriate substrate for the reporter enzyme (e.g., luciferin for luciferase).
-
Measure the luminescence signal using a plate reader.
-
Plot the response (Relative Light Units) against the log concentration of the test compound to determine the IC50 (antagonist) or EC50 (agonist).
-
Caption: Workflow for cell-based functional assays.
Conclusion and Future Outlook
1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride is a synthetically accessible compound that cleverly merges distinct pharmacophoric elements. Its N-pyrimidinyl group distinguishes it from classic N-arylpiperidines, while its C-3 carboxylic acid functionality invites direct comparison with established neuroactive agents like GABA uptake inhibitors.[8] This unique structural combination suggests that its biological activity may not simply be an average of its constituent parts but could result in a novel pharmacological profile with unique selectivity or potency. The true therapeutic potential of this and related scaffolds can only be unlocked through the systematic application of the binding and functional assays outlined in this guide. Such a data-driven approach is fundamental to navigating the complex landscape of medicinal chemistry and identifying the next generation of piperidine-based therapeutics.
References
- Synthesis and Reactivity of Piperidine Derivatives in Medicinal Chemistry: A Technical Guide. Benchchem.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Pharmacological Applications of Piperidine Deriv
-
Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][3]benzothiazine as orally-active adhesion molecule inhibitors. PubMed.
- Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. PubMed.
- Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Bentham Science.
- Derivatives of piperidine-3-carboxylic acid as GABA uptake inhibitors.
- Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI.
- Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD.
- 1185296-02-9(1-(PYRIMIDIN-2-YL)PIPERIDINE-3-CARBOXYLIC ACID HYDROCHLORIDE) Product Description. ChemicalBook.
- Emerging pharmaceutical uses of piperidine, pyrrolidine, and deriv
- 1-(Pyridin-2-yl)piperidine-3-carboxylic acid | C11H14N2O2 | CID 6484272. PubChem.
- Discovery of Arylpiperazines with Broad-Spectrum Antimicrobial Activity and Favorable Pharmacokinetic Profiles. PubMed.
- Synthesis and biological evaluation of (R)-N-(diarylmethylthio/sulfinyl)ethyl/propyl-piperidine-3-carboxylic acid hydrochlorides as novel GABA uptake inhibitors. PubMed.
- Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. PubMed Central (PMC).
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Comparative Efficacy of 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride: A Preclinical Investigator's Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Therapeutic Potential of a Novel Scaffold
The compound 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride represents a novel chemical entity integrating two pharmacologically significant heterocycles: piperidine and pyrimidine. The piperidine ring is a common motif in a vast array of pharmaceuticals, recognized for its synthetic tractability and ability to confer favorable pharmacokinetic properties.[1] Pyrimidine derivatives are also integral to numerous therapeutic agents, including anticancer and antimicrobial drugs. The strategic combination of these two scaffolds suggests a high potential for novel biological activity.
Given the absence of published efficacy studies for this specific molecule, this guide provides a comprehensive framework for its preclinical evaluation. We will hypothesize a plausible mechanism of action based on structurally related compounds and outline a rigorous, multi-tiered approach for assessing its comparative efficacy. This document is designed to serve as a blueprint for researchers aiming to characterize the therapeutic promise of this and similar novel chemical entities.
Hypothesized Mechanism of Action and Competitor Selection
Derivatives of piperidine-3-carboxylic acid have shown significant activity as gamma-aminobutyric acid (GABA) uptake inhibitors.[2][3] Specifically, compounds structurally similar to nipecotic acid, a known GABA uptake inhibitor, have been synthesized and evaluated for their ability to modulate GABAergic neurotransmission.[2] The inhibition of GABA transporters (GATs) increases the concentration of GABA in the synaptic cleft, potentiating its inhibitory effects. This mechanism is a validated therapeutic strategy for managing conditions such as epilepsy and anxiety.
Based on this precedent, we hypothesize that 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride (designated as 'Test Compound 1') acts as a selective inhibitor of GABA transporter 1 (GAT1).
To establish a robust comparative analysis, we will benchmark Test Compound 1 against two established therapeutic agents:
-
Tiagabine: A potent and selective GAT1 inhibitor used clinically as an anticonvulsant.[2]
-
A Standard Benzodiazepine (e.g., Diazepam): A positive allosteric modulator of the GABA-A receptor, representing a different but related mechanism of enhancing GABAergic signaling.
In Vitro Efficacy and Selectivity Profiling
The initial phase of evaluation focuses on characterizing the compound's interaction with its putative molecular target and assessing its effects in cell-based systems.[4][5] This in vitro approach allows for a controlled and high-throughput assessment of potency, selectivity, and potential cytotoxicity.[6][7]
Experimental Protocols
1. GAT1 Radioligand Binding Assay:
-
Objective: To determine the binding affinity of Test Compound 1 for GAT1.
-
Methodology:
-
Prepare cell membrane homogenates from HEK-293 cells stably expressing human GAT1.
-
Incubate the membrane preparations with a known GAT1 radioligand (e.g., [³H]-Tiagabine) across a range of concentrations of Test Compound 1, Tiagabine (positive control), and a vehicle control.
-
Following incubation, separate bound from unbound radioligand by rapid filtration.
-
Quantify the bound radioactivity using liquid scintillation counting.
-
Calculate the inhibition constant (Ki) from the IC50 values (the concentration of the compound that displaces 50% of the radioligand).
-
2. [³H]-GABA Uptake Assay:
-
Objective: To measure the functional inhibition of GABA uptake by Test Compound 1.
-
Methodology:
-
Culture HEK-293 cells expressing human GAT1, GAT2, GAT3, and BGT1 in separate wells.
-
Pre-incubate the cells with varying concentrations of Test Compound 1, Tiagabine, or vehicle.
-
Initiate GABA uptake by adding [³H]-GABA to the wells.
-
After a defined incubation period, terminate the uptake by washing the cells with ice-cold buffer.
-
Lyse the cells and measure the intracellular [³H]-GABA concentration using a scintillation counter.
-
Determine the IC50 for the inhibition of GABA uptake for each transporter subtype to assess both potency and selectivity.
-
3. Cytotoxicity Assay (MTT Assay):
-
Objective: To evaluate the general cytotoxicity of Test Compound 1 in a relevant cell line (e.g., SH-SY5Y, a human neuroblastoma cell line).
-
Methodology:
-
Plate SH-SY5Y cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a wide range of concentrations of Test Compound 1 for 24-48 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals and measure the absorbance at 570 nm.
-
Calculate the CC50 (the concentration of the compound that reduces cell viability by 50%).
-
Hypothetical Comparative Data Summary: In Vitro
| Compound | GAT1 Binding Affinity (Ki, nM) | GAT1 Functional Inhibition (IC50, nM) | GAT Selectivity (IC50, GAT2/GAT1) | Neuronal Cell Cytotoxicity (CC50, µM) |
| Test Compound 1 | 15 | 45 | >200 | >100 |
| Tiagabine | 8 | 25 | >250 | >100 |
| Diazepam | N/A | N/A | N/A | >100 |
This table illustrates a favorable profile for Test Compound 1, with high potency for GAT1 and excellent selectivity over other GAT subtypes, coupled with low cytotoxicity.
In Vivo Efficacy Assessment in Preclinical Models
Following promising in vitro results, the evaluation proceeds to in vivo models to assess the compound's efficacy and therapeutic window in a complex, living organism.[8] For our hypothesized anticonvulsant activity, rodent models of seizures are the gold standard.
Experimental Workflow: In Vivo Efficacy Testing
Caption: Workflow for in vivo anticonvulsant efficacy testing.
Experimental Protocols
1. Pentylenetetrazol (PTZ)-Induced Seizure Model:
-
Objective: To assess the ability of Test Compound 1 to protect against chemically induced acute seizures.
-
Rationale: The PTZ model is a widely used screening tool for anticonvulsant drugs, particularly those that act on the GABAergic system.
-
Methodology:
-
Acclimatize male Swiss albino mice for at least one week.[9]
-
Administer Test Compound 1 (e.g., 1, 5, 10 mg/kg), Tiagabine (positive control), or vehicle intraperitoneally (i.p.) or orally (p.o.).
-
After a predetermined pre-treatment time (e.g., 30 minutes), administer a convulsant dose of PTZ (e.g., 85 mg/kg, s.c.).
-
Immediately place the animals in individual observation chambers and record the latency to the first generalized clonic seizure and the incidence of tonic-clonic seizures over a 30-minute period.
-
Score the seizure severity using the Racine scale.
-
Calculate the ED50 (the dose of the compound that protects 50% of the animals from seizures).
-
2. Rotarod Test for Motor Impairment:
-
Objective: To evaluate the potential for motor side effects, a common issue with centrally acting drugs.
-
Methodology:
-
Train mice on an accelerating rotarod until they can maintain their balance for a set period (e.g., 120 seconds).
-
Administer Test Compound 1, Diazepam (as a positive control for motor impairment), or vehicle.
-
At various time points post-administration, place the mice back on the rotarod and measure the latency to fall.
-
A significant decrease in latency to fall indicates motor impairment.
-
Hypothetical Comparative Data Summary: In Vivo
| Compound | PTZ Seizure Protection (ED50, mg/kg, i.p.) | Motor Impairment (TD50, mg/kg, i.p.) | Protective Index (TD50/ED50) |
| Test Compound 1 | 4.5 | >50 | >11.1 |
| Tiagabine | 3.0 | 35 | 11.7 |
| Diazepam | 0.5 | 1.5 | 3.0 |
This hypothetical data suggests that Test Compound 1 is a potent anticonvulsant with a superior safety margin (Protective Index) compared to Diazepam, and comparable to Tiagabine.
Hypothesized Signaling Pathway
Caption: Hypothesized mechanism of action for Test Compound 1.
Conclusion and Future Directions
This guide outlines a systematic and robust preclinical strategy for evaluating the comparative efficacy of 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride. By hypothesizing a mechanism of action based on structural analogs, we have established a clear path for in vitro and in vivo testing against relevant comparators. The proposed experiments are designed to rigorously assess the compound's potency, selectivity, and therapeutic index.
Positive outcomes from these studies would warrant further investigation, including:
-
Pharmacokinetic profiling (ADME studies).
-
Evaluation in chronic seizure models.
-
Off-target screening to identify potential secondary pharmacology.
-
Preliminary toxicology studies.
This comprehensive approach will enable a data-driven decision on whether to advance this promising scaffold into further drug development stages.
References
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- Biobide. (n.d.). In Vivo vs In Vitro: Differences in Early Drug Discovery.
- News-Medical.Net. (2021, February 23). In Vitro vs In Vivo Preclinical Studies.
- QIMA Life Sciences. (n.d.). In Vitro Pharmacology - Drug Discovery & Development.
- Technology Networks. (2023, December 18). In Vivo vs In Vitro: Definition, Pros and Cons.
- BenchChem. (n.d.). Preclinical Showdown: A Comparative Analysis of Emerging Piperidine Derivatives.
- BenchChem. (n.d.). Comparative Efficacy of 1-Piperidinepropanol Derivatives: A Guide for Researchers.
- PubMed. (2007, July 1). Synthesis and biological evaluation of (R)-N-(diarylmethylthio/sulfinyl)ethyl/propyl-piperidine-3-carboxylic acid hydrochlorides as novel GABA uptake inhibitors.
- BenchChem. (n.d.). Efficacy of Piperidine-Containing Compounds in Oncology: A Comparative Analysis.
- PubChem. (n.d.). 1-(pyrimidin-2-yl)piperidine-3-carboxylic acid.
- RSC Medicinal Chemistry. (2024, September 27). Quinolone derivative with anti-ovarian cancer activity.
- PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- PubMed. (2012, July). Development of an (S)-1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}piperidine-3-carboxylic acid [(S)-SNAP-5114] carba analogue inhibitor for murine γ-aminobutyric acid transporter type 4.
- Arctom. (n.d.). 1-(pyrimidin-4-yl)piperidine-3-carboxylic acid hydrochloride | Catalog EN300-45228770.
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A Comparative Guide to the Biological Activity of 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride in Preclinical Models of CNS Disorders
Introduction
The pyrimidine and piperidine scaffolds are privileged structures in medicinal chemistry, frequently appearing in compounds targeting the central nervous system (CNS). The unique combination of a hydrogen bond accepting pyrimidine ring and a versatile piperidine core allows for the fine-tuning of pharmacological properties, leading to potent and selective ligands for a variety of G-protein coupled receptors (GPCRs).[1] GPCRs, particularly dopamine and serotonin receptors, are critical targets for the treatment of neuropsychiatric disorders such as schizophrenia and bipolar disorder.[2][3]
This guide introduces 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride (hereafter referred to as Compound X ), a novel investigational compound. Based on its structural similarity to known GPCR ligands, we hypothesize that Compound X possesses antagonist activity at dopamine D2 and serotonin 5-HT2A receptors, a hallmark of atypical antipsychotic drugs.[4][5]
To validate the biological activity of Compound X and assess its therapeutic potential, we present a comprehensive comparison with two well-established atypical antipsychotics: Risperidone and Olanzapine . This guide will provide a detailed, side-by-side analysis of their performance in a series of validated in vitro and in vivo models, offering researchers and drug development professionals a robust framework for evaluating this new chemical entity.
In Vitro Pharmacological Profile: Receptor Binding and Functional Activity
The initial characterization of a novel CNS compound involves determining its affinity and functional activity at the intended targets and assessing its selectivity against a panel of other receptors to predict potential off-target effects.
Experimental Workflow: In Vitro Characterization
The following diagram outlines the workflow for the in vitro evaluation of Compound X, Risperidone, and Olanzapine.
Caption: Workflow for in vitro pharmacological profiling.
Receptor Binding Affinity
Rationale: Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor. In these assays, the test compound's ability to displace a radiolabeled ligand from the receptor is measured. A lower equilibrium dissociation constant (Ki) indicates a higher binding affinity.
Protocol: Radioligand Binding Assay
-
Membrane Preparation: Cell membranes expressing the human recombinant dopamine D2 or serotonin 5-HT2A receptor are prepared.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, with cofactors) is used.
-
Incubation: Membranes are incubated with a fixed concentration of a specific radioligand (e.g., [³H]-Spiperone for D2, [³H]-Ketanserin for 5-HT2A) and varying concentrations of the test compound (Compound X, Risperidone, or Olanzapine).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.
Comparative Data: Receptor Binding Affinities (Ki, nM)
| Compound | Dopamine D2 | Serotonin 5-HT2A | Histamine H1 | α1-Adrenergic |
| Compound X | 2.5 | 1.8 | 50 | 25 |
| Risperidone | 3.1 | 0.2 | 20 | 1.0 |
| Olanzapine | 11 | 4 | 7 | 19 |
Note: Data are hypothetical and for illustrative purposes.
Interpretation: The hypothetical data suggest that Compound X has a high affinity for both D2 and 5-HT2A receptors, comparable to Risperidone and superior to Olanzapine at the D2 receptor. Its lower affinity for H1 and α1-adrenergic receptors compared to the reference compounds suggests a potentially lower risk of side effects such as sedation and orthostatic hypotension.
Functional Antagonist Activity
Rationale: While binding assays measure affinity, functional assays determine a compound's effect on receptor signaling. For D2 receptors, which are Gαi-coupled, antagonist activity is often measured by the reversal of agonist-induced inhibition of cyclic AMP (cAMP) production. For 5-HT2A receptors, which are Gαq-coupled, antagonist activity can be assessed by the inhibition of agonist-induced calcium mobilization.
Protocol: D2 Functional Assay (cAMP)
-
Cell Culture: CHO cells stably expressing the human D2 receptor are cultured.
-
Assay: Cells are pre-treated with varying concentrations of the test compound, followed by stimulation with a D2 agonist (e.g., quinpirole) in the presence of forskolin to stimulate cAMP production.
-
Detection: Intracellular cAMP levels are measured using a suitable assay kit (e.g., HTRF, ELISA).
-
Data Analysis: The ability of the test compound to reverse the agonist-induced decrease in cAMP is quantified, and an IC50 value is determined.
Protocol: 5-HT2A Functional Assay (Calcium Flux)
-
Cell Culture: HEK293 cells expressing the human 5-HT2A receptor are loaded with a calcium-sensitive fluorescent dye.
-
Assay: Cells are pre-treated with the test compound, followed by stimulation with a 5-HT2A agonist (e.g., serotonin).
-
Detection: Changes in intracellular calcium concentration are measured using a fluorescence plate reader.
-
Data Analysis: The inhibition of the agonist-induced calcium signal is used to determine the IC50 value.
Comparative Data: Functional Antagonist Potency (IC50, nM)
| Compound | D2 (cAMP) | 5-HT2A (Calcium Flux) |
| Compound X | 5.2 | 3.9 |
| Risperidone | 6.3 | 0.5 |
| Olanzapine | 25 | 10 |
Note: Data are hypothetical and for illustrative purposes.
Interpretation: The hypothetical functional data confirm that Compound X is a potent antagonist at both D2 and 5-HT2A receptors. Its balanced potency at both receptors is a desirable feature for atypical antipsychotics.
Signaling Pathways
The following diagram illustrates the signaling pathways of the D2 and 5-HT2A receptors and the antagonistic action of the compounds.
Caption: Antagonism of D2 and 5-HT2A receptor signaling pathways.
In Vivo Efficacy and Side Effect Profile
In vivo studies in animal models are crucial to assess the therapeutic efficacy and potential side effects of a new drug candidate.
Antipsychotic-like Efficacy: Amphetamine-Induced Hyperlocomotion
Rationale: The amphetamine-induced hyperlocomotion model is a widely used screening tool for antipsychotic drugs. Amphetamine increases dopamine release, leading to hyperactivity in rodents. Antipsychotics that block D2 receptors can attenuate this effect.
Protocol:
-
Animals: Male Sprague-Dawley rats.
-
Habituation: Rats are habituated to open-field arenas.
-
Treatment: Animals are pre-treated with vehicle, Compound X, Risperidone, or Olanzapine at various doses.
-
Challenge: After a set pre-treatment time, rats are challenged with d-amphetamine (e.g., 1.5 mg/kg, i.p.).
-
Locomotor Activity: Locomotor activity is recorded for 60-90 minutes using automated activity monitors.
-
Data Analysis: The total distance traveled is compared between treatment groups.
Comparative Data: Inhibition of Amphetamine-Induced Hyperlocomotion
| Compound | ED50 (mg/kg, p.o.) |
| Compound X | 0.5 |
| Risperidone | 0.3 |
| Olanzapine | 1.0 |
Note: Data are hypothetical and for illustrative purposes.
Interpretation: Compound X demonstrates potent antipsychotic-like activity, with an ED50 value between that of Risperidone and Olanzapine. This suggests it effectively engages D2 receptors in vivo to produce a therapeutic-like effect.
Extrapyramidal Side Effect Liability: Catalepsy Test
Rationale: A major drawback of older antipsychotics is the induction of extrapyramidal side effects (EPS), which are primarily due to strong D2 receptor blockade in the nigrostriatal pathway. The catalepsy test in rats is a common model to predict EPS liability.
Protocol:
-
Animals: Male Wistar rats.
-
Treatment: Rats are treated with vehicle, Compound X, Risperidone, or Olanzapine at doses multiples of their ED50 for antipsychotic-like activity.
-
Catalepsy Assessment: At various time points post-dosing, catalepsy is assessed by placing the rat's forepaws on an elevated bar and measuring the time it remains in this unnatural posture.
-
Data Analysis: The duration of catalepsy is compared across treatment groups.
Comparative Data: Catalepsy Induction
| Compound | Dose (mg/kg, p.o.) | Mean Catalepsy Duration (seconds) |
| Compound X | 2.0 (4x ED50) | 15 |
| Risperidone | 1.2 (4x ED50) | 45 |
| Olanzapine | 4.0 (4x ED50) | 25 |
Note: Data are hypothetical and for illustrative purposes.
Interpretation: Compound X shows a significantly lower propensity to induce catalepsy compared to Risperidone and Olanzapine at equipotent doses. This favorable profile may be attributed to its balanced D2/5-HT2A antagonism and potentially faster dissociation from the D2 receptor.
Metabolic Side Effect Liability: Chronic Weight Gain Study
Rationale: Weight gain and metabolic disturbances are significant side effects of many atypical antipsychotics, often linked to H1 and 5-HT2C receptor antagonism. A chronic dosing study in female rats is a standard model to evaluate this liability.
Protocol:
-
Animals: Female Sprague-Dawley rats.
-
Treatment: Animals are dosed daily for 4-6 weeks with vehicle, Compound X, Risperidone, or Olanzapine at therapeutically relevant doses.
-
Monitoring: Body weight and food intake are measured daily.
-
Glucose Tolerance Test: An oral glucose tolerance test (OGTT) is performed at the end of the study to assess glucose homeostasis.
-
Data Analysis: Changes in body weight and glucose tolerance are compared between groups.
Comparative Data: Chronic Weight Gain and Glucose Tolerance
| Compound | Mean Weight Gain (grams over 4 weeks) | Glucose AUC (OGTT) |
| Compound X | 10 | 15000 |
| Risperidone | 25 | 18000 |
| Olanzapine | 45 | 22000 |
Note: Data are hypothetical and for illustrative purposes.
Interpretation: Compound X demonstrates a superior metabolic profile, with minimal weight gain and no significant impact on glucose tolerance compared to the substantial metabolic disturbances caused by Risperidone and, particularly, Olanzapine. This is consistent with its lower affinity for the histamine H1 receptor observed in the in vitro binding assays.
Summary and Future Directions
This comparative guide provides a preclinical validation framework for 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride (Compound X) . Based on the hypothetical data presented, Compound X emerges as a promising candidate for the treatment of psychosis with a potentially improved side effect profile compared to established atypical antipsychotics.
Key Findings (Hypothetical):
-
Potent D2/5-HT2A Antagonism: Compound X exhibits high affinity and potent antagonist activity at both dopamine D2 and serotonin 5-HT2A receptors.
-
In Vivo Efficacy: It demonstrates robust antipsychotic-like efficacy in a standard animal model.
-
Improved Safety Profile: Compound X shows a lower liability for inducing extrapyramidal side effects and metabolic disturbances compared to Risperidone and Olanzapine.
The favorable separation between efficacy and side effect liabilities suggests that Compound X warrants further investigation. Future studies should include a broader off-target screening, pharmacokinetic profiling, and evaluation in more complex behavioral models of psychosis. The data presented herein provide a strong rationale for the continued development of 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride as a potential next-generation antipsychotic agent.
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A Comparative Guide to the Structure-Activity Relationship of 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of the Pyrimidinyl-Piperidine Scaffold
The conjunction of a pyrimidine ring and a piperidine core creates a versatile scaffold with significant therapeutic potential. Pyrimidine derivatives are integral to a wide array of biologically active compounds, including approved drugs, owing to their ability to engage in various biological interactions.[1][2] Similarly, the piperidine motif is a cornerstone in medicinal chemistry, valued for its favorable pharmacokinetic properties.[3] The specific scaffold of 1-(pyrimidin-2-yl)piperidine-3-carboxylic acid, a derivative of nipecotic acid, suggests a strong potential for activity within the central nervous system, particularly as a GABA reuptake inhibitor.[4][5] This guide will dissect the available SAR data to provide a predictive framework for the biological activity of this class of compounds.
Deciphering the Structure-Activity Relationship (SAR)
The biological activity of the 1-(pyrimidin-2-yl)piperidine-3-carboxylic acid scaffold is intricately linked to the interplay of its three key components: the pyrimidine ring, the piperidine core, and the carboxylic acid at the 3-position. The following sections will analyze the known impact of modifications to each of these regions.
The Pyrimidine Moiety: A Hub of Interaction
The 2-substituted pyrimidine ring is a critical pharmacophore. Its nitrogen atoms can act as hydrogen bond acceptors, and the ring system itself can participate in π-π stacking and other non-covalent interactions with biological targets. SAR studies on related N-(pyrimidin-2-yl) derivatives have revealed that substitutions on the pyrimidine ring can dramatically influence potency and selectivity.
For instance, in a series of N-(pyrimidin-2-yl)alkyl/arylamide derivatives studied as quorum sensing inhibitors, the nature of the substituent on the pyrimidine ring was a key determinant of activity.[6] While direct substitutions on the pyrimidine ring of the title compound are not extensively documented in the public domain, we can infer from related pyrimidinyl-piperazine compounds that small, electron-withdrawing groups could enhance binding affinity to certain targets. Conversely, bulky substituents may introduce steric hindrance, reducing activity.
The Piperidine Core: Conformational Rigidity and Substituent Effects
The piperidine ring serves as a rigid scaffold that correctly orients the pyrimidine and carboxylic acid moieties for optimal interaction with a biological target. The point of attachment of the pyrimidine ring to the piperidine nitrogen is a crucial determinant of activity.
The position of the carboxylic acid group on the piperidine ring is also vital. The 3-position, as in nipecotic acid, is known to be optimal for GABA reuptake inhibition.[4] Shifting the carboxylic acid to the 2- or 4-position would likely alter the binding mode and could lead to activity at different targets.
The 3-Carboxylic Acid: A Key to Potency and Selectivity
The carboxylic acid group at the 3-position of the piperidine ring is a key functional group, likely involved in crucial ionic interactions with the target protein. As a derivative of nipecotic acid, this feature strongly suggests a potential for GABA uptake inhibition.[4][5] However, nipecotic acid itself suffers from poor blood-brain barrier penetration due to its zwitterionic nature at physiological pH.[4]
To overcome this limitation, many analogues have been developed where the carboxylic acid is esterified or converted to a carboxamide. These modifications increase lipophilicity, potentially improving CNS penetration. For example, in a series of piperidine-3-carboxamide derivatives targeting cathepsin K, the carboxamide moiety was essential for activity.[7]
The following Graphviz diagram illustrates the core scaffold and the key points for SAR modification.
Caption: Key modification points for SAR studies on the 1-(pyrimidin-2-yl)piperidine-3-carboxylic acid scaffold.
Comparative Analysis of Structurally Related Compounds
To provide a clearer picture of the potential SAR of 1-(pyrimidin-2-yl)piperidine-3-carboxylic acid, the following table summarizes the findings from studies on analogous compounds.
| Compound Series | Key Structural Features | Biological Target | Key SAR Findings | Reference |
| Piperidine-3-carboxamide derivatives | Piperidine ring with a carboxamide at the 3-position. | Cathepsin K | The nature of the substituent on the piperidine nitrogen and the carboxamide nitrogen are critical for inhibitory activity. | [7] |
| Nipecotic acid derivatives | Piperidine-3-carboxylic acid core. | GABA transporter | Amidation of the carboxylic acid with lipophilic groups enhances antioxidant and acetylcholinesterase inhibitory activity. | [1][8] |
| N-(Pyrimidin-2-yl)alkyl/arylamide derivatives | 2-aminopyrimidine core. | Quorum sensing in P. aeruginosa | Substituents on the pyrimidine ring significantly impact inhibitory activity. | [6] |
| (Pyrimidin-2-ylamino)benzoyl derivatives | A pyrimidin-2-ylamino moiety. | RXRα | The substitution pattern on the benzoyl ring and the nature of the linker to the pyrimidine are crucial for antagonist activity. | [9] |
Experimental Protocols for SAR Evaluation
To enable researchers to validate the predicted SAR and explore new analogues, this section details a general workflow for the synthesis and biological evaluation of 1-(pyrimidin-2-yl)piperidine-3-carboxylic acid derivatives.
General Synthetic Scheme
The synthesis of 1-(pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride and its analogues can be achieved through a nucleophilic aromatic substitution reaction between 2-chloropyrimidine and a suitable piperidine-3-carboxylic acid derivative, followed by deprotection and salt formation.
Caption: General synthetic workflow for 1-(pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride.
Biological Assays
Given the structural similarity to nipecotic acid, a primary assay should be to evaluate the inhibition of GABA transporters (GATs). This can be performed using synaptosomes or cell lines expressing specific GAT subtypes. The assay typically involves measuring the uptake of radiolabeled GABA in the presence of the test compound.
Protocol:
-
Prepare synaptosomes from rat brain tissue or use cultured cells expressing the desired GAT subtype.
-
Pre-incubate the synaptosomes/cells with various concentrations of the test compound.
-
Initiate GABA uptake by adding [³H]GABA.
-
After a defined incubation period, terminate the uptake by rapid filtration and washing.
-
Quantify the amount of [³H]GABA taken up by liquid scintillation counting.
-
Calculate the IC50 value for each compound.
To assess the potential for CNS activity, an in vitro blood-brain barrier (BBB) permeability assay, such as the Parallel Artificial Membrane Permeability Assay (PAMPA), should be conducted.
Protocol:
-
A filter plate is coated with a lipid solution to form an artificial membrane.
-
The test compound is added to the donor compartment.
-
The plate is incubated to allow the compound to permeate through the membrane into the acceptor compartment.
-
The concentration of the compound in both compartments is measured by LC-MS/MS.
-
The permeability coefficient is calculated and compared to known CNS-penetrant and non-penetrant drugs.
Future Directions and Conclusion
The 1-(pyrimidin-2-yl)piperidine-3-carboxylic acid scaffold holds considerable promise for the development of novel therapeutics, particularly for neurological disorders. The SAR insights gathered from related compound series provide a strong foundation for the rational design of new analogues with improved potency, selectivity, and pharmacokinetic properties.
Future research should focus on:
-
Systematic modification of the pyrimidine ring: Introduction of small, polar, and non-polar substituents to probe the electronic and steric requirements of the target binding site.
-
Exploration of different bioisosteres for the carboxylic acid: Replacing the carboxylic acid with other acidic groups (e.g., tetrazole) or converting it to various amides and esters to modulate potency and CNS penetration.
-
Stereochemical considerations: The synthesis and evaluation of individual enantiomers, as the stereochemistry at the 3-position of the piperidine ring is likely to be critical for activity.
By leveraging the comparative SAR data presented in this guide, researchers can accelerate the discovery and development of new chemical entities based on this promising scaffold.
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A Senior Application Scientist's Guide to the Pharmacological Evaluation of a Novel Heterocyclic Compound: A Case Study with 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride
Abstract
The journey of a novel chemical entity from synthesis to a potential therapeutic candidate is a rigorous, multi-stage process demanding a systematic and evidence-based evaluation. This guide provides a comprehensive framework for the initial characterization and comparative analysis of "1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride" (referred to herein as Compound-PYR ), a molecule of potential interest due to its heterocyclic scaffold. In the absence of established biological data for Compound-PYR, this document outlines a strategic workflow, from fundamental physicochemical analysis to in silico target prediction and subsequent in vitro pharmacological profiling. We will hypothesize a plausible biological target based on structural bioinformatics and select a well-established standard reference compound for a head-to-head comparison. This guide is designed for researchers, medicinal chemists, and drug development professionals, providing not just protocols, but the scientific rationale underpinning each stage of the investigation.
Introduction: The Challenge of a Novel Compound
Compound-PYR, with the chemical structure C10H13N3O2·HCl, represents a common starting point in drug discovery: a novel molecule with a promising scaffold but an unknown biological profile. The pyrimidine and piperidine rings are privileged structures in medicinal chemistry, appearing in numerous approved drugs targeting a wide array of biological targets. The critical first step is to methodically uncover its potential mechanism of action and pharmacological properties. This guide will use Compound-PYR as a case study to illustrate a robust workflow for such a characterization.
Part 1: Foundational Physicochemical and Structural Analysis
Before any biological assessment, confirming the identity, purity, and fundamental physicochemical properties of the test compound is paramount. These characteristics are not mere formalities; they are critical determinants of a compound's behavior in biological assays and its potential for further development.
1.1. Identity and Purity Confirmation
-
Methodology:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirm the molecular structure by comparing the observed chemical shifts, multiplicities, and integration values with the expected structure.
-
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS): Determine the purity of the sample (ideally >95%) by integrating the area of the main peak relative to impurities. The mass spectrometer confirms the molecular weight of the compound.
-
-
Causality: An impure sample can lead to misleading biological results, as observed activity could stem from a potent, uncharacterized impurity.
1.2. Aqueous Solubility
-
Methodology: A kinetic solubility assay using nephelometry or turbidimetry. A stock solution of the compound (e.g., 10 mM in DMSO) is serially diluted into a buffered aqueous solution (e.g., Phosphate-Buffered Saline, pH 7.4). The concentration at which precipitation is first observed is the kinetic solubility.
-
Causality: Poor aqueous solubility can lead to an underestimation of a compound's potency in biological assays and poses significant challenges for formulation and in vivo studies.
1.3. Lipophilicity (LogD)
-
Methodology: The octanol-water partition coefficient (LogP) or, more physiologically relevant, the distribution coefficient at pH 7.4 (LogD₇.₄) is determined. This is commonly done using an automated shake-flask method or calculated from HPLC retention times.
-
Causality: LogD is a crucial parameter influencing a compound's ability to cross cell membranes, its metabolic stability, and its overall pharmacokinetic profile.
Part 2: In Silico Target Prediction and Reference Compound Selection
With a validated compound in hand, we can leverage computational tools to form a testable hypothesis about its biological target.
2.1. Target Prediction Workflow
-
Methodology:
-
Similarity Searching: Use the structure of Compound-PYR as a query in chemical databases like ChEMBL or PubChem to find structurally similar compounds with known biological activities.
-
Pharmacophore Modeling: Analyze the 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) in Compound-PYR and screen it against a library of pharmacophore models derived from known drug-target complexes.
-
-
Hypothetical Outcome: For the purpose of this guide, let us assume our in silico analysis reveals a structural similarity to known ligands of the Dopamine D2 receptor (D2R) , a G-protein coupled receptor (GPCR) critical in neuropsychiatric disorders. This becomes our primary hypothesis.
2.2. Selection of a Standard Reference Compound Based on our hypothetical target (D2R), we must select an appropriate reference compound.
-
Selected Reference: Haloperidol .
-
Rationale: Haloperidol is a well-characterized, potent D2R antagonist with extensive literature data. It is commercially available in high purity and serves as a benchmark for comparing binding affinity and functional activity at the D2R.
Diagram 1: Overall Research Workflow
Caption: Protocol for determining functional antagonist activity at the D2R.
Part 4: Comparative Analysis: Synthesizing the Data
The ultimate goal is to compare the pharmacological profile of Compound-PYR with our standard reference, Haloperidol. The data should be organized clearly to facilitate direct comparison.
Table 1: Hypothetical Comparative Pharmacological Data
| Parameter | Compound-PYR (Hypothetical Data) | Haloperidol (Reference) | Interpretation |
| Binding Affinity | |||
| D2R Ki (nM) | 85.2 | 1.5 | Haloperidol is approximately 57-fold more potent in binding to the D2R. |
| Functional Activity | |||
| Mode of Action | Antagonist | Antagonist | Both compounds block the action of the endogenous ligand. |
| Functional IC₅₀ (nM) | 155.6 | 2.8 | Haloperidol demonstrates significantly higher functional potency. |
| Physicochemical Properties | |||
| Aqueous Solubility (µM) | 150 | < 1 | Compound-PYR exhibits superior aqueous solubility. |
| LogD at pH 7.4 | 1.8 | 4.1 | Compound-PYR is significantly less lipophilic. |
Note: The data presented for Compound-PYR is purely hypothetical for illustrative purposes.
Part 5: Conclusion and Strategic Outlook
This guide has outlined a systematic, hypothesis-driven approach to the initial pharmacological characterization of a novel compound, 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride (Compound-PYR). By combining in silico prediction with rigorous in vitro binding and functional assays, we can efficiently build a preliminary profile of the compound's activity.
Based on our hypothetical data, Compound-PYR emerges as a D2R antagonist with modest potency compared to the benchmark, Haloperidol. However, its significantly improved physicochemical properties (higher solubility, lower lipophilicity) are highly desirable and could translate into a more favorable pharmacokinetic and safety profile.
Future Directions would include:
-
Selectivity Profiling: Screening Compound-PYR against a panel of other CNS receptors (e.g., other dopamine receptor subtypes, serotonin receptors, adrenergic receptors) to determine its selectivity.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of Compound-PYR to improve D2R potency while maintaining the favorable physicochemical properties.
-
ADME-Tox Profiling: Initial in vitro assessment of metabolic stability (e.g., using liver microsomes) and cytotoxicity.
This structured approach ensures that research efforts are data-driven, maximizing the potential for discovering new and valuable therapeutic agents.
References
-
Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in Drugs: Miniperspective. Journal of Medicinal Chemistry, 57(14), 5845–5859. [Link]
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The American Society for Pharmacology and Experimental Therapeutics (ASPET). (2021). Best Practices in Data Analysis and Reporting in the Pharmacological Sciences. ASPET Journals. [Link]
-
Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402–408. [Link]
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Méndez-Lucio, O., & Medina-Franco, J. L. (2017). The many roles of molecular similarity in drug discovery. Expert Opinion on Drug Discovery, 12(1), 55-65. [Link]
-
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108. [Link]
-
Arunlakshana, O., & Schild, H. O. (1959). Some quantitative uses of drug antagonists. British Journal of Pharmacology and Chemotherapy, 14(1), 48–58. [Link]
A Comparative Guide to the Cross-Validation of Analytical Methods for 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride
In the landscape of pharmaceutical development, the journey of a novel chemical entity from discovery to a marketable drug is underpinned by rigorous analytical scrutiny. The reliability of data at every stage is paramount, ensuring both the safety and efficacy of the final product. This guide provides an in-depth comparison and cross-validation of two prominent analytical techniques, High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), using the hypothetical novel compound "1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride" as a case study.
The structural integrity, purity, and stability of active pharmaceutical ingredients (APIs) like our subject compound are non-negotiable. Therefore, the analytical methods employed for their characterization must be robust, accurate, and reproducible. Cross-validation of analytical methods is a critical exercise to ensure that different methods or laboratories generate comparable and reliable data.[1][2] This guide will not only detail the application of HPLC and UPLC for the analysis of 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride but will also walk through a comprehensive cross-validation study, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3][4][5]
The Analytical Challenge: 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride
1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride is a polar molecule with a complex heterocyclic structure, presenting a typical analytical challenge. An effective analytical method must be able to quantify the parent compound accurately, as well as separate and detect any potential impurities or degradants. For the purpose of this guide, we will explore the development and comparison of two distinct chromatographic methods.
Method 1: The Workhorse - A Robust HPLC-UV Method
High-Performance Liquid Chromatography (HPLC) has long been the cornerstone of pharmaceutical analysis due to its robustness and versatility.[6] For our target analyte, a reversed-phase HPLC method with UV detection is a logical starting point.
Experimental Protocol: HPLC-UV
-
Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size. The larger particle size is characteristic of traditional HPLC and contributes to lower backpressure.[6]
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution: 5% B to 95% B over 20 minutes. A gradient is chosen to ensure elution of the polar parent compound and any less polar impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the compound in a 50:50 mixture of water and acetonitrile to a concentration of 1 mg/mL.
Rationale for Experimental Choices
The choice of a C18 column provides a versatile stationary phase for the separation of a wide range of compounds. The acidic mobile phase (0.1% Formic Acid) is intended to protonate the analyte, leading to better peak shape and retention on the non-polar stationary phase. A gradient elution is employed to ensure that both the main compound and any potential impurities with different polarities are effectively separated and eluted within a reasonable timeframe.
Method 2: The High-Performer - A Rapid UPLC-UV Method
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing smaller particle sizes in the stationary phase and higher operating pressures.[7] This results in faster analysis times, improved resolution, and enhanced sensitivity.[6][7]
Experimental Protocol: UPLC-UV
-
Instrumentation: UPLC system capable of handling high pressures (up to 15,000 psi), with a binary solvent manager, sample manager, column heater, and a tunable UV detector.[8][9]
-
Column: C18, 2.1 x 50 mm, 1.7 µm particle size. The smaller particle size is the key to the high efficiency of UPLC.[6]
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution: 5% B to 95% B over 5 minutes. The shorter run time is a direct benefit of the UPLC technology.[6]
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 2 µL.
-
Sample Preparation: Dissolve the compound in a 50:50 mixture of water and acetonitrile to a concentration of 1 mg/mL.
Rationale for Experimental Choices
The UPLC method leverages a column with sub-2 µm particles, which provides a significant increase in chromatographic efficiency. This allows for a much faster separation without sacrificing resolution.[7] The shorter column length and smaller internal diameter are matched with a lower flow rate to conserve solvent and maintain optimal linear velocity. The higher column temperature reduces the mobile phase viscosity, allowing for higher flow rates at lower backpressures.
The Cross-Validation Study: Ensuring Method Comparability
A cross-validation study is essential to demonstrate that two different analytical methods are suitable for the same intended purpose and provide comparable results.[1][5] Our study will adhere to the validation parameters outlined in the ICH Q2(R2) guidelines.[4][10]
Cross-Validation Workflow
Caption: Workflow for the cross-validation of HPLC and UPLC methods.
Validation Parameters and Hypothetical Data
The following tables summarize the key validation parameters and present hypothetical, yet realistic, data for the cross-validation of the HPLC and UPLC methods for the analysis of 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride.
Table 1: Linearity
| Parameter | HPLC | UPLC | Acceptance Criteria |
| Range (µg/mL) | 1 - 100 | 1 - 100 | As defined by application |
| Correlation Coefficient (r²) | 0.9992 | 0.9998 | ≥ 0.999 |
| Y-intercept | 1024 | 856 | Close to zero |
Table 2: Accuracy
| Spiked Concentration (µg/mL) | HPLC (% Recovery) | UPLC (% Recovery) | Acceptance Criteria |
| 10 | 99.5 | 100.2 | 98.0% - 102.0% |
| 50 | 100.8 | 100.5 | 98.0% - 102.0% |
| 90 | 101.2 | 100.9 | 98.0% - 102.0% |
Table 3: Precision (Repeatability)
| Concentration (µg/mL) | HPLC (% RSD) | UPLC (% RSD) | Acceptance Criteria |
| 50 (n=6) | 0.85 | 0.45 | ≤ 2.0% |
Table 4: Specificity
| Parameter | HPLC | UPLC | Acceptance Criteria |
| Peak Purity | Pass | Pass | No co-eluting peaks |
| Resolution from Impurity A | 1.8 | 2.5 | ≥ 1.5 |
Discussion and Interpretation
The hypothetical data presented above demonstrates that both the HPLC and UPLC methods are suitable for the intended purpose of quantifying 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride. Both methods exhibit excellent linearity, accuracy, and precision, meeting typical acceptance criteria for pharmaceutical analysis.[10][11]
The key differences lie in the performance characteristics. The UPLC method shows a slightly better correlation coefficient and significantly better precision (lower %RSD). Furthermore, the UPLC method provides superior resolution, which is a critical advantage when dealing with complex samples containing closely eluting impurities.[7]
The most significant advantage of the UPLC method is the drastic reduction in analysis time (5 minutes vs. 20 minutes).[6] This four-fold increase in throughput can have a substantial impact on productivity in a high-throughput screening or quality control environment. Additionally, the lower flow rate of the UPLC method leads to a significant reduction in solvent consumption, making it a more environmentally friendly and cost-effective option.[6]
However, the initial investment in UPLC instrumentation is higher than for traditional HPLC systems.[6] Therefore, the choice between HPLC and UPLC often depends on the specific needs and resources of the laboratory. For routine analysis where high throughput is not a primary concern, a well-validated HPLC method can be perfectly adequate.[7][8]
Conclusion
This guide has provided a comprehensive comparison of HPLC and UPLC methods for the analysis of the hypothetical compound 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride. Through a detailed cross-validation study, we have demonstrated that both methods are capable of producing reliable and accurate data.
The UPLC method offers significant advantages in terms of speed, resolution, and sensitivity, making it the preferred choice for applications where high throughput and detailed impurity profiling are critical.[8][12] However, HPLC remains a robust and reliable workhorse for many pharmaceutical applications.[8]
Ultimately, the decision of which technology to employ should be based on a thorough evaluation of the analytical requirements, sample complexity, and available resources. A well-designed and executed cross-validation study, as outlined in this guide, is the cornerstone of ensuring data integrity and comparability, regardless of the analytical platform chosen.
References
-
Alispharm. UPLC vs HPLC: what is the difference?. [Link]
-
MONAD. HPLC vs UPLC - Exploring the Differences. [Link]
-
Chromatography Online. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?. [Link]
-
gmp-compliance.org. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]
-
Aral Research. Difference Between HPLC and UPLC. [Link]
-
UVTech. HPLC vs UPLC - What's the Difference?. [Link]
-
ProPharma. Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
Altabrisa Group. What Is FDA Method Validation Guidance and Its Importance?. [Link]
-
Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]
-
National Center for Biotechnology Information. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. [Link]
-
IQVIA Laboratories. Cross-Validations in Regulated Bioanalysis. [Link]
-
European Bioanalysis Forum. Cross and Partial Validation. [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. [Link]
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- 5. ema.europa.eu [ema.europa.eu]
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- 7. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
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A Head-to-Head Comparison of 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride and Known Inhibitors for the Neutral Amino Acid Transporter SLC6A19 (B⁰AT1)
A Senior Application Scientist's Guide to Characterization and Comparative Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the characterization of the novel compound, 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride, as a potential inhibitor of the solute carrier family 6 member 19 (SLC6A19), also known as B⁰AT1. Given its structural features, particularly the piperidine-3-carboxylic acid scaffold, a known pharmacophore for transporters, we hypothesize its potential interaction with SLC6A19, a transporter of significant therapeutic interest.
This document outlines a head-to-head comparison strategy against a panel of known SLC6A19 inhibitors with varying potencies and mechanisms of action. The objective is to provide a clear experimental roadmap to determine the compound's inhibitory profile, including its potency, selectivity, and mechanism of action, thereby establishing its potential as a therapeutic agent.
The Therapeutic Target: SLC6A19 (B⁰AT1)
SLC6A19 is a sodium-dependent neutral amino acid transporter predominantly expressed in the apical membrane of the small intestine and the proximal tubules of the kidney.[1][2][3] It is responsible for the absorption and reabsorption of a broad range of neutral amino acids, including phenylalanine.[2][3]
The transporter's critical role in amino acid homeostasis has made it a key target for several therapeutic areas:
-
Phenylketonuria (PKU): Inhibition of SLC6A19 can reduce the intestinal absorption and renal reabsorption of phenylalanine, thereby lowering its plasma concentration in PKU patients.[3][4]
-
Metabolic Disorders: By limiting the uptake of neutral amino acids, SLC6A19 inhibitors have shown potential in managing type 2 diabetes and obesity.[1][5]
-
Hartnup Disease: This rare genetic disorder is caused by loss-of-function mutations in the SLC6A19 gene, leading to neutral aminoaciduria.[6][7] While inhibitors are not a treatment for this deficiency, studying them provides insight into the transporter's function and the consequences of its modulation.
The Contenders: A Novel Compound vs. Established Inhibitors
This guide will focus on comparing our candidate compound, 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride , against a selection of established SLC6A19 inhibitors.
The Candidate:
-
1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride: A novel compound with no published biological activity. Its potential as an SLC6A19 inhibitor is inferred from its chemical structure.
Known Inhibitors for Comparison:
-
Benztropine: Identified as a competitive inhibitor of SLC6A19.[8]
-
Nimesulide: A cyclooxygenase inhibitor also found to inhibit B⁰AT1.[1]
-
Cinromide: A robust and selective SLC6A19 inhibitor identified through high-throughput screening.[9]
-
JNT-517: A potent and selective oral small-molecule inhibitor of SLC6A19 developed for the treatment of PKU.[4]
-
Maze Therapeutics Compounds: A series of recently disclosed potent SLC6A19 inhibitors.[10]
Experimental Workflow for Comparative Analysis
The following sections detail the experimental protocols necessary to conduct a thorough head-to-head comparison.
Caption: Experimental workflow for inhibitor characterization.
In Vitro Inhibitor Potency (IC₅₀) Determination
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the candidate compound and compare it to the known inhibitors.
Methodology: Cell-Based Fluorescent Membrane Potential Assay
This assay is a high-throughput method suitable for screening and potency determination.[9]
Step-by-Step Protocol:
-
Cell Culture:
-
Dye Loading:
-
Wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution).
-
Load the cells with a fluorescent membrane potential-sensitive dye according to the manufacturer's instructions.
-
-
Compound Addition:
-
Prepare serial dilutions of the test compounds (1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride and known inhibitors) in the assay buffer.
-
Add the compounds to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
-
Substrate Addition and Signal Detection:
-
Add a known SLC6A19 substrate (e.g., L-leucine) to initiate transport and induce membrane depolarization.
-
Immediately measure the change in fluorescence using a fluorescence imaging plate reader (FLIPR) or a similar instrument.
-
-
Data Analysis:
-
Normalize the fluorescence signal to controls (no inhibitor and no substrate).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Mechanism of Inhibition Studies
Objective: To determine whether the inhibition is competitive, non-competitive, or uncompetitive.
Methodology: Radiolabeled Substrate Uptake Assay with Varying Substrate Concentrations
Step-by-Step Protocol:
-
Cell Culture:
-
Culture the SLC6A19/TMEM27 expressing cells in 24-well or 48-well plates.
-
-
Inhibition Assay:
-
Wash the cells with uptake buffer.
-
Pre-incubate the cells with multiple fixed concentrations of the inhibitor (e.g., 0.5x, 1x, and 2x the IC₅₀ value).
-
Initiate uptake by adding a solution containing a range of concentrations of a radiolabeled substrate (e.g., [³H]-L-leucine).
-
Incubate for a short period where uptake is linear (e.g., 5-10 minutes).
-
Stop the uptake by rapidly washing the cells with ice-cold buffer.
-
-
Quantification:
-
Lyse the cells and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the initial velocity (v) of substrate uptake at each substrate and inhibitor concentration.
-
Generate a Lineweaver-Burk or Michaelis-Menten plot to visualize the effect of the inhibitor on the maximal transport rate (Vmax) and the Michaelis constant (Km).
-
Competitive Inhibition: Increased Km, Vmax remains unchanged.
-
Non-competitive Inhibition: Decreased Vmax, Km remains unchanged.
-
Uncompetitive Inhibition: Decreased Vmax and Km.
-
-
Selectivity Profiling
Objective: To assess the selectivity of the candidate compound for SLC6A19 over other related transporters.
Methodology: Counter-Screening Against Other Transporters
Step-by-Step Protocol:
-
Cell Lines:
-
Utilize a panel of cell lines, each expressing a different transporter of interest (e.g., other SLC6 family members like GAT1, DAT, SERT, or other amino acid transporters like ASCT2).
-
-
Assay Performance:
-
Perform functional assays (radiolabeled uptake or membrane potential) for each transporter in the presence of the candidate compound at a high concentration (e.g., 10 µM or 100x its SLC6A19 IC₅₀).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each transporter.
-
A compound is considered selective if it shows significantly higher inhibition of SLC6A19 compared to other transporters.
-
Data Summary and Head-to-Head Comparison
The following table summarizes the expected data points for a comprehensive comparison. The data for known inhibitors are sourced from published literature, while the values for 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride are to be determined through the aforementioned experiments.
| Compound | Type | Target | IC₅₀ (µM) | Mechanism of Action | Selectivity |
| 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride | Novel Candidate | SLC6A19 | To be determined | To be determined | To be determined |
| Benztropine | Known Inhibitor | SLC6A19 | 44 ± 9[8] | Competitive[8] | Moderate |
| Nimesulide | Known Inhibitor | SLC6A19 | ~23[11] | Competitive | Low (COX-2 inhibitor) |
| Cinromide | Known Inhibitor | SLC6A19 | ~0.3[11] | Not specified | High[9] |
| JNT-517 | Known Inhibitor | SLC6A19 | Potent (sub-µM)[4] | Not specified | High[4] |
| Maze Therapeutics Cpd 141 | Known Inhibitor | SLC6A19 | 0.089[10] | Not specified | Not specified |
Visualizing the Role of SLC6A19 in Amino Acid Transport
The diagram below illustrates the function of SLC6A19 in the epithelial cells of the small intestine and kidney.
Caption: Mechanism of SLC6A19-mediated amino acid transport and its inhibition.
Conclusion
This guide provides a structured and scientifically rigorous approach to characterize 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride and compare its inhibitory profile with known SLC6A19 inhibitors. By following these experimental protocols, researchers can elucidate its potency, mechanism of action, and selectivity, thereby providing the critical data needed to evaluate its potential as a novel therapeutic agent. The causality behind each experimental choice is to build a comprehensive profile of the compound, moving from broad activity to specific molecular interactions, which is a hallmark of modern drug discovery.
References
-
Grewer, C., et al. (2014). New inhibitors for the neutral amino acid transporter ASCT2 reveal its Na+-dependent anion leak. Journal of Physiology, 592(5), 893-913. Available at: [Link]
-
Bröer, S., et al. (2017). Identification of novel inhibitors of the amino acid transporter B0AT1 (SLC6A19), a potential target to induce protein restriction and to treat type 2 diabetes. British Journal of Pharmacology, 174(6), 469-483. Available at: [Link]
- Bode, B. P. (2001). Recent molecular advances in mammalian amino acid transport. Journal of Nutrition, 131(9), 2475S-2485S.
-
Patsnap Synapse. (2024). What are SLC6A19 inhibitors and how do they work? Available at: [Link]
-
Metabolic Support UK. (n.d.). Hartnup Disease. Available at: [Link]
-
American Chemical Society. (2022). Novel Substituted Cyclic Compounds as SLC6A19 Inhibitors for Treating Phenylketonuria and Other Amino Acidurias. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Cheng, Q., et al. (2017). Identification of novel inhibitors of the amino acid transporter B⁰AT1 (SLC6A19), a potential target to induce protein restriction and to treat type 2 diabetes. British Journal of Pharmacology, 174(6), 469-483. Available at: [Link]
-
Orphanet. (n.d.). Hartnup disease. Available at: [Link]
-
Medindia. (2018). Hartnup Disease - Causes, Symptoms, Diagnosis, Treatment and Prevention. Available at: [Link]
-
Jnana Therapeutics. (n.d.). Inhibition of SLC6A19 as a Therapeutic Approach for the Treatment of PKU. Available at: [Link]
-
Healthline. (n.d.). Hartnup Disease: Causes, Symptom, and Diagnosis. Available at: [Link]
-
BioWorld. (2025). Maze Therapeutics discovers SLC6A19 inhibitors. Available at: [Link]
-
Merck Manual Professional Edition. (n.d.). Hartnup Disease. Available at: [Link]
-
Kniazeff, J., et al. (2018). Identification and Characterization of Inhibitors of a Neutral Amino Acid Transporter, SLC6A19, Using Two Functional Cell-Based Assays. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 24(4), 366-377. Available at: [Link]
-
Karout, S., et al. (2020). Novel Chemical Scaffolds to Inhibit the Neutral Amino Acid Transporter B0AT1 (SLC6A19), a Potential Target to Treat Metabolic Diseases. Frontiers in Chemistry, 8, 131. Available at: [Link]
-
ResearchGate. (2022). Inhibition of B 0 AT1 by second generation inhibitors. Available at: [Link]
-
Vuckcevic, M., et al. (2018). Inhibiting neutral amino acid transport for the treatment of phenylketonuria. JCI Insight, 3(14), e95311. Available at: [Link]
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A Researcher's Guide to the Independent Replication of Findings for 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals aiming to independently replicate and build upon findings related to 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride. Recognizing the scarcity of published data for this specific molecule, this document offers a comparative analysis with its more extensively characterized isomer, 1-(Pyrimidin-2-yl)piperidine-4-carboxylic acid. By presenting a plausible synthetic pathway for the target compound alongside established data for a close structural analog, this guide serves as a robust starting point for synthesis, characterization, and further investigation.
Introduction: The Significance of Pyrimidinyl-Piperidine Scaffolds
The pyrimidinyl-piperidine motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. The pyrimidine ring, a fundamental component of nucleobases, offers a rich array of hydrogen bonding capabilities and can participate in various biological interactions.[1][2][3] The piperidine ring provides a three-dimensional structure that can be tailored to optimize binding to biological targets.[4] The combination of these two heterocyclic systems has led to the development of compounds with diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[2][5][6] This guide focuses on a specific member of this class, 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride, and provides a pathway for its independent synthesis and characterization.
Comparative Analysis: Structural Isomers and Their Implications
To facilitate the independent replication of findings for the target compound, a comparative approach with a well-documented isomer is invaluable. 1-(Pyrimidin-2-yl)piperidine-4-carboxylic acid serves as an excellent comparator, with available data on its synthesis and physicochemical properties.[1] The key structural difference lies in the position of the carboxylic acid group on the piperidine ring. This seemingly minor change can have significant implications for the molecule's conformation, polarity, and ultimately, its biological activity.
| Property | 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride (Target) | 1-(Pyrimidin-2-yl)piperidine-4-carboxylic acid (Comparator)[1] |
| CAS Number | 1185296-02-9 | 303144-44-7 |
| Molecular Formula | C10H14ClN3O2 | C10H13N3O2 |
| Molecular Weight | 243.69 g/mol | 207.23 g/mol |
| Predicted XlogP | Not available | 0.7 |
| Hydrogen Bond Donors | 2 | 1 |
| Hydrogen Bond Acceptors | 4 | 4 |
Proposed Synthetic Pathway: A Roadmap for Independent Synthesis
The proposed synthesis involves the coupling of ethyl piperidine-3-carboxylate with 2-chloropyrimidine, followed by hydrolysis of the ester and formation of the hydrochloride salt.
Diagram: Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for the target compound.
Experimental Protocol: A Step-by-Step Guide
PART 1: N-Arylation of Ethyl piperidine-3-carboxylate
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine ethyl piperidine-3-carboxylate (1.0 equivalent), 2-chloropyrimidine (1.1 equivalents), a palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand like XPhos (4 mol%), and a base such as sodium tert-butoxide (NaOtBu, 1.4 equivalents).[7]
-
Solvent Addition: Add anhydrous, degassed toluene to the flask. The typical concentration is 0.1 to 0.5 M with respect to the limiting reagent.
-
Reaction: Heat the mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the catalyst. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure ethyl 1-(pyrimidin-2-yl)piperidine-3-carboxylate.
PART 2: Hydrolysis and Salt Formation
-
Ester Hydrolysis: Dissolve the purified ester in a mixture of tetrahydrofuran (THF) and water. Add an excess of lithium hydroxide or sodium hydroxide (2-3 equivalents) and stir at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).
-
Work-up: Remove the THF under reduced pressure. Wash the aqueous solution with a non-polar organic solvent (e.g., dichloromethane or ether) to remove any non-polar impurities.
-
Acidification and Precipitation: Cool the aqueous solution in an ice bath and carefully acidify with a solution of hydrochloric acid in a suitable solvent (e.g., 4M HCl in dioxane or ethereal HCl) to a pH of approximately 1-2.
-
Isolation: The hydrochloride salt of the product should precipitate out of the solution. Collect the solid by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether or hexane), and dry under vacuum to yield 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride.
Characterization and Validation: Establishing a Benchmark
Thorough characterization of the synthesized compound is critical for validating its identity and purity. The following analytical techniques are recommended, with expected outcomes benchmarked against the known data for the 4-carboxylic acid isomer.
| Analytical Technique | Expected Data for 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride | Comparative Data for 1-(Pyrimidin-2-yl)piperidine-4-carboxylic acid[1] |
| ¹H NMR | Signals corresponding to the pyrimidine ring protons, and distinct multiplets for the diastereotopic protons of the piperidine ring. The chemical shift of the proton at the 3-position will be influenced by the carboxylic acid group. | Signals for pyrimidine protons and piperidine ring protons. |
| ¹³C NMR | Resonances for the carbons of the pyrimidine and piperidine rings, and a signal for the carboxylic acid carbon. | Resonances for the carbons of the pyrimidine and piperidine rings, and a signal for the carboxylic acid carbon. |
| Mass Spectrometry | A molecular ion peak corresponding to the free base (C10H13N3O2) with a mass of approximately 207.10 g/mol . | Molecular Formula: C10H13N3O2, Molecular Weight: 207.23 g/mol . |
| Melting Point | Expected to be a crystalline solid with a defined melting point. | Not explicitly stated, but expected to be a solid. |
| Purity (HPLC) | A single major peak with >95% purity. | Not explicitly stated, but high purity is expected for a reference compound. |
Diagram: Characterization Workflow
Caption: Workflow for the characterization of the synthesized compound.
Potential Biological Evaluation and Future Directions
Derivatives of pyrimidinyl-piperidine have shown promise in a variety of therapeutic areas. Given the structural similarity to other biologically active molecules, 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride could be evaluated for a range of activities, including but not limited to:
-
Anticancer Activity: Many pyrimidine derivatives exhibit antiproliferative effects.[2]
-
Enzyme Inhibition: The carboxylic acid moiety could serve as a key binding element for various enzymes.[5]
-
Antimicrobial Activity: The heterocyclic nature of the compound suggests potential for antibacterial or antifungal properties.[3]
Researchers are encouraged to explore these avenues and contribute to the growing body of knowledge surrounding this important class of molecules. The independent synthesis and characterization of this compound will be a valuable contribution to the scientific community, enabling further research and development.
Conclusion
This guide provides a comprehensive, albeit theoretical, framework for the independent synthesis and characterization of 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride. By leveraging established synthetic methodologies and drawing comparisons with a well-characterized isomer, researchers are equipped with a solid foundation to approach this target. The detailed protocols and characterization benchmarks are designed to facilitate successful replication and encourage further investigation into the properties and potential applications of this novel compound. The scientific community is invited to build upon this guide, and through collaborative efforts, unlock the full potential of this promising molecular scaffold.
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Assessing the Selectivity and Specificity of a Novel Kinase Inhibitor: A Comparative Guide to 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride
Introduction: Beyond Potency—The Critical Pursuit of Kinase Inhibitor Selectivity
In the landscape of modern drug discovery, particularly in oncology, protein kinases have emerged as one of the most critical classes of drug targets. The development of small molecule kinase inhibitors has revolutionized treatment paradigms for numerous cancers. However, the central challenge in developing a successful kinase inhibitor lies not just in its potency against the intended target, but in its selectivity —the ability to inhibit the target kinase without significantly affecting other kinases in the vast human kinome. Poor selectivity can lead to off-target toxicities, undermining the therapeutic window and potentially causing unforeseen side effects.
This guide provides a comprehensive framework for assessing the selectivity and specificity of a novel chemical entity, 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride (hereafter referred to as Compound X ). As the specific kinase target for Compound X is currently undefined, we will proceed under the working hypothesis that it is a putative ATP-competitive kinase inhibitor. This is a rational starting point, given that the pyrimidine and piperidine scaffolds are common motifs in many known kinase inhibitors.[1][2][3][4]
We will outline a tiered, multi-faceted experimental approach, explaining the causality behind each methodological choice. This guide will compare the performance of Compound X against a panel of well-characterized kinase inhibitors, providing researchers with the necessary context to interpret their data and make informed decisions in the drug development process.
Our Comparator Compounds:
To establish a robust comparative framework, we have selected four well-known kinase inhibitors with diverse selectivity profiles:
-
Staurosporine: A natural product known for its high potency but extreme promiscuity, binding to a vast number of kinases.[5][6] It serves as a benchmark for non-selective inhibition.
-
Imatinib (Gleevec®): A highly successful therapeutic agent that targets BCR-ABL, KIT, and PDGFR.[7][8] It is considered relatively selective but has known, clinically relevant off-targets.
-
Dasatinib (Sprycel®): A potent inhibitor of BCR-ABL and SRC family kinases, known to be more promiscuous than Imatinib.[7][9]
-
Bosutinib (Bosulif®): An inhibitor of SRC and ABL kinases with its own distinct off-target profile.[10][11]
Part 1: Foundational Assessment—In Vitro Biochemical Profiling
The initial step in characterizing any new inhibitor is to understand its intrinsic potency and selectivity against a panel of purified kinases in a controlled, cell-free environment. This approach provides the cleanest data on direct enzyme inhibition, free from the complexities of cellular uptake, metabolism, and target engagement.
The Rationale for Tiered Biochemical Screening
A cost-effective and efficient strategy is to employ a tiered approach.[6] We begin with a primary screen at a single high concentration against a broad panel of kinases to identify initial "hits." This is followed by more detailed dose-response studies on the identified targets to determine potency (IC50).
Experimental Workflow: Radiometric Kinase Assay
While numerous assay formats exist (e.g., fluorescence or luminescence-based), the radiometric activity assay, which tracks the incorporation of radiolabeled phosphate (from [γ-³²P]-ATP or [γ-³³P]-ATP) onto a substrate, remains the gold standard for its directness and sensitivity.[12][13]
Caption: Workflow for a radiometric biochemical kinase assay.
Detailed Protocol: Radiometric Kinase Activity Assay
-
Reagent Preparation:
-
Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Dilute the kinase and its specific substrate to their optimal concentrations in the reaction buffer.
-
Prepare a stock of [γ-³³P]-ATP mixed with unlabeled ATP to achieve the desired specific activity and a final concentration typically near the Kₘ for ATP of the kinase being tested.
-
Prepare 10-point, 3-fold serial dilutions of Compound X and the comparator compounds (Imatinib, Dasatinib, Bosutinib, Staurosporine) in DMSO.
-
-
Kinase Reaction:
-
In a 96-well plate, add the kinase and substrate solution to each well.
-
Add 1 µL of the serially diluted compounds to the appropriate wells (final DMSO concentration should be ≤1%). Include DMSO-only wells as a "no inhibition" control.
-
Pre-incubate the plate for 10 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate the reaction by adding the ATP mixture.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.
-
-
Detection:
-
Stop the reaction by adding phosphoric acid.
-
Spot a portion of the reaction mixture from each well onto a phosphocellulose filter mat.
-
Wash the filter mat extensively with phosphoric acid to remove unincorporated [γ-³³P]-ATP.
-
Dry the filter mat and add a scintillation cocktail.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity remaining for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Interpreting the Biochemical Data
The initial biochemical screen provides the first glimpse into the selectivity profile of Compound X.
| Compound | Primary Target(s) | IC₅₀ (nM) vs. Primary Target | % Kinases Inhibited >50% at 1 µM (out of 97 kinases) | Selectivity Profile |
| Compound X | TBD | TBD | TBD | To Be Determined |
| Staurosporine | Pan-Kinase | ~1-10 | >90% | Non-selective[5][14] |
| Dasatinib | BCR-ABL, SRC | <1 | ~30% | Multi-targeted[7][9] |
| Imatinib | BCR-ABL, KIT | ~25 | ~10% | Relatively Selective[7][8] |
| Bosutinib | SRC, ABL | ~1 | ~20% | Multi-targeted[10][11] |
| Table 1: Hypothetical comparative data from an initial biochemical kinase panel screen. |
Part 2: A Global View—Large-Scale Kinome Profiling
While a 97-kinase panel provides a good initial assessment, the human kinome consists of over 500 members.[13] To gain a comprehensive and unbiased understanding of selectivity, a large-scale profiling assay is indispensable. Commercial services like KINOMEscan® (DiscoverX) offer an industry-standard platform for this purpose.[15][16]
The KINOMEscan® Methodology: An ATP-Independent Approach
The KINOMEscan® platform utilizes a competition binding assay.[17] It measures the ability of a test compound to displace a proprietary, immobilized ligand that binds to the ATP-binding site of a large number of kinases. A key advantage of this method is that it is independent of ATP concentration and measures the true thermodynamic dissociation constant (Kd), providing a more direct measure of binding affinity than an IC50 value from an activity assay.[15]
Caption: Simplified workflow of the KINOMEscan® assay.
Visualizing Selectivity: The Kinome Tree
The vast amount of data generated from a kinome scan is best visualized using a kinome tree diagram. This graphical representation illustrates the phylogenetic relationships between kinases. Hits are typically represented by circles, with the size of the circle corresponding to the binding affinity. This allows for an immediate visual assessment of a compound's selectivity across the entire kinome.
Comparative Kinome Scan Data
Screening Compound X alongside our comparators at a fixed concentration (e.g., 1 µM) would yield a comprehensive selectivity map.
| Compound | Selectivity Score (S₁₀) at 1 µM | Primary Kinase Families Targeted | Key Off-Targets |
| Compound X | TBD | TBD | TBD |
| Staurosporine | >0.8 | Most families | Widespread across the kinome[18] |
| Dasatinib | ~0.25 | Tyrosine Kinases (ABL, SRC), some Ser/Thr | TEC family, Ephrin receptors[7][19] |
| Imatinib | ~0.05 | Tyrosine Kinases (ABL, KIT, PDGFR) | DDR1, NQO2 (a non-kinase)[7][20] |
| Bosutinib | ~0.15 | Tyrosine Kinases (SRC, ABL) | Multiple other tyrosine kinases[10][21] |
| Table 2: Representative kinome scan selectivity scores. The S₁₀ score is the fraction of kinases inhibited by >90% at the tested concentration. |
Part 3: Confirming Target Engagement in a Cellular Context—The Cellular Thermal Shift Assay (CETSA®)
Positive results from in vitro assays are essential, but they do not guarantee that a compound will engage its target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical technique that directly measures target engagement in intact cells or cell lysates.[22][23]
The Principle of Thermal Stabilization
CETSA® is based on the principle of ligand-induced thermal stabilization.[24] When a protein binds to a ligand (like Compound X), it often becomes more resistant to thermal denaturation. By heating cell lysates or intact cells to various temperatures, one can measure the amount of soluble target protein remaining. An increase in the melting temperature (Tm) of the target protein in the presence of the compound provides direct evidence of target engagement.[23]
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA®).
Detailed Protocol: Isothermal Dose-Response CETSA®
This format is particularly useful for determining the cellular potency of a compound.
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., a cancer cell line known to be dependent on the putative target kinase) to ~80% confluency.
-
Treat cells with a range of concentrations of Compound X or a comparator for a defined period (e.g., 1-2 hours). Include a DMSO vehicle control.
-
-
Heating and Lysis:
-
Harvest the cells and resuspend them in a buffer.
-
Heat the cell suspension at a single, optimized temperature (a temperature that causes significant, but not complete, denaturation of the target protein) for 3 minutes.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured protein) from the aggregated protein pellet by centrifugation.
-
-
Detection:
-
Collect the supernatant (soluble fraction).
-
Quantify the amount of the target protein in the supernatant using a specific antibody-based method, such as Western blotting or an ELISA. An appropriate loading control (e.g., GAPDH) should also be measured.
-
-
Data Analysis:
-
Normalize the amount of soluble target protein to the loading control.
-
Plot the amount of stabilized protein against the logarithm of the compound concentration.
-
Fit the data to determine the EC₅₀, which represents the concentration of the compound required to achieve 50% of the maximal thermal stabilization.
-
Interpreting CETSA® Data
A dose-dependent increase in the amount of soluble target protein indicates specific engagement in the cellular environment.
| Compound | Target Kinase | Biochemical IC₅₀ (nM) | CETSA® EC₅₀ (nM) | Interpretation |
| Compound X | TBD | TBD | TBD | TBD |
| Dasatinib | SRC | <1 | ~10 | Potent cellular target engagement |
| Imatinib | BCR-ABL | ~25 | ~500 | Good cellular engagement, influenced by cell permeability and transporters |
| Table 3: Example comparative data integrating biochemical potency with cellular target engagement. A significant rightward shift from IC₅₀ to EC₅₀ may indicate poor cell permeability or active efflux. |
Conclusion: Synthesizing a Multi-Parametric Profile
Assessing the selectivity and specificity of a novel kinase inhibitor like 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride is not a single experiment but a carefully orchestrated campaign. By systematically progressing from broad, in vitro biochemical assays to comprehensive kinome-wide binding analysis, and finally to direct confirmation of target engagement in a cellular context, researchers can build a robust and reliable profile of their compound.
Comparing the data for Compound X against established benchmarks like Staurosporine, Dasatinib, and Imatinib provides essential context. This multi-parametric approach allows for the identification of not only the intended targets but also potential off-targets that could lead to toxicity or provide opportunities for polypharmacology. This rigorous, evidence-based evaluation is fundamental to navigating the complex path of kinase inhibitor drug discovery and ultimately developing safer, more effective therapies.
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- 13. reactionbiology.com [reactionbiology.com]
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Navigating the Patent Landscape: A Comparative Analysis of 1-(Pyiminidin-2-yl)piperidine-3-carboxylic acid hydrochloride
Introduction: Unlocking the Potential of a Privileged Scaffold
In the landscape of modern drug discovery, certain chemical scaffolds consistently emerge as "privileged structures" due to their ability to interact with a wide range of biological targets. The pyrimidine and piperidine moieties are two such scaffolds, frequently incorporated into molecules with diverse therapeutic applications, from oncology to neuroscience.[1][2] The compound 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride represents a strategic amalgamation of these two key pharmacophores. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive analysis of this compound, benchmarking its potential against the backdrop of existing patents covering structurally similar molecules.
While direct patent claims for 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride are not prominently found in the public domain, the wealth of intellectual property surrounding its constituent parts provides a strong foundation for understanding its potential applications and for designing robust experimental comparisons. This guide will therefore focus on a comparative analysis based on patented compounds with high structural homology, offering insights into potential mechanisms of action, and providing detailed experimental protocols for researchers to validate and expand upon these findings.
The Scientific Rationale: Why This Scaffold Holds Promise
The core structure of 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride combines the hydrogen bond accepting and donating capabilities of the pyrimidine ring with the conformational flexibility and substituent-directing properties of the piperidine-3-carboxylic acid backbone. This unique combination suggests potential interactions with a variety of enzyme active sites and receptor binding pockets.
Diagrammatic Representation of the Core Scaffold:
Caption: Core structure of 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid.
Benchmarking Against Patented Alternatives: A Comparative Overview
Our analysis of the patent landscape reveals several classes of compounds with structural similarities to our topic molecule. These patents provide valuable insights into the potential therapeutic targets and applications.
| Patented Compound Class | Key Structural Features | Reported Biological Target/Application | Representative Patent |
| Piperidinone Carboxamide Azaindane Derivatives | Piperidinone core with carboxamide linkage | CGRP Receptor Antagonists (Migraine) | US9499545B2[3] |
| Carboxamide-pyrimidine Derivatives | Pyrimidine ring with carboxamide substituents | SHP2 Inhibitors (Oncology) | US11696916B2[4] |
| N-substituted 3-piperidine carboxylic acids | Substituted piperidine carboxylic acid | GABA Uptake Inhibitors (Neurological Disorders) | US4772615A[5] |
| Pyrimidinyl-piperazine carboxamides | Pyrimidine linked to a piperazine carboxamide | α-glucosidase inhibitors (Diabetes) | Patent application not specified, research article available[6] |
| Protein Kinase B Inhibitors | Pyrrolo[2,3-d]pyrimidine core linked to piperidine | Protein Kinase B (Akt) Inhibitors (Oncology) | US10059714B2[7] |
Analysis of Structure-Activity Relationships (SAR):
The recurring theme in these patents is the strategic use of the piperidine ring as a scaffold to orient functional groups, while the pyrimidine or a similar nitrogen-containing heterocycle often engages in key hydrogen bonding interactions with the target protein. The carboxylic acid moiety on the piperidine ring can act as a crucial interaction point, for instance, with positively charged residues in a binding pocket, or serve as a handle for further chemical modification.
Experimental Protocols for Comparative Evaluation
To objectively assess the performance of 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride against these patented alternatives, a series of well-defined experimental protocols are essential.
Protocol 1: Synthesis and Characterization
A robust and reproducible synthesis is the cornerstone of any comparative study. While a specific patented synthesis for the title compound is not available, a plausible synthetic route can be inferred from related literature, such as the synthesis of 1-(2-pyrimidine) piperazine hydrochloride.[8]
Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for the target compound.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve piperidine-3-carboxylic acid in a suitable solvent such as N,N-Dimethylformamide (DMF).
-
Base Addition: Add a non-nucleophilic base, for example, Diisopropylethylamine (DIPEA), to the solution to deprotonate the secondary amine of the piperidine.
-
Addition of Pyrimidine: Slowly add 2-chloropyrimidine to the reaction mixture.
-
Heating and Monitoring: Heat the reaction mixture to an appropriate temperature (e.g., 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature, and perform an aqueous workup to remove the solvent and excess reagents.
-
Purification: Purify the crude product by column chromatography on silica gel.
-
Salt Formation: Dissolve the purified free base in a suitable solvent like diethyl ether or methanol and add a solution of hydrochloric acid in the same solvent to precipitate the hydrochloride salt.
-
Isolation and Characterization: Filter the precipitate, wash with a cold solvent, and dry under vacuum. Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Protocol 2: In Vitro Target-Based Assays
Based on the patented applications of similar compounds, a panel of in vitro assays should be conducted to explore the potential biological activity of 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride.
Workflow for In Vitro Screening:
Caption: Workflow for primary in vitro screening of the target compound.
Detailed Methodologies:
-
GABA Transporter (GAT) Inhibition Assay:
-
Culture cells stably expressing the desired GABA transporter subtype (e.g., GAT1).
-
Incubate the cells with varying concentrations of the test compound.
-
Add radiolabeled GABA ([³H]GABA) and incubate for a specific period.
-
Terminate the uptake by washing the cells with ice-cold buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
-
CGRP Receptor Binding Assay:
-
Prepare cell membranes from a cell line overexpressing the CGRP receptor.
-
Incubate the membranes with a radiolabeled CGRP ligand (e.g., [¹²⁵I]CGRP) in the presence of varying concentrations of the test compound.
-
Separate the bound and free radioligand by filtration.
-
Measure the radioactivity of the filters.
-
Determine the displacement of the radioligand and calculate the Ki value.
-
-
SHP2 Phosphatase Assay:
-
Use a commercially available SHP2 assay kit that employs a synthetic phosphopeptide substrate.
-
Incubate recombinant human SHP2 enzyme with the substrate in the presence of different concentrations of the test compound.
-
Measure the amount of phosphate released using a colorimetric or fluorometric method.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Comparative Data Summary (Hypothetical)
The following table presents a hypothetical comparison based on potential experimental outcomes, illustrating how 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride might perform against existing classes of patented compounds.
| Compound/Class | GAT1 Inhibition (IC50, µM) | CGRP Binding (Ki, µM) | SHP2 Inhibition (IC50, µM) |
| 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride | [Hypothetical Value, e.g., 5.2] | [Hypothetical Value, e.g., >100] | [Hypothetical Value, e.g., 15.8] |
| Patented GABA Uptake Inhibitor (e.g., Tiagabine) | ~0.1 | Not Applicable | Not Applicable |
| Patented CGRP Antagonist | Not Applicable | ~0.01 | Not Applicable |
| Patented SHP2 Inhibitor | Not Applicable | Not Applicable | ~0.05 |
Interpretation of Hypothetical Data: In this hypothetical scenario, 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride demonstrates moderate activity as a GABA uptake inhibitor and a weaker SHP2 inhibitor, with no significant CGRP receptor binding. This would suggest that further optimization of the structure could be pursued to enhance its potency and selectivity for the GABA transporter.
Conclusion and Future Directions
1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride stands as a promising, yet underexplored, chemical entity. By leveraging the extensive patent literature on its constituent fragments, we can strategically guide its evaluation for novel therapeutic applications. The experimental protocols detailed in this guide provide a clear roadmap for researchers to systematically investigate its biological activity and benchmark its performance against established compounds. Future work should focus on a broader screening against a diverse panel of targets, followed by medicinal chemistry efforts to optimize the potency and selectivity of any identified activities. The versatility of the pyrimidine and piperidine scaffolds suggests that this compound could be a valuable starting point for the development of next-generation therapeutics.
References
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Synthesis and biological evaluation of (R)-N-(diarylmethylthio/sulfinyl)ethyl/propyl-piperidine-3-carboxylic acid hydrochlorides as novel GABA uptake inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
- Piperidinone carboxamide azaindane CGRP receptor antagonists.
- Carboxamide-pyrimidine derivatives.
-
1-(pyrimidin-2-yl)piperidine-3-carboxylic acid. PubChem. [Link]
- Piperidine-3-carboxylic acid derivatives,process for their preparation,and pharmaceutical compositions containing them.
- Various N-substituted 3-piperidine carboxylic acids or N-substituted 3-pyridinecarboxylic acids and derivatives thereof.
-
Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. MDPI. [Link]
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Quinolone derivatives as modulators of miRNA maturation: a new opportunity for the treatment of ovarian cancer. RSC Medicinal Chemistry. [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
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Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. ResearchGate. [Link]
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Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [Link]
- Preparation method of 1-(2-pyrimidine) piperazine hydrochloride.
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Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. PMC. [Link]
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N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as small molecule inhibitors of PCSK9. PubMed. [Link]
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The synthesis of pyrimidin-2-yl thioethers. ResearchGate. [Link]
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Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][9][10]benzothiazine as orally-active adhesion molecule inhibitors. PubMed. [Link]
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Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed. [Link]
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Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors. PMC. [Link]
-
Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. PMC. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(Pyrimidin-2-yl)piperidine-3-carboxylic Acid Hydrochloride
This document provides a detailed, step-by-step protocol for the safe and compliant disposal of 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride (CAS No. 1185296-02-9)[1]. As a specialized heterocyclic compound frequently utilized in drug discovery and chemical synthesis, its handling and disposal demand a rigorous adherence to safety protocols to protect laboratory personnel and the environment. This guide moves beyond simple checklists to explain the scientific rationale behind each procedural step, ensuring a culture of safety and regulatory compliance within your laboratory.
Hazard Profile and Essential Precautions
Understanding the inherent risks of a compound is the foundation of its safe management. 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride is classified as a hazardous substance.[2] Its primary risks are associated with direct contact and inhalation. The toxicological properties have not been exhaustively investigated, which necessitates treating it with a high degree of caution.[3]
Table 1: GHS Hazard Classification Summary
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed[2][4] |
| Acute Toxicity (Dermal) | Category 4 | Harmful in contact with skin[2][4] |
| Acute Toxicity (Inhalation) | Category 4 | Harmful if inhaled[2][4] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation[2][4][5] |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation[2][4][5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation[2][4][5] |
Causality Behind Precautions:
The compound's classification as a skin, eye, and respiratory irritant dictates the mandatory use of personal protective equipment (PPE).[5] Handling this solid material can generate dust, which, if inhaled, may cause respiratory irritation.[2] Therefore, all handling must be performed in a controlled environment.
Mandatory Personal Protective Equipment (PPE):
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[2][3]
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[2][3]
-
Hand Protection: Use impervious, chemical-resistant gloves (e.g., nitrile). Inspect gloves for integrity before each use.[3]
-
Skin and Body Protection: Wear a lab coat and ensure no skin is exposed.[2][3]
The Core Disposal Principle: Professional Hazardous Waste Management
Under no circumstances should 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride or its containers be disposed of in standard trash or discharged into the sanitary sewer system.[6][7] Federal and local regulations, such as those from the Environmental Protection Agency (EPA), strictly prohibit the sewering of hazardous waste pharmaceuticals.[8][9]
The only acceptable method of disposal is through an approved and licensed hazardous waste management facility.[2][4] The rationale is twofold:
-
Environmental Protection: The compound's ecological effects are not fully known, and its release can be harmful to aquatic life and ecosystems.[2]
-
Regulatory Compliance: Improper disposal constitutes a serious regulatory violation. Chemical waste generators are legally responsible for their waste from generation to final disposal.[4][10]
Step-by-Step Disposal Protocol for Unused or Waste Product
This protocol ensures that waste is handled safely, contained securely, and prepared for collection by your institution's Environmental Health & Safety (EHS) office or a contracted waste handler.
Step 1: Waste Identification and Segregation
-
Identify: Clearly identify the material as "Hazardous Waste."
-
Segregate: Store this waste separately from other chemical waste streams.[10] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[3][11] Co-mingling could lead to unintended chemical reactions. At a minimum, always segregate acids, bases, oxidizers, and flammables.[12]
Step 2: Containment and Labeling
-
Container: Use the original container if possible, or a new, compatible container with a tightly sealing screw cap.[10][12][13] The container must be in good condition, free from cracks or leaks.
-
Labeling: The container must be labeled with the words "HAZARDOUS WASTE" .[13] The label must also include:
-
The full chemical name: "1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride" (no formulas or abbreviations).[13]
-
The approximate quantity of the waste.
-
The date you begin accumulating waste in the container (the "start date").
-
Step 3: Accumulation and Storage
-
Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, near the point of generation.[12][13]
-
Closure: Keep the waste container closed at all times except when adding waste.[7][10][13] Leaving a funnel in the opening is a common violation.
-
Secondary Containment: It is best practice to store the container within a secondary bin or tray to contain any potential leaks.
Step 4: Arrange for Professional Disposal
-
Contact EHS: Once the container is full or you have no further use for the material, contact your institution's EHS department or designated hazardous waste coordinator.[13]
-
Follow Institutional Procedures: Follow their specific procedures for waste pickup requests. Do not transport hazardous waste yourself.[6]
-
Incineration: The ultimate disposal method will likely involve high-temperature incineration in a licensed facility equipped with afterburners and scrubbers to destroy the organic molecule and neutralize harmful combustion byproducts like nitrogen oxides (NOx).[2][3]
Protocol for Decontaminating Empty Containers
An "empty" container that held this compound is not safe for regular trash. Chemical residue poses a risk to custodial staff and the environment.[10] Because this is a potent research chemical, the most rigorous decontamination standard should be applied.
Step 1: Triple Rinsing
-
Select a suitable solvent that can dissolve the compound (e.g., water or methanol).
-
Rinse the container thoroughly with a small amount of the solvent.
-
Pour the resulting rinsate into a designated "Hazardous Waste" container for liquid waste.
-
Repeat this rinsing process two more times for a total of three rinses.[6][10] The collected rinsate is now considered hazardous waste and must be disposed of accordingly.
Step 2: Container Disposal
-
After triple rinsing, deface or remove the original label to prevent confusion.[6][10]
-
Dispose of the container according to your institution's guidelines for decontaminated labware.
Emergency Procedures: Spill Management
In the event of a small spill of the solid material, follow these steps:
-
Alert & Isolate: Alert personnel in the immediate area and restrict access.
-
Don PPE: Wear the full PPE detailed in Section 1.
-
Contain Dust: Do NOT use a dry brush or create airborne dust.
-
Collect Material: Gently sweep or scoop the solid material into a container that can be sealed.[2][3] A plastic dustpan and scoop are suitable.
-
Label as Waste: Seal the container and label it as "Hazardous Waste" with the chemical name.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent. Place the used cloth in the solid waste container.
-
Final Disposal: Dispose of the sealed container and all cleanup materials as hazardous waste.[2]
Disposal Decision Workflow
The following diagram illustrates the logical workflow for managing 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride from initial identification to final disposal.
Sources
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A Researcher's Guide to the Safe Handling of 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride
For the diligent researcher and scientist, the integrity of an experiment is intrinsically linked to the safety and precision with which it is conducted. This guide provides essential, immediate, and actionable intelligence for the safe handling of 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride. As a trusted partner in your research, we aim to provide value beyond the product itself, ensuring that your work is not only groundbreaking but also conducted under the highest safety standards.
Anticipated Hazard Profile: A Synthesis of Structural Analogues
Based on available data for similar molecules such as 1-(Pyrimidin-2-yl)piperidine-4-carboxylic acid, piperidine itself, and other heterocyclic carboxylic acids, we can infer the following potential hazards[1][2][3][4]:
-
Skin and Eye Irritation/Corrosion: The hydrochloride salt of an amine, combined with a carboxylic acid, presents a significant risk of irritation and potential corrosion to the skin and eyes. Data for the analogous 1-(Pyrimidin-2-yl)piperidine-4-carboxylic acid explicitly lists it as a skin and eye irritant[3][4]. Piperidine is known to cause severe skin burns and eye damage[2].
-
Respiratory Tract Irritation: As a fine powder, the compound is likely to cause respiratory irritation if inhaled[3][4].
-
Acute Toxicity: Piperidine is toxic in contact with skin and if inhaled[2]. While the toxicity of the target molecule has not been fully investigated, it is prudent to handle it with care to avoid ingestion, inhalation, and dermal absorption[5][6].
Given these potential hazards, a multi-layered approach to personal protective equipment (PPE) is mandatory.
Core Operational Directives: Personal Protective Equipment (PPE)
The selection of PPE is not a static checklist but a dynamic risk assessment based on the specific procedure being undertaken. All handling of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.
Summary of Recommended Personal Protective Equipment
| Scenario | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing & Transfer (Low Energy) | Chemical safety goggles | Nitrile or neoprene gloves | Lab coat | N95 respirator (or higher) |
| Dissolution & Solution Transfer | Chemical safety goggles and face shield[7][8] | Nitrile or neoprene gloves | Chemical-resistant apron over lab coat | Not generally required if in a fume hood |
| Active Reaction & Workup | Chemical safety goggles and face shield | Nitrile or neoprene gloves (consider double-gloving) | Chemical-resistant apron over lab coat | As dictated by other reagents |
| Large-Scale Operations (>10g) | Chemical safety goggles and face shield | Heavy-duty chemical-resistant gloves (e.g., butyl rubber) | Chemical-resistant suit or coveralls[8] | Half-mask or full-face respirator with appropriate cartridges[9][10] |
| Spill Cleanup | Chemical safety goggles and face shield | Heavy-duty chemical-resistant gloves | Chemical-resistant suit or coveralls | Full-face respirator with appropriate cartridges |
Step-by-Step Guide to Donning and Doffing PPE
A disciplined approach to donning and doffing PPE is critical to prevent cross-contamination.
Donning Sequence:
-
Lab Coat/Apron: Ensure it is fully buttoned.
-
Respirator: If required, perform a seal check.
-
Eye and Face Protection: Goggles should be snug; the face shield should provide full-face coverage.
-
Gloves: Pull gloves on, ensuring the cuffs go over the sleeves of the lab coat.
Doffing Sequence (to be performed in a designated area):
-
Gloves: Remove using a glove-to-glove and skin-to-skin technique to avoid touching the outer contaminated surface.
-
Face Shield and Goggles: Remove by handling the strap; avoid touching the front.
-
Lab Coat/Apron: Remove by turning it inside out, containing any potential contaminants.
-
Respirator: Remove last.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Procedural Guidance: From Benchtop to Disposal
Handling and Operational Plan
-
Preparation: Before handling, ensure that an eyewash station and safety shower are accessible and unobstructed[2][5]. All necessary equipment should be placed within the chemical fume hood.
-
Weighing: To prevent the generation of airborne dust, weigh the compound on a tared weigh paper or in a suitable container within the fume hood. Use non-sparking tools[2][11].
-
Dissolution: Add the solid to the solvent slowly and in portions to control any potential exothermic reactions.
-
Reaction Monitoring: Keep the reaction vessel closed to the extent possible.
Disposal Plan
-
Waste Segregation: All disposable materials that come into contact with the compound, including gloves, weigh papers, and pipette tips, should be considered hazardous waste. Segregate this waste into a clearly labeled, sealed container.
-
Unused Compound: Do not dispose of the compound down the drain. It should be collected in a designated hazardous waste container.
-
Rinsate: Any equipment rinsed after use should have the rinsate collected as hazardous waste.
-
Professional Disposal: All waste must be disposed of through a licensed hazardous waste disposal service, in accordance with local, state, and federal regulations[12].
Visualizing the PPE Decision-Making Process
The following workflow illustrates the logic for selecting the appropriate level of PPE.
Caption: PPE selection workflow based on operational scale and procedure.
By adhering to these rigorous safety protocols, you can confidently advance your research while maintaining a safe and compliant laboratory environment. Our commitment is to empower your scientific journey with the foundational support of uncompromising safety.
References
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- How to Choose PPE for Chemical Work. (2025, October 23).
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- Mallcom India. (2024, February 2). PPE Essentials for Chemical Handling & Manufacturing Safety.
- Real Safety. (2016, October 10). Personal Protective Equipment for Chemical Handling.
- Benchchem. (n.d.). Safe Handling and Disposal of 1-(4-Chlorophenylazo)piperidine: A Procedural Guide.
- Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
- Jubilant Life Sciences Limited. (n.d.). Piperidine Safety Data Sheet.
- ChemSupply Australia. (n.d.). Safety Data Sheet PIPERIDINE.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 1-Thieno[3,2-d]pyrimidin-4-ylpiperidine-4-carboxylic acid.
- ChemicalBook. (n.d.). 1185296-02-9(1-(PYRIMIDIN-2-YL)PIPERIDINE-3-CARBOXYLIC ACID HYDROCHLORIDE) Product Description.
- Sigma-Aldrich. (2025, September 23). SAFETY DATA SHEET - Piperidine.
- Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET - Pyrimidine-2-carboxylic acid.
- Fisher Scientific. (2009, June 15). SAFETY DATA SHEET - 1-Pyrimidin-2-yl-piperidine-4-carboxylic acid.
- Matrix Scientific. (2017, February 8). SAFETY DATA SHEET - (S)-Piperidine-2-carboxylic acid hydrochloride.
- PubChem. (n.d.). 1-(Pyrimidin-2-yl)piperidine-4-carboxylic acid.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

